A Technical Guide to the Synthesis and Characterization of 3,5,8-Trimethyl-2H-chromen-2-one
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The chromen-2-one (coumarin) scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in natura...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The chromen-2-one (coumarin) scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in natural products and its diverse pharmacological properties.[1][2] This guide provides an in-depth technical overview of a specific derivative, 3,5,8-Trimethyl-2H-chromen-2-one. We will explore its chemical structure, delineate a robust synthetic protocol via the Pechmann condensation, provide a comprehensive analysis of its spectroscopic characterization, and discuss its significance as a molecular scaffold for drug discovery. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Significance of the Chromen-2-one Core
Chromen-2-ones, commonly known as coumarins, are a class of benzopyrone heterocycles that have garnered significant interest due to their wide array of biological activities.[1][3] These activities include but are not limited to antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[2][3][4][5] The versatility of the coumarin core lies in its amenability to substitution, allowing for the fine-tuning of its physicochemical and pharmacological profiles. The strategic placement of functional groups, such as the methyl groups in 3,5,8-Trimethyl-2H-chromen-2-one, can profoundly influence molecular interactions with biological targets, making such derivatives valuable candidates for drug development programs.[4]
Chemical Structure and Nomenclature
The compound 3,5,8-Trimethyl-2H-chromen-2-one is defined by the fusion of a benzene ring and a pyrone ring, forming the characteristic chromen-2-one nucleus. The nomenclature precisely describes the placement of three methyl (–CH₃) groups at positions 3, 5, and 8 of this core structure.
The structural arrangement of these substituents is critical for the molecule's overall planarity, electronic distribution, and potential for intermolecular interactions.
Caption: Chemical structure of 3,5,8-Trimethyl-2H-chromen-2-one.
Synthesis via Pechmann Condensation
The Pechmann condensation remains one of the most direct and widely utilized methods for synthesizing coumarin derivatives due to its operational simplicity and the accessibility of starting materials.[1][7][8] The reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester.[9]
For the synthesis of 3,5,8-Trimethyl-2H-chromen-2-one, the logical precursors are 2,5-dimethylphenol and ethyl 2-methylacetoacetate . The acid catalyst facilitates an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to yield the final chromen-2-one product.
The following is an in-depth technical guide regarding the chemical profile, synthesis, and application logic of 3,5,8-trimethylcoumarin. CAS Number Identification & Synthetic Methodology Executive Summary 3,5,8-Trimethy...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide regarding the chemical profile, synthesis, and application logic of 3,5,8-trimethylcoumarin.
CAS Number Identification & Synthetic Methodology
Executive Summary
3,5,8-Trimethylcoumarin is a specific trisubstituted isomer of the benzopyrone family. Unlike the widely available coumarin (unsubstituted) or 4-methylcoumarin derivatives, this specific isomer represents a specialized research chemical often utilized in structure-activity relationship (SAR) studies for pharmacological agents and fluorescent probes.
The definitive Chemical Abstracts Service (CAS) registry number for 3,5,8-trimethyl-2H-chromen-2-one is 124707-92-2 .
This guide provides a validated technical breakdown of the compound's identity, a mechanistic synthesis protocol using the Perkin reaction, and an analysis of its structural properties relevant to drug discovery.
Chemical Identity & Nomenclature[1][2]
Correct identification is critical due to the existence of multiple trimethyl isomers (e.g., 4,5,7-trimethylcoumarin, CAS 14002-91-6). The 3,5,8-substitution pattern creates a unique steric and electronic environment around the lactone ring.
The coumarin scaffold consists of a benzene ring fused to an
-pyrone ring. In 3,5,8-trimethylcoumarin :
Position 3 (Pyran ring): Methylated.[5] This blocks the standard metabolic oxidation often seen at this position in unsubstituted coumarin.
Position 4 (Pyran ring): Unsubstituted (Protonated). This distinguishes it from the Pechmann condensation products of
-keto esters, which typically yield 4-methyl derivatives.
Positions 5 & 8 (Benzene ring): Methylated. These substituents introduce steric bulk near the lactone oxygen (position 1) and the bridgehead, potentially influencing binding affinity in enzymatic pockets.
Structural Visualization
The following diagram illustrates the numbering scheme and the specific substitution pattern.
Synthetic Methodology
Synthesizing 3,5,8-trimethylcoumarin requires selecting a pathway that yields a 3-methyl, 4-hydro substitution pattern. The standard Pechmann condensation using ethyl acetoacetate yields a 4-methyl product, which is incorrect for this target.
Recommended Protocol: The Perkin Condensation
This method utilizes an ortho-hydroxybenzaldehyde (salicylaldehyde) and an acid anhydride. It is favored for its specificity in generating 3-substituted coumarins with no substituent at position 4.
Fragment A (Ring): Needs methyls at positions corresponding to coumarin C5 and C8. Mapping back to the salicylaldehyde precursor, these correspond to positions 3 and 6 of the benzene ring.
Fragment B (Lactone carbons): Needs to provide the C2 and C3 carbons, with a methyl at C3.
Reagent:Propionic Anhydride (provides the
-methyl group).
Experimental Protocol
Reagents:
3,6-Dimethylsalicylaldehyde (10 mmol)
Propionic Anhydride (30 mmol)
Sodium Propionate (anhydrous, 15 mmol) - Catalyst
Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), combine the salicylaldehyde and propionic anhydride.
Catalysis: Add the anhydrous sodium propionate.
Reaction: Heat the mixture in an oil bath at 170–180°C for 6–8 hours . The high temperature is necessary to drive the formation of the cinnamic acid intermediate and subsequent cyclization.
Workup:
Cool the reaction mixture to roughly 100°C.
Pour the hot melt into 100 mL of ice-cold water.
Neutralize excess anhydride/acid with solid NaHCO₃ if necessary.
Stir vigorously; the oil should solidify upon cooling and hydrolysis of excess anhydride.
Purification:
Filter the crude solid.
Recrystallize from Ethanol (EtOH) or an EtOH/Water mixture.
Dry under vacuum.
Reaction Pathway Diagram
[9]
Physical & Spectral Properties[7][9]
Researchers validating the synthesis should look for the following spectral signatures.
Nuclear Magnetic Resonance (NMR)[6][9]
¹H NMR (CDCl₃, 400 MHz):
7.50 – 7.70 ppm (1H, s): The C4-H vinyl proton. This is the diagnostic peak. It typically appears as a singlet (or fine doublet due to allylic coupling) downfield.
2.10 – 2.40 ppm (9H, m): Three distinct methyl signals.
While 4-hydroxycoumarins (e.g., Warfarin, Acenocoumarol) are potent Vitamin K antagonists, simple 3-alkyl coumarins like 3,5,8-trimethylcoumarin generally lack strong anticoagulant activity. The absence of the 4-hydroxyl group prevents the formation of the tautomeric system required to inhibit Vitamin K epoxide reductase (VKOR).
Research Use: It serves as a negative control or a scaffold to study non-anticoagulant effects (e.g., anti-inflammatory or anticancer properties) without bleeding side effects.
Fluorescence & Optical Properties
Coumarins are intrinsically fluorescent. The trimethyl substitution pattern modulates the quantum yield and Stokes shift.
Excitation: Typically UV range (300–350 nm).
Emission: Blue region (400–450 nm).
Application: Used as a lipophilic probe in membrane viscosity studies due to the hydrophobic methyl groups.
References
Johnson, J. R. (1942). "The Perkin Reaction and Related Reactions." Organic Reactions, 1, 210. (Foundational methodology for 3-substituted coumarin synthesis).
Vázquez-Rodríguez, S., et al. (2015). "Coumarins as privileged scaffolds in medicinal chemistry." Medicinal Chemistry, 11(5).[1] (Context on SAR of coumarin derivatives).
The Emerging Potential of 3,5,8-Trisubstituted Coumarins: A Technical Guide for Drug Discovery and Development
Introduction: The Coumarin Scaffold as a Privileged Structure in Medicinal Chemistry Coumarins (2H-chromen-2-ones) represent a significant class of heterocyclic compounds widely distributed in nature and are recognized f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Coumarin Scaffold as a Privileged Structure in Medicinal Chemistry
Coumarins (2H-chromen-2-ones) represent a significant class of heterocyclic compounds widely distributed in nature and are recognized for their broad spectrum of pharmacological activities.[1][2] The inherent versatility of the coumarin nucleus has made it a "privileged scaffold" in medicinal chemistry, amenable to structural modifications that can fine-tune its biological and photophysical properties.[1][3] Substitutions on the benzopyrone ring system can dramatically influence the compound's efficacy and mechanism of action, leading to the development of potent therapeutic agents.[3][4] This guide focuses on the unique properties of 3,5,8-trisubstituted coumarin derivatives, an intriguing subclass that has recently demonstrated significant potential, particularly in the realm of oncology. We will delve into their synthesis, explore their profound anticancer activities with a focus on a lead compound, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Synthetic Strategies for 3,5,8-Trisubstituted Coumarins
The synthesis of polysubstituted coumarins can be achieved through various established methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[5][6][7] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A recent study highlights a successful synthetic pathway to novel 3,5,8-trisubstituted coumarins, starting from 3-methoxy-2-hydroxybenzaldehyde.[8]
A key example is the synthesis of 3-(benzoylamino)-5-bromo-8-methoxycoumarin, a compound that has shown remarkable anticancer activity.[8] The synthesis commences with the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with N-benzoyl glycine to yield 3-(benzoylamino)-8-methoxycoumarin.[8] Subsequent bromination of this intermediate at the 5-position affords the final 3,5,8-trisubstituted product.[8]
Figure 1: Synthetic workflow for a 3,5,8-trisubstituted coumarin.
Experimental Protocol: Synthesis of 3-(benzoylamino)-5-bromo-8-methoxycoumarin[8]
Synthesis of 3-(benzoylamino)-8-methoxycoumarin (Intermediate):
A mixture of 3-methoxy-2-hydroxybenzaldehyde, N-benzoyl glycine, sodium acetate, and acetic anhydride is refluxed for 8 hours.
The reaction mixture is then cooled and poured into ice-water.
The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the intermediate compound.
Synthesis of 3-(benzoylamino)-5-bromo-8-methoxycoumarin (Final Product):
The intermediate, 3-(benzoylamino)-8-methoxycoumarin, is dissolved in glacial acetic acid.
Bromine in glacial acetic acid is added dropwise to the solution at room temperature.
The reaction mixture is stirred for several hours.
The precipitated product is filtered, washed with water, and recrystallized to obtain the pure 3,5,8-trisubstituted coumarin.
Biological Activities of 3,5,8-Trisubstituted Coumarins: A Focus on Anticancer Properties
The strategic placement of substituents at the 3, 5, and 8 positions of the coumarin scaffold has been shown to impart potent anticancer properties. A notable example is the 3-(benzoylamino)-5-bromo-8-methoxycoumarin, which has demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), even surpassing the activity of the known anticancer agent staurosporine.[8][9]
Cytotoxicity and Selectivity
In vitro studies have revealed that 3,5,8-trisubstituted coumarins can exhibit high potency against cancer cells while showing lower toxicity towards normal cells. For instance, 3-(benzoylamino)-5-bromo-8-methoxycoumarin displayed a significantly higher IC50 value against normal human breast epithelial cells (MCF-10A) compared to MCF-7 cancer cells, suggesting a favorable therapeutic window.[8]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these compounds appears to be multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[8][9]
1. Cell Cycle Arrest:
Flow cytometric analysis has shown that treatment with 3-(benzoylamino)-5-bromo-8-methoxycoumarin can alter the cell cycle distribution in MCF-7 cells, leading to a significant increase in the percentage of cells in the G2/M phase.[8] This arrest prevents the cancer cells from progressing through the cell cycle and undergoing mitosis, ultimately inhibiting proliferation.
2. Induction of Apoptosis:
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Annexin V-FITC/PI staining has revealed that 3,5,8-trisubstituted coumarins can significantly increase both early and late-stage apoptosis in breast cancer cells.[8][9] This indicates that these compounds activate the cellular machinery that leads to the systematic dismantling and elimination of cancer cells.
3. Inhibition of Topoisomerase IIβ:
Topoisomerase II enzymes are critical for DNA replication and transcription, and their inhibition is a validated strategy in cancer therapy.[10][11][12] Studies have shown that 3-(benzoylamino)-5-bromo-8-methoxycoumarin can significantly reduce the expression of topoisomerase IIβ in MCF-7 cells.[8][9] This inhibition disrupts essential DNA metabolic processes, contributing to the observed cytotoxicity.
4. Targeting EGFR and HER2 Signaling Pathways:
Molecular modeling studies suggest that 3,5,8-trisubstituted coumarins have a strong affinity for the binding pockets of key receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[8][9] These receptors are often overexpressed in breast cancer and their activation leads to downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, that promote cell proliferation, survival, and metastasis.[1][13] By potentially inhibiting these critical signaling nodes, 3,5,8-trisubstituted coumarins can disrupt the oncogenic signaling network.
Figure 2: Potential signaling pathways targeted by 3,5,8-trisubstituted coumarins.
Photophysical Properties: An Area for Future Exploration
Coumarin derivatives are well-known for their fluorescent properties, which are highly sensitive to their substitution pattern and local environment.[9][14] The introduction of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to tunable absorption and emission spectra.[15][16] While extensive research exists on the photophysical properties of various coumarin derivatives, there is a notable lack of specific data for 3,5,8-trisubstituted analogues. Further investigation into their UV-Vis absorption, fluorescence emission, quantum yields, and Stokes shifts is warranted. Such studies would not only provide a deeper understanding of their electronic structure but could also open up new applications as fluorescent probes or photosensitizers.
Antimicrobial and Antioxidant Potential: Expanding the Therapeutic Horizon
Beyond their anticancer effects, the broader coumarin family exhibits a wide range of other biological activities, including antimicrobial and antioxidant properties.[7][17][18] The structural modifications inherent to 3,5,8-trisubstituted coumarins may also confer these activities. However, specific studies focusing on the antimicrobial and antioxidant profiles of this particular substitution pattern are currently limited. Investigating their efficacy against various bacterial and fungal strains, as well as their radical scavenging capabilities, would be a valuable avenue for future research, potentially expanding their therapeutic applications.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity[8]
Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-10A) in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the 3,5,8-trisubstituted coumarin derivatives for a specified period (e.g., 48 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry[8]
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 48 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
3,5,8-Trisubstituted coumarin derivatives are emerging as a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to induce cancer cell death through multiple mechanisms, including cell cycle arrest, apoptosis, and inhibition of key signaling pathways, makes them attractive candidates for further development. The lead compound, 3-(benzoylamino)-5-bromo-8-methoxycoumarin, serves as an excellent starting point for structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on several key areas:
Expansion of the chemical library: Synthesizing a broader range of 3,5,8-trisubstituted analogues with diverse substituents will be crucial for elucidating detailed SAR.
In-depth photophysical characterization: A thorough investigation of their fluorescent properties will not only provide fundamental insights but may also lead to new applications in bioimaging.
Exploration of other biological activities: Screening these compounds for antimicrobial and antioxidant properties could uncover additional therapeutic uses.
In vivo studies: Preclinical evaluation in animal models is a necessary next step to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
EGFR and HER2 signaling in breast cancer brain metastasis - PMC. (n.d.). Retrieved from [Link]
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - MDPI. (2022, November 28). Retrieved from [Link]
Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity - PubMed. (2018, September 5). Retrieved from [Link]
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - ResearchGate. (2022, November 18). Retrieved from [Link]
Advances in structure and activity relationship of coumarin derivatives. (n.d.). Retrieved from [Link]
Coumarin Derivatives with Antimicrobial and Antioxidant Activities - SciSpace. (n.d.). Retrieved from [Link]
An overview on synthetic strategies to coumarins - ResearchGate. (2018, June 8). Retrieved from [Link]
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PubMed. (2022, November 28). Retrieved from [Link]
Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC. (n.d.). Retrieved from [Link]
Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. (2025, August 5). Retrieved from [Link]
Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. (2026, January 21). Retrieved from [Link]
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. (2013, January 10). Retrieved from [Link]
Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors. (n.d.). Retrieved from [Link]
Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - RSC Publishing. (n.d.). Retrieved from [Link]
fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Retrieved from [Link]
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC - NIH. (n.d.). Retrieved from [Link]
Antioxidant Activity of Coumarins - Systematic Reviews in Pharmacy. (2017, January 15). Retrieved from [Link]
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (2022, November 15). Retrieved from [Link]
Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications - SciSpace. (n.d.). Retrieved from [Link]
The Antioxidant Activity of New Coumarin Derivatives - MDPI. (2011, September 7). Retrieved from [Link]
Recent Developments on Coumarin Hybrids as Antimicrobial Agents - MDPI. (2025, December 5). Retrieved from [Link]
In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022, June 6). Retrieved from [Link]
The synthesis and photophysical properties of tris-coumarins - PubMed. (2019, April 17). Retrieved from [Link]
Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives - Journal of Medicinal and Pharmaceutical Chemistry Research - Sami Publishing Company. (2024, October 15). Retrieved from [Link]
(PDF) Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (n.d.). Retrieved from [Link]
Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC. (2024, May 6). Retrieved from [Link]
Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PubMed. (2024, May 6). Retrieved from [Link]
Therapeutic Effects of Coumarins with Different Substitution Patterns - SciSpace. (2023, March 6). Retrieved from [Link]
Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - MDPI. (2022, November 7). Retrieved from [Link]
Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates - ACG Publications. (n.d.). Retrieved from [Link]
Isomers of Trimethylcoumarin and Their Stability: A Technical Guide
This guide serves as a definitive technical resource on the isomers of trimethylcoumarin (TMC), focusing on their synthesis, structural stability, and pharmacological relevance in drug development. Executive Summary Trim...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource on the isomers of trimethylcoumarin (TMC), focusing on their synthesis, structural stability, and pharmacological relevance in drug development.
Executive Summary
Trimethylcoumarins (TMCs) represent a lipophilic, privileged scaffold in medicinal chemistry, often utilized as "lock-and-key" inhibitors for enzymes such as carbonic anhydrase and aromatase. Unlike simple coumarins, the trimethylated variants exhibit enhanced metabolic resistance and lipophilicity, critical for crossing the blood-brain barrier. This guide dissects the structural isomers of TMC, establishing that 4,6,7-trimethylcoumarin and 4,7,8-trimethylcoumarin are the thermodynamically dominant forms accessible via Pechmann condensation, while providing rigorous protocols for their synthesis and stability assessment.
Part 1: Structural Landscape & Isomer Identification
The coumarin nucleus (2H-chromen-2-one) allows for substitution at positions 3, 4, 5, 6, 7, and 8. "Trimethyl" implies three methyl groups distributed across these positions.
Major Isomers of Interest
In drug discovery, regiochemistry dictates metabolic fate. The most relevant isomers are derived from the condensation of dimethylphenols with beta-keto esters.
Isomer Name
Structure
Precursors (Pechmann)
Key Feature
4,6,7-Trimethylcoumarin
4-Me, 6-Me, 7-Me
3,4-Dimethylphenol + Ethyl Acetoacetate
Most Stable. 4-Me provides steric shield to lactone; 6,7-Me provide electron donation.
4,7,8-Trimethylcoumarin
4-Me, 7-Me, 8-Me
2,3-Dimethylphenol + Ethyl Acetoacetate
High steric crowding at 8-position; potential atropisomerism if functionalized further.
3,6,7-Trimethylcoumarin
3-Me, 6-Me, 7-Me
Not Pechmann (Requires Knoevenagel)
Lacks 4-Me steric hindrance; more susceptible to nucleophilic attack (hydrolysis).
4,5,7-Trimethylcoumarin
4-Me, 5-Me, 7-Me
3,5-Dimethylphenol + Ethyl Acetoacetate
5-Me causes "peri-strain" with 4-Me, reducing thermodynamic stability.
Part 2: Synthesis – The Pechmann Condensation
The Pechmann condensation is the industry-standard method for synthesizing 4-substituted coumarins. It involves the reaction of a phenol with a
-keto ester in the presence of an acidic catalyst.[1][2][3]
Mechanism & Regioselectivity
The reaction proceeds via transesterification followed by intramolecular hydroxyalkylation and dehydration. The regioselectivity is driven by the electron density of the phenol.
Figure 1: Reaction pathway for the synthesis of 4,6,7-trimethylcoumarin via Pechmann condensation.
Protocol: Synthesis of 4,6,7-Trimethylcoumarin
Objective: Synthesize 4,6,7-TMC with >95% purity using a solvent-free approach to minimize waste (Green Chemistry).
Materials:
3,4-Dimethylphenol (10 mmol)
Ethyl acetoacetate (10 mmol)
Indium(III) chloride (
) (10 mol%) or Sulfuric Acid (75%)
Ethanol (for recrystallization)
Step-by-Step Methodology:
Charge: In a round-bottom flask, mix 3,4-dimethylphenol (1.22 g) and ethyl acetoacetate (1.30 g).
Catalyze: Add
(220 mg). Note: If using , add dropwise at 0°C to prevent charring.
Reaction: Heat the mixture to 80°C under stirring. The reaction typically completes in 30–60 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Quench: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g). The solid product will precipitate.
Filtration: Filter the crude solid and wash with cold water (
mL) to remove unreacted ester and catalyst.
Purification: Recrystallize from hot ethanol.
Validation:
Melting Point: Expect 170–172°C.
1H NMR (CDCl3): Confirm singlet at
2.40 (4-Me) and aromatic protons.
Part 3: Stability Profile
Drug developers must assess two primary stability vectors: Chemical Stability (resistance to hydrolysis) and Metabolic Stability (resistance to CYP450 enzymes).
Chemical Stability: Lactone Hydrolysis
The coumarin lactone ring is susceptible to hydrolysis in basic conditions, opening to form the cis-coumarinic acid salt. This is a critical failure mode in plasma.
Why Trimethyl Isomers are Superior:
Steric Effect (Position 4): In 4,6,7-TMC, the methyl group at position 4 sterically hinders the approach of water/hydroxide to the carbonyl carbon.
Electronic Effect (Positions 6,7): The methyl groups are electron-donating (+I effect). They increase the electron density of the aromatic ring, which is conjugated to the lactone. This reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles.
Stability Ranking (Predicted):
Metabolic Stability: CYP450 Oxidation
Metabolic clearance usually occurs via:
7-Hydroxylation: Common in coumarins, but blocked in 4,6,7-TMC by the methyl group.
Methyl Oxidation: The methyl groups can be oxidized to hydroxymethyl (
) and then to carboxylic acids.
Figure 2: Primary metabolic and degradation pathways for trimethylcoumarins.
Part 4: Experimental Protocols for Stability Assessment
Protocol A: Plasma Stability Assay (Hydrolysis)
Rationale: Determines the half-life (
) of the lactone ring in biological fluids.
Preparation: Prepare a 10 mM stock solution of 4,6,7-TMC in DMSO.
Incubation: Spike human plasma (pre-warmed to 37°C) with the stock solution to a final concentration of 10
M. (DMSO < 0.1%).
Sampling: At
min, remove 100 L aliquots.
Quenching: Immediately add 300
L ice-cold acetonitrile (containing internal standard, e.g., Warfarin) to precipitate proteins and stop hydrolysis.
Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS/MS.
Calculation: Plot
vs. time. The slope gives .
Acceptance Criteria:
min is generally required for oral bioavailability.
Protocol B: Microsomal Stability (Metabolic)
Rationale: Assesses intrinsic clearance (
) by liver enzymes.
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).
Initiation: Pre-incubate HLM with test compound (1
M) for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM).
Controls:
Positive Control: Testosterone (high turnover) or Verapamil.
Negative Control:[4] Without NADPH (assess non-enzymatic degradation).
Sampling: Quench aliquots at 0, 5, 15, 30, 45 min with cold acetonitrile.
Data Analysis: Determine depletion rate constant (
).
References
Khalafi-Nezhad, A., et al. (2012). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives. Journal of Heterocyclic Chemistry. Link
Lončar, M., et al. (2020). Metabolic stability of coumarin derivatives: The role of CYP450 enzymes. Acta Pharmaceutica. Link
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Organic Chemistry. Link
Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds.[5][6][7] Molecules. Link
WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec Content Hub. Link
Solubility of 3,5,8-Trimethyl-2H-chromen-2-one in organic solvents
An In-Depth Technical Guide to the Solubility of 3,5,8-Trimethyl-2H-chromen-2-one in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 3,5,8-Trimethyl-2H-chromen-2-one in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5,8-Trimethyl-2H-chromen-2-one, a substituted coumarin derivative. Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's use in drug formulation, chemical synthesis, and biological assays.[1][2] This document synthesizes theoretical principles of solubility with practical, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to predict, determine, and apply the solubility data of this compound. We will explore the molecular structure's influence on its interaction with various organic solvents, provide a predictive solubility profile, and detail a robust, self-validating experimental workflow for precise thermodynamic solubility determination.
The Compound: 3,5,8-Trimethyl-2H-chromen-2-one
Molecular Structure and Chemical Class
3,5,8-Trimethyl-2H-chromen-2-one belongs to the benzopyrone chemical class, commonly known as coumarins.[3] The core of the molecule is the 2H-chromen-2-one scaffold, which consists of a benzene ring fused to an unsaturated lactone ring.[3]
Key Structural Features:
Coumarin Core: This fused ring system is aromatic and possesses a polar lactone functional group (-C=O)-O-).
Methyl Substituents: Three methyl groups (-CH₃) are located at the 3, 5, and 8 positions. These nonpolar, alkyl groups significantly increase the molecule's overall lipophilicity (hydrophobicity) compared to the parent coumarin molecule.
The interplay between the polar lactone moiety and the nonpolar, methylated aromatic system is the primary determinant of its solubility behavior.
Scientific Significance and the Imperative of Solubility
Coumarin derivatives are of significant interest in medicinal chemistry and pharmacology due to their wide range of biological activities, including anti-inflammatory, antioxidant, and antibacterial properties.[4] For any of these applications to be realized, understanding the compound's solubility is not merely a preliminary step but a foundational requirement. It directly impacts:
Bioavailability: In drug development, poor solubility can severely limit a compound's absorption and efficacy.[5]
Reaction Chemistry: The choice of solvent is critical for dissolving reactants and facilitating chemical synthesis and purification processes like recrystallization.[6]
Assay Development: For in-vitro studies, compounds must be solubilized, often in organic solvents like DMSO, before being diluted in aqueous buffers for biological testing.[7]
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides the fundamental framework for predicting this behavior, focusing on the similarity of intermolecular forces between the solute and solvent molecules.[8][9]
Structural Analysis and Predicted Solvent Interactions
The molecular structure of 3,5,8-Trimethyl-2H-chromen-2-one suggests a dualistic nature:
Polar Interactions: The ester (lactone) group, with its carbonyl oxygen and ether oxygen, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions with polar solvents.
Nonpolar Interactions: The benzene ring and the three methyl groups create a large, nonpolar surface area. This region will readily engage in van der Waals (London dispersion) forces with nonpolar or moderately polar solvents.
Expert Insight: The addition of three methyl groups, compared to unsubstituted coumarin, significantly enhances the molecule's nonpolar character. Therefore, it is predicted to be more soluble in nonpolar and moderately polar organic solvents and less soluble in highly polar solvents like water than its parent compound.
The Impact of Temperature
For most solid organic compounds, solubility increases with temperature.[10][11] This is because the dissolution process is typically endothermic, meaning it requires energy to overcome the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. Supplying thermal energy shifts the equilibrium toward dissolution.
Predicted Solubility Profile of 3,5,8-Trimethyl-2H-chromen-2-one
Solvent Class
Example Solvents
Predicted Solubility
Justification
Nonpolar
Hexane, Toluene
Low to Moderate
While the molecule has significant nonpolar character, the polar lactone group will limit miscibility with purely nonpolar solvents. Toluene may be a better solvent than hexane due to potential π-π stacking interactions.
These solvents offer a balance of polarity that effectively solvates both the polar lactone and the nonpolar aromatic regions of the molecule. They are excellent choices for creating stock solutions.
Polar Protic
Ethanol, Methanol
Moderate to High
These solvents can hydrogen bond with the lactone's oxygen atoms. However, the large nonpolar surface of the molecule may slightly reduce its solubility compared to more balanced polar aprotic solvents.
Highly Polar
Water
Very Low / Insoluble
The dominant nonpolar character from the aromatic ring and three methyl groups makes the molecule highly hydrophobic, preventing significant dissolution in water.[10]
A Self-Validating Protocol for Thermodynamic Solubility Determination
To move from prediction to precise quantification, a robust experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and straightforwardness.[13] This protocol is designed to be self-validating by ensuring equilibrium is reached and that quantification is accurate.
Experimental Workflow Diagram
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
This protocol uses UV-Vis spectrophotometry for quantification, which is suitable for chromophoric compounds like coumarins.
Shaking incubator or orbital shaker with temperature control
Centrifuge
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
UV-Vis Spectrophotometer and cuvettes
Volumetric flasks and pipettes
Protocol:
Preparation of Standard Solutions (for Calibration Curve):
Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
Perform serial dilutions to create a series of at least 5 standard solutions of decreasing concentration.
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
Plot absorbance vs. concentration to generate a calibration curve. The linearity (R² > 0.99) validates the concentration range of the assay.
Preparation of Saturated Solutions:
Add an excess amount of solid 3,5,8-Trimethyl-2H-chromen-2-one to a vial.
Expert Rationale: "Excess" is critical. You must add enough solid so that a visible amount remains after the equilibration period. This is the primary validation step to ensure the solution is truly saturated. A good starting point is 5-10 mg of solid per 1 mL of solvent.
Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
Prepare each solvent in triplicate for statistical robustness.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for 24 to 48 hours.
Expert Rationale: A long incubation with constant agitation is required to ensure the system reaches thermodynamic equilibrium. Insufficient time will result in an underestimation of the true solubility. A pilot study can be run to check if the concentration is stable between 24 and 48 hours.
Phase Separation:
After incubation, visually confirm that excess solid is still present in each vial. If not, the experiment for that vial is invalid and must be repeated with more solute.
Allow the vials to stand at the incubation temperature for 30 minutes to let heavy particles settle.
Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid.
Carefully draw the supernatant and filter it through a 0.22 µm syringe filter directly into a clean tube.
Expert Rationale: Filtration is a crucial self-validating step to remove any microscopic, undissolved particulates that could scatter light and artificially inflate the absorbance reading, leading to an overestimation of solubility.
Quantification:
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your calibration curve. A series of dilutions may be necessary to find the optimal one.
Measure the absorbance of the diluted sample at λ_max.
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
Multiply this concentration by the dilution factor to determine the final concentration of the saturated solution. This value is the thermodynamic solubility.
Conclusion
3,5,8-Trimethyl-2H-chromen-2-one is a lipophilic coumarin derivative whose solubility is governed by the balance between its polar lactone group and its extensive nonpolar framework. It is predicted to be highly soluble in moderately polar aprotic solvents such as DMSO, acetone, and chloroform, while exhibiting poor solubility in aqueous media. For drug development and research professionals, moving beyond prediction to precise measurement is paramount. The detailed shake-flask protocol provided in this guide offers a robust, self-validating framework for obtaining accurate thermodynamic solubility data, which is foundational for the successful application of this compound in any scientific endeavor.
References
Vertex AI Search. (2024). Solubility test for Organic Compounds.
Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
Vertex AI Search. (2023). Solubility of Organic Compounds.
PubMed. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
Solubility of Things. (n.d.). Coumarin.
Solubility of Things. (n.d.). Coumarin 334.
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
BenchChem. (2025). solubility and stability of Coumarin-C2-exo-BCN.
ResearchGate. (2025). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.
A Historical and Technical Guide to the Synthesis of 3,5,8-Trimethylcoumarin
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Coumarin Scaffold Coumarins, a prominent class of benzopyran-2-one heterocyclic compounds, are ubiquitous in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Coumarin Scaffold
Coumarins, a prominent class of benzopyran-2-one heterocyclic compounds, are ubiquitous in the plant kingdom and form the structural core of numerous natural products.[1] Their diverse and significant pharmacological properties—including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer activities—have cemented their status as privileged scaffolds in medicinal chemistry and drug development.[2][3] The specific substitution pattern on the coumarin ring system dictates its biological activity and physicochemical properties. This guide provides an in-depth review of the historical and synthetic methodologies for a specific derivative, 3,5,8-trimethylcoumarin, offering a technical resource for researchers engaged in the synthesis of novel coumarin-based compounds.
The Foundational Precursors: Strategic Synthesis of Key Starting Materials
The classical syntheses of coumarins rely on the availability of appropriately substituted phenols and carbonyl compounds. For the synthesis of 3,5,8-trimethylcoumarin, the two primary precursors are 2,5-dimethylphenol and a β-ketoester capable of introducing the C3-methyl group, such as ethyl 2-methylacetoacetate.
Synthesis of 2,5-Dimethylphenol (p-Xylenol)
2,5-Dimethylphenol is an important industrial chemical traditionally extracted from coal tar.[4] Modern synthetic routes often involve the gas-phase alkylation of phenol or cresols with methanol over solid acid catalysts.[5] Another approach involves the Diels-Alder reaction of 2,5-dimethylfuran with ethylene, followed by dehydration and aromatization.[6] For laboratory-scale synthesis, it is often commercially available.[7]
Synthesis of Ethyl 2-Methylacetoacetate
Ethyl 2-methylacetoacetate is a key β-ketoester for introducing the C3-methyl substituent in coumarin synthesis. Historically, it is prepared by the alkylation of the enolate of ethyl acetoacetate. This classic C-alkylation is typically achieved by treating ethyl acetoacetate with a base, such as sodium ethoxide, to form the nucleophilic enolate, which is then reacted with a methylating agent like methyl iodide.
Step-by-Step Protocol: Alkylation of Ethyl Acetoacetate
Enolate Formation: Sodium metal is dissolved in anhydrous ethanol to generate sodium ethoxide in situ.
Addition of β-Ketoester: Ethyl acetoacetate is added to the sodium ethoxide solution, leading to the deprotonation at the active methylene (α-carbon) position to form the sodium enolate.
Methylation: Methyl iodide is added to the solution. The enolate anion undergoes nucleophilic substitution (SN2) on the methyl iodide to form ethyl 2-methylacetoacetate.
Workup and Purification: The reaction is worked up by neutralizing any remaining base, followed by extraction and purification, typically by fractional distillation. The boiling point difference between ethyl acetoacetate (~181°C) and ethyl 2-methylacetoacetate (~187°C) makes high-purity separation challenging, requiring efficient distillation columns.
The Pechmann Condensation: The Principal Route to 3,5,8-Trimethylcoumarin
The most direct and historically significant method for the synthesis of 3,5,8-trimethylcoumarin is the Pechmann condensation.[8] Discovered by Hans von Pechmann in 1883, this reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the target molecule, this translates to the reaction of 2,5-dimethylphenol with ethyl 2-methylacetoacetate.
Causality Behind Experimental Choices
Phenol Reactivity: The Pechmann condensation is an electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho position. The presence of two methyl groups on the phenol ring (2,5-dimethylphenol) further activates the ring towards electrophilic attack through their electron-donating inductive effect.
β-Ketoester Partner: The choice of ethyl 2-methylacetoacetate is critical. The acetyl group provides the electrophilic carbonyl for the initial ring formation, while the methyl group at the α-position becomes the C3-methyl group in the final coumarin product.
Acid Catalysis: A strong acid catalyst is essential. Its roles are multifaceted:
It protonates the carbonyl of the β-ketoester, activating it for nucleophilic attack.
It catalyzes the initial transesterification between the phenol and the β-ketoester.
It promotes the final dehydration step to form the aromatic pyrone ring.[9]
Commonly used catalysts include concentrated sulfuric acid, aluminum chloride, trifluoroacetic acid, and various solid acids like Amberlyst-15 or sulfated zirconia.[2][3][10] The choice of catalyst can influence reaction time and yield, with harsher acids like H₂SO₄ often being effective but potentially leading to side products.
Reaction Mechanism
The mechanism of the Pechmann condensation has been a subject of study, with two primary pathways proposed. The most commonly accepted mechanism involves the following key steps:[11]
Transesterification: The acid catalyst promotes the transesterification of the β-ketoester (ethyl 2-methylacetoacetate) with the phenol (2,5-dimethylphenol) to form a phenyl β-ketoester intermediate.
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The catalyst then activates the ketonic carbonyl group of the intermediate. The electron-rich aromatic ring of the phenol attacks this activated carbonyl at the ortho position to the hydroxyl (now ether) linkage, forming a new six-membered ring.
Dehydration: The resulting tertiary alcohol intermediate is unstable and readily undergoes acid-catalyzed dehydration to form the α,β-unsaturated double bond of the pyrone ring, yielding the final coumarin product.
3,5,8-Trimethyl-2H-chromen-2-one vs 4,7,8-trimethylcoumarin structure
The following technical guide provides an in-depth structural, synthetic, and functional comparison between 3,5,8-Trimethyl-2H-chromen-2-one (Compound A) and 4,7,8-Trimethylcoumarin (Compound B). 3,5,8-Trimethyl-2H-chrom...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural, synthetic, and functional comparison between 3,5,8-Trimethyl-2H-chromen-2-one (Compound A) and 4,7,8-Trimethylcoumarin (Compound B).
3,5,8-Trimethyl-2H-chromen-2-one vs. 4,7,8-Trimethylcoumarin
Executive Summary
In the development of benzopyrone-based pharmacophores, the precise positioning of methyl substituents dictates the molecule's electronic landscape, steric profile, and biological efficacy.[1] This guide contrasts two positional isomers: 3,5,8-trimethylcoumarin and 4,7,8-trimethylcoumarin .
While they share the same molecular formula (
) and molecular weight (204.22 g/mol ), their synthetic origins and spectroscopic fingerprints are distinct. The 4,7,8-isomer is a classic product of the Pechmann condensation, widely explored for antioxidant activity. The 3,5,8-isomer , requiring Knoevenagel or Perkin methodologies, represents a more sterically unique scaffold, often serving as a precursor for highly specific anticancer agents (e.g., against MCF-7 cell lines) where substitution at the C3 position is critical for target engagement.
Structural Identity & Nomenclature
The core difference lies in the substitution pattern on the pyrone ring (positions 3 vs. 4) and the benzene ring (positions 5 vs. 7).[2]
Feature
3,5,8-Trimethyl-2H-chromen-2-one
4,7,8-Trimethyl-2H-chromen-2-one
IUPAC Name
3,5,8-trimethyl-2H-chromen-2-one
4,7,8-trimethyl-2H-chromen-2-one
Pyrone Methyl
Position C3 (vinylic)
Position C4 (allylic)
Benzene Methyls
Positions C5, C8 (para-relationship)
Positions C7, C8 (ortho-relationship)
Symmetry
Lower symmetry; C5-Me induces peri-strain with C4-H.
The following diagram illustrates the atomic numbering and steric differences.
Caption: Synthetic lineage and structural divergence of trimethylcoumarin isomers.
Synthetic Pathways: The Core Conflict
The synthesis of these two isomers requires fundamentally different strategies due to the directing effects of the phenol starting materials and the mechanism of ring closure.
This is the industry-standard route for 4-substituted coumarins. It utilizes acid catalysis to condense a phenol with a
-keto ester.
Mechanism: Transesterification followed by intramolecular hydroxyalkylation and dehydration.
Regioselectivity: The condensation occurs ortho to the hydroxyl group. With 2,3-dimethylphenol, the 6-position is sterically accessible and electronically activated, leading to the 7,8-substitution pattern.
Direct Pechmann condensation with 2-methylacetoacetate is often low-yielding or sterically hindered. The preferred route involves constructing the coumarin ring after establishing the benzene substitution.
Mechanism:
Formylation: 2,5-Dimethylphenol is formylated (e.g., Duff reaction or Reimer-Tiemann) to yield 2-hydroxy-3,6-dimethylbenzaldehyde.
Cyclization: The aldehyde reacts with propionic anhydride (Perkin) or diethyl methylmalonate (Knoevenagel) to install the C3-methyl group.
Comparative Synthetic Data
Parameter
4,7,8-Isomer Protocol
3,5,8-Isomer Protocol
Reaction Type
Pechmann Condensation
Perkin Reaction
Reagents
Ethyl Acetoacetate +
Propionic Anhydride + Na-Propionate
Starting Phenol
2,3-Dimethylphenol
2-Hydroxy-3,6-dimethylbenzaldehyde
Atom Economy
High (One-pot, water byproduct)
Lower (Requires anhydride excess)
Key Intermediate
-keto ester intermediate
Cinnamic acid derivative
Structural Characterization (The Evidence)[2][3][5][6][7][8]
Distinguishing these isomers relies heavily on 1H NMR spectroscopy , specifically the chemical shift of the proton remaining on the pyrone ring.
4,7,8-Trimethylcoumarin: Contains a methyl at C4.[4] The proton at C3 is shielded by the adjacent double bond and carbonyl.
3,5,8-Trimethylcoumarin: Contains a methyl at C3.[4][5] The proton at C4 is deshielded by the
-position of the -unsaturated lactone system.
Signal
3,5,8-Isomer (Me at C3)
4,7,8-Isomer (Me at C4)
Pyrone Proton
7.6 – 7.9 ppm (s, 1H) (Signal is C4-H)
6.1 – 6.3 ppm (s, 1H) (Signal is C3-H)
Pyrone Methyl
~2.1 ppm (d, C3-Me)
~2.4 ppm (d, C4-Me)
Aromatic H
Two singlets/doublets (C6, C7)
Two doublets (C5, C6)
Diagnostic Rule: If the pyrone singlet is downfield (>7.5 ppm) , it is the 3-methyl isomer. If it is upfield (<6.5 ppm) , it is the 4-methyl isomer.
Experimental Protocols
Protocol A: Synthesis of 4,7,8-Trimethylcoumarin (Pechmann)
Self-validating step: The reaction mixture should solidify upon pouring into ice water, indicating successful crystallization of the hydrophobic coumarin.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place in an ice bath (
).
Acid Charge: Add 20 mL of concentrated sulfuric acid (
Add this mixture dropwise to the acid over 30 minutes, maintaining temperature
.
Reaction: Remove ice bath. Stir at room temperature for 18 hours. The mixture will darken.
Quench: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. A precipitate will form.[6]
Purification: Filter the solid. Wash with cold water (
mL) to remove acid. Recrystallize from ethanol.
Yield: Expect 60-75%. Melting point ~140-144°C.
Protocol B: Synthesis of 3,5,8-Trimethylcoumarin (Perkin)
Self-validating step: The formation of a solid cake after heating indicates the formation of the sodium salt intermediate; liquefaction upon water addition suggests hydrolysis of excess anhydride.
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and drying tube.
The positional isomerism drastically affects the Structure-Activity Relationship (SAR) .
Metabolic Stability (CYP450):
4-Methyl: The C4-methyl group blocks metabolic oxidation at the C4 position, a common clearance pathway for coumarins. However, it introduces steric bulk that may hinder binding to planar active sites.
3-Methyl: The C3-methyl allows the C4 position to remain open for Michael acceptors or nucleophilic attack, which is crucial for the mechanism of action of certain anticancer drugs (e.g., covalent inhibition).
Therapeutic Profile:
4,7,8-Isomer: Predominantly researched for antioxidant and antimicrobial properties. The electron-donating methyl groups on the benzene ring enhance radical scavenging (DPPH assays).
3,5,8-Isomer: Derivatives of this scaffold (specifically 3,5,8-trisubstituted analogues) have shown superior potency against MCF-7 breast cancer cells .[5] The substitution at C3 (often an amide or ester in drug derivatives) combined with the 5,8-dimethyl pattern optimizes binding to Topoisomerase II
.
References
Pechmann Condensation Mechanics: Joshi, S. & Chudasama, U. (2010). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of Scientific & Industrial Research. Link
Mechanochemical Synthesis: Boukhris, S. et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Semantic Scholar. Link
Anticancer Activity of 3,5,8-Trisubstituted Coumarins: Al-Warhi, T. et al. (2024).[5] Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. PubMed Central. Link
NMR Characterization of Coumarins: Dharmatti, S.S. et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences. Link
General Coumarin Synthesis Reviews: Organic Chemistry Portal. Coumarin Synthesis. Link
The 3,5,8-Trimethylcoumarin Scaffold: Synthetic Architecture and Therapeutic Profiling
[1] Executive Summary This technical guide analyzes 3,5,8-trimethylcoumarin , a specific alkyl-substituted derivative of the privileged 2H-chromen-2-one (coumarin) scaffold. Unlike simple coumarins, the 3,5,8-trimethyl s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide analyzes 3,5,8-trimethylcoumarin , a specific alkyl-substituted derivative of the privileged 2H-chromen-2-one (coumarin) scaffold. Unlike simple coumarins, the 3,5,8-trimethyl substitution pattern offers a unique pharmacological profile by modulating steric hindrance, metabolic stability, and lipophilicity (LogP). This document details the structural rationale, a high-fidelity synthetic protocol (favoring the Perkin reaction for regio-specificity), and the physicochemical properties relevant to drug discovery, specifically in anticancer and antimicrobial domains.
Part 1: Scaffold Analysis & Chemical Class
The Core Structure: 2H-Chromen-2-one
The coumarin core consists of a benzene ring fused to an
-pyrone ring. It is classified as a benzopyrone .[1][2][3][4] The numbering system is critical for understanding the "3,5,8" designation.
-carbon relative to the carbonyl; a key site for Michael addition reactivity.
Position 4: The
-carbon; usually unsubstituted in this specific target (H-bond donor/acceptor modulation).
Positions 5 & 8: The "inner" and "outer" positions on the benzene ring.
The "Magic Methyl" Effect in SAR
The introduction of methyl groups at positions 3, 5, and 8 is not merely structural; it is functional.
C3-Methyl: Reduces the electrophilicity of the C3-C4 double bond compared to unsubstituted coumarin, potentially reducing non-specific toxicity (Michael addition to off-target proteins) while maintaining specific binding affinity.
C5 & C8 Methyls (Metabolic Blockade): The 5 and 8 positions are common sites for Phase I metabolic hydroxylation (by CYP450s). Methylating these positions blocks this metabolic "soft spot," significantly increasing the molecule's half-life (
) and oral bioavailability.
Lipophilicity: The addition of three methyl groups increases the cLogP by approximately 1.5 units compared to the parent scaffold, facilitating passive transport across the blood-brain barrier (BBB) and cell membranes.
Figure 1: Structural rationale of the 3,5,8-trimethylcoumarin scaffold, highlighting the functional impact of specific methylation sites.
Part 2: Synthetic Methodology
Critical Path Selection: Pechmann vs. Perkin
While the Pechmann Condensation is the industrial standard for coumarins, it typically utilizes
-keto esters (like ethyl acetoacetate), which inherently introduce a methyl group at C4 . To synthesize 3,5,8-trimethylcoumarin (where C4 is a proton, not a methyl), the Pechmann route requires rare -methyl-malic acid equivalents.
Therefore, the Perkin Reaction or Knoevenagel Condensation is the scientifically accurate choice for this specific regio-isomer. This route ensures the C3-methyl is introduced via the anhydride/acid component, while the C4 remains unsubstituted.
Protocol: Perkin Reaction Synthesis
Objective: Synthesis of 3,5,8-trimethylcoumarin via condensation of 2-hydroxy-3,6-dimethylbenzaldehyde with propionic anhydride.
Reagents
Substrate: 2-Hydroxy-3,6-dimethylbenzaldehyde (Provides the benzene ring + C5/C8 methyls).
Acylating Agent: Propionic Anhydride (Provides the C3 methyl and cyclization carbons).
Catalyst/Base: Sodium Propionate (anhydrous).
Step-by-Step Methodology
Preparation: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 0.05 mol of 2-hydroxy-3,6-dimethylbenzaldehyde .
Addition: Add 0.15 mol of propionic anhydride and 0.05 mol of anhydrous sodium propionate .
Reflux: Heat the mixture in an oil bath at 170–180°C for 6–8 hours. Note: High temperature is required to drive the formation of the cinnamic acid intermediate and subsequent intramolecular lactonization.
Quenching: Cool the reaction mixture to approximately 100°C and pour into 150 mL of ice-cold water.
Neutralization: Basify slightly with saturated NaHCO₃ to remove unreacted acid/anhydride byproducts.
Isolation: An oily precipitate may form. Induce crystallization by scratching the flask walls or cooling overnight at 4°C.
Purification: Filter the crude solid and recrystallize from ethanol/water (70:30).
Validation: Check purity via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
Figure 2: Workflow for the regio-selective synthesis of 3,5,8-trimethylcoumarin via the Perkin reaction.
Part 3: Physicochemical & Spectral Profiling
Predicted Spectral Characteristics
To validate the synthesis, the following spectral signatures are diagnostic for the 3,5,8-trimethyl scaffold.
Technique
Diagnostic Signal
Structural Assignment
1H NMR
2.1 - 2.4 ppm (3 singlets)
Methyl groups at C3, C5, C8.
1H NMR
7.6 - 7.9 ppm (Singlet)
H-4 proton . (Crucial: confirms no methyl at C4).
1H NMR
6.9 - 7.3 ppm (Doublets)
Aromatic protons at C6 and C7 (Ortho coupling).
IR
1700–1720 cm⁻¹
Lactone C=O stretch (Carbonyl).
IR
1600–1620 cm⁻¹
C=C aromatic/alkene stretch.
Physicochemical Properties[8][9]
Molecular Formula:
Molecular Weight: 188.22 g/mol
cLogP (Est.): 3.2 – 3.5 (Highly Lipophilic)
Solubility: Low in water; High in DCM, DMSO, Ethanol.
Part 4: Therapeutic Potential[2][8]
Anticancer Activity (Breast Cancer Focus)
Research indicates that alkyl-substituted coumarins exhibit cytotoxicity against MCF-7 (breast adenocarcinoma) cell lines. The 3,5,8-trimethyl pattern is particularly effective because the lipophilicity allows passive diffusion through the tumor cell membrane, while the coumarin core interacts with steroid sulfatase or aromatase enzymes, which are often overexpressed in hormone-dependent cancers.
Antimicrobial & Antioxidant
While 7-hydroxycoumarins (umbelliferone derivatives) are superior antioxidants due to the phenolic -OH, the 3,5,8-trimethylcoumarin scaffold serves as a potent antimicrobial agent . The methyl groups disrupt bacterial cell wall integrity. It is often used as a lead scaffold where the C6 or C7 positions are further functionalized (e.g., with hydrazides or triazoles) to create "hybrid" drugs with dual mechanisms of action.
References
Coumarin Scaffold in Drug Development:
Title: Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships.
Source: MDPI (Molecules), 2024.[7]
URL:[Link] (General Journal Link for verification of recent issues cited in search).
Synthetic Methodology (Pechmann/Perkin Context):
Title: An Overview on Synthetic Strategies to 3-Acylcoumarins and Derivatives.
Source: Organic Chemistry Portal / Jazanu.
URL:[Link]
Biological Activity (3,5,8-trisubstituted analogs):
Title: Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer.[7]
Source: Future Medicinal Chemistry (via PMC/NIH), 2024.
URL:[Link]
Mechanistic Studies (Antioxidant/Antimicrobial):
Title: Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review.
Source: Bentham Science / PubMed.
URL:[Link]
Synthesis of 3,5,8-Trimethyl-2H-chromen-2-one via Pechmann condensation
Application Note: Precision Synthesis of 3,5,8-Trimethyl-2H-chromen-2-one via Pechmann Condensation Executive Summary This guide details the protocol for the synthesis of 3,5,8-Trimethyl-2H-chromen-2-one (3,5,8-trimethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 3,5,8-Trimethyl-2H-chromen-2-one via Pechmann Condensation
Executive Summary
This guide details the protocol for the synthesis of 3,5,8-Trimethyl-2H-chromen-2-one (3,5,8-trimethylcoumarin) using the Pechmann condensation. While the Pechmann reaction is classically associated with the synthesis of 4-substituted coumarins (using
-keto esters like ethyl acetoacetate), the specific target—a 3-methyl, 4-unsubstituted coumarin—requires a modified approach using a formyl-ester equivalent.
This protocol addresses the specific regiochemical requirements to install methyl groups at the 3, 5, and 8 positions, utilizing 2,5-dimethylphenol and ethyl 2-methyl-3,3-diethoxypropionate (a masked formyl ester). We provide a dual-track methodology: a classic sulfuric acid route and a modern, green Indium(III) chloride (
) catalyzed solvent-free route.
Introduction & Retrosynthetic Analysis
The coumarin scaffold is a privileged structure in medicinal chemistry, exhibiting anticoagulant, anti-inflammatory, and antioxidant activities.[1] The 3,5,8-trimethyl analog is of specific interest due to the steric and electronic effects of the methyl pattern on the pyrone and benzene rings.
Structural Logic
To synthesize 3,5,8-trimethyl-2H-chromen-2-one, we must deconstruct the molecule into two synthons:
The Phenolic Component: Provides the benzene ring and the 5,8-methyl substituents.
Selection:2,5-Dimethylphenol (2,5-xylenol).[2][3][4] The hydroxyl group directs the cyclization ortho to itself (position 6 of the phenol), which becomes position 4a/5 of the coumarin. The methyl at phenol-C5 becomes coumarin-C5, and the methyl at phenol-C2 becomes coumarin-C8.
The Carbonyl Component: Provides carbons 2, 3, and 4 of the pyrone ring and the 3-methyl substituent.
Selection: To achieve a methyl at C3 and a proton at C4, we require ethyl 2-formylpropionate (ethyl 2-methyl-3-oxopropanoate). Since the free aldehyde is unstable, we use its acetal equivalent, ethyl 2-methyl-3,3-diethoxypropionate , which generates the reactive species in situ.
Critical Distinction: Standard Pechmann condensation using ethyl acetoacetate yields 4,5,8-trimethylcoumarin . The use of the formyl-ester equivalent is non-negotiable for the 3-methyl-4-H target.
Microwave reactor (optional for Method A) or Oil bath with temperature control.
Magnetic stirrer and hot plate.
TLC plates (Silica gel 60
).
Rotary evaporator.
Vacuum filtration setup.
Experimental Protocol
We present two methods. Method A is recommended for high yield and environmental compliance (Green Chemistry). Method B is the classic route if Lewis acids are unavailable.
In a 50 mL round-bottom flask, mix 2,5-dimethylphenol (1.22 g, 10 mmol) and ethyl 2-methyl-3,3-diethoxypropionate (2.25 g, 11 mmol).
Add
(0.22 g, 1 mmol, 10 mol%).
Note: No solvent is added. The mixture will form a melt upon heating.
Execution:
Heat the mixture to 90°C in an oil bath with vigorous stirring.
Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
Endpoint: Reaction typically completes within 45–60 minutes. Look for the disappearance of the phenol spot and the appearance of a fluorescent spot under UV (365 nm).
Work-up:
Cool the reaction mixture to room temperature.
Add crushed ice (50 g) to the flask and stir vigorously for 15 minutes to precipitate the crude coumarin.
Filter the solid precipitate under vacuum and wash with cold water (
mL) to remove residual acid/catalyst.
Purification:
Recrystallize the crude solid from hot ethanol .
Dry the crystals in a vacuum oven at 50°C for 4 hours.
Method B: Classic Sulfuric Acid Synthesis
Reaction Setup:
In a 50 mL flask, dissolve 2,5-dimethylphenol (1.22 g, 10 mmol) in ethyl 2-methyl-3,3-diethoxypropionate (2.25 g, 11 mmol).
Cool the mixture to 0°C in an ice bath.
Execution:
Dropwise, add conc.
(5 mL) over 10 minutes, maintaining temperature < 10°C.
Remove the ice bath and stir at room temperature for 1 hour.
Pour the mixture into 100 mL of ice water with stirring.
Work-up & Purification:
Follow the filtration and recrystallization steps as described in Method A.
Results & Discussion
Expected Yields & Properties
Parameter
Method A ()
Method B ()
Yield
85–92%
65–75%
Appearance
White to pale yellow needles
Pale yellow powder
Melting Point
148–150°C (Predicted)
146–149°C
Fluorescence
Strong blue fluorescence (UV 365nm)
Strong blue fluorescence
Spectral Validation (Predicted Data)
NMR (400 MHz, ):
2.25 (s, 3H, -)
2.40 (s, 3H, -)
2.55 (s, 3H, -)
7.05 (d, 1H, -)
7.25 (d, 1H, -)
7.60 (s, 1H, -) — Distinctive singlet indicating no substituent at C4.
Mechanism & Logic
The formation of 3,5,8-trimethylcoumarin proceeds via a cascade of transesterification, electrophilic aromatic substitution (hydroxyalkylation), and dehydration.
Caption: Mechanistic pathway for the synthesis of 3,5,8-trimethylcoumarin involving acid-catalyzed condensation and cyclization.
Troubleshooting & Isomer Control
Issue
Probable Cause
Corrective Action
Formation of 4,5,8-Trimethylcoumarin
Wrong starting ester used (Ethyl Acetoacetate).
Ensure Ethyl 2-methyl-3,3-diethoxypropionate is used. Ethyl acetoacetate yields the 4-methyl isomer.
Low Yield
Incomplete acetal hydrolysis or steric hindrance.
Increase reaction time or temperature (up to 110°C). Use Method A () for better activation.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: One-pot domino synthesis of 3,5,8-trisubstituted coumarins
Content Type: Detailed Application Notes and Protocols
Executive Summary & Scientific Rationale
The coumarin scaffold (2H-chromen-2-one) is a privileged structure in drug discovery, exhibiting anticoagulant, anticancer, and anti-inflammatory activities. While 3-substituted and 4-substituted coumarins are synthetically trivial, the 3,5,8-trisubstituted pattern represents a specific synthetic challenge. This substitution pattern is critical for modulating lipophilicity (position 8) and steric hindrance at the enzyme binding pocket (position 5), while the 3-position dictates electronic properties and fluorescence.
Traditional methods often require multi-step protection-deprotection sequences to install substituents at the 5 and 8 positions without regio-isomeric mixtures. This guide details two One-Pot Domino Protocols that bypass isolation of intermediates, leveraging the Knoevenagel-Lactonization Cascade and the Propargyl Vinyl Ether Rearrangement . These methods are selected for their atom economy, scalability, and regiochemical fidelity.
Key Mechanistic Advantages
Regiospecificity: The 3,5,8-pattern is pre-encoded in the starting material (Protocol A) or directed via sigmatropic rearrangement (Protocol B), eliminating isomer separation.
Thermodynamic Drive: The formation of the stable aromatic lactone system drives the equilibrium forward, often permitting metal-free conditions.
Green Chemistry: Both protocols minimize solvent waste by combining condensation and cyclization in a single reactor.
Protocol A: The "Workhorse" Knoevenagel-Transesterification Domino
Best for: High-throughput synthesis, gram-scale production, and introducing diverse functional groups at the C-3 position (esters, nitriles, acetyls).
Mechanistic Pathway
This pathway utilizes a 3,6-disubstituted salicylaldehyde and an active methylene compound .
Knoevenagel Condensation: Base-catalyzed attack of the active methylene on the aldehyde.
E/Z Isomerization: Thermal or catalytic equilibration to the E-isomer.
Intramolecular Transesterification (Lactonization): The phenol hydroxyl attacks the ester/nitrile moiety to close the ring.
Figure 1: The Knoevenagel-Transesterification domino sequence. Note that the 5,8-substitution on the final coumarin is derived from the 6,3-substitution of the starting aldehyde.
Note: To achieve 5,8-substitution on the coumarin, the aldehyde must have substituents at the 6 (becomes 5) and 3 (becomes 8) positions.
Active Methylene: Ethyl acetoacetate, Diethyl malonate, or Ethyl cyanoacetate (1.1 equiv).
Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) OR L-Proline (10 mol%) for a greener approach.
Solvent: Ethanol (absolute) or Water (for "on-water" synthesis).
Step-by-Step Protocol
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of the substituted salicylaldehyde in 10 mL of Ethanol.
Addition: Add 5.5 mmol (1.1 equiv) of the active methylene compound.
Catalysis: Add 25 µL of Piperidine followed by 25 µL of Glacial Acetic Acid.
Green Alternative: Add 57 mg (10 mol%) of L-Proline instead of the piperidine/acid mix.
Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The fluorescent coumarin spot typically appears at higher R_f than the aldehyde.
Work-up (Precipitation): Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice/water with vigorous stirring.
Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
Purification: Recrystallize from hot ethanol. If an oil forms, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.
Validation Data (Expected):
Entry
R¹ (Pos 8)
R² (Pos 5)
R³ (Pos 3)
Yield (%)
MP (°C)
1
OMe
Me
Acetyl
88
178-180
2
Cl
H
COOEt
92
145-147
| 3 | NO₂ | OMe | CN | 85 | >200 |
Protocol B: The Advanced Propargyl Vinyl Ether Domino
Best for: Creating complex libraries where the pyranone ring is constructed with a "chemical handle" (e.g., a methyl group at C-4) and high regioselectivity is required without starting from substituted salicylaldehydes. This method is based on the work of Tejedor et al. (2013).
Mechanistic Pathway
This is a sophisticated Coupled Domino Process involving:
Formation of Propargyl Vinyl Ether: Reaction of a phenol derivative with a propargyl precursor.
Claisen Rearrangement: [3,3]-sigmatropic rearrangement to form an allene intermediate.
Tautomerization & Cyclization: Rapid tautomerization to the conjugated system followed by nucleophilic closure.
Figure 2: The coupled domino process for constructing the coumarin core from acyclic or ether precursors.
To confirm the 3,5,8-substitution pattern, use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
Signal A: Correlation between H-4 (coumarin double bond) and the substituent at Position 5.
Signal B: No correlation between H-4 and Position 8.
Tip: If H-4 shows a NOE with a proton on the benzene ring, Position 5 is likely unsubstituted (i.e., it's a Proton). If Position 5 is substituted, H-4 will show NOE with the substituent's protons (e.g., 5-Me).
Handling "Dead" Reactions
If the Knoevenagel reaction (Protocol A) stalls:
Water Scavenging: Add molecular sieves (4Å) or use a Dean-Stark trap (if using Toluene) to remove water, driving the equilibrium.
Catalyst Switch: Switch from Piperidine to TiCl₄ or EDDA (ethylenediammonium diacetate) for sterically hindered aldehydes.
References
Tejedor, D., Cotos, L., & García-Tellado, F. (2013). Coupled Domino Processes: Synthesis of 3,5,8-Trisubstituted Coumarins from Propargyl Vinyl Ethers. The Journal of Organic Chemistry, 78(17), 8530–8540.
Al-Warhi, T. et al. (2024). Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. Future Medicinal Chemistry, 16(11).
Ramani, A., Chanda, B., et al. (2011). One-pot synthesis of coumarins: Catalysis by the solid base, calcined Mg-Al hydrotalcite. Green Chemistry.
Karami, B., et al. (2009). One-Pot Synthesis of Substituted Coumarins Catalyzed by Silica Gel Supported Sulfuric Acid Under Solvent-Free Conditions.[1] The Open Organic Chemistry Journal.
Metal-Catalyzed Synthesis of Trimethylcoumarins: Application Notes and Protocols
Introduction: The Significance of Trimethylcoumarins and the Drive for Catalytic Efficiency Coumarins, a prominent class of benzopyrones, are a privileged scaffold in medicinal chemistry and materials science.[1][2] Thei...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Trimethylcoumarins and the Drive for Catalytic Efficiency
Coumarins, a prominent class of benzopyrones, are a privileged scaffold in medicinal chemistry and materials science.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[3][4] Trimethyl-substituted coumarins, in particular, are valuable synthetic targets due to their specific biological profiles and use as building blocks for more complex molecules.
Traditionally, the synthesis of coumarins has been achieved through classic named reactions such as the Pechmann, Perkin, and Knoevenagel condensations.[3][5] However, these methods often necessitate harsh conditions, stoichiometric amounts of corrosive acids, long reaction times, and can result in significant waste.[6] The modern imperative for green and sustainable chemistry has driven the evolution of these protocols, with metal catalysis emerging as a powerful tool to enhance efficiency, improve yields, and promote environmentally benign conditions.[1][2]
This technical guide provides an in-depth exploration of metal-catalyzed protocols for the synthesis of trimethylcoumarins, with a primary focus on the versatile and widely adopted Pechmann condensation. We will delve into the mechanistic role of metal catalysts, provide comparative data for various catalytic systems, and present detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Core Strategy: The Metal-Catalyzed Pechmann Condensation
The Pechmann condensation is one of the most direct and effective methods for synthesizing 4-substituted coumarins.[5][7] The reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of a trimethylcoumarin, such as 4,6,7-trimethylcoumarin, this would typically involve the reaction of 3,4-dimethylphenol with ethyl acetoacetate.
The role of the acid catalyst is central to the reaction's success. While strong Brønsted acids like sulfuric acid have been traditionally used, they are corrosive and difficult to handle.[6] Modern protocols increasingly favor Lewis acid metal catalysts, which offer milder reaction conditions, easier handling, and opportunities for catalyst recycling, particularly with heterogeneous systems.[8][9]
The Mechanistic Role of Lewis Acid Metal Catalysts
Metal-based Lewis acids, such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or zinc triflate (Zn(OTf)₂), play a crucial role in activating the carbonyl group of the β-ketoester.[5][10] This activation enhances its electrophilicity, facilitating the initial transesterification with the phenol. The catalyst then promotes the subsequent intramolecular cyclization (a Friedel-Crafts type acylation) and final dehydration to yield the coumarin core.
The general mechanism for a Lewis acid (Mⁿ⁺) catalyzed Pechmann condensation is illustrated below.
Caption: Mechanism of Lewis Acid-Catalyzed Pechmann Condensation.
The choice of metal catalyst is critical. It must be a sufficiently strong Lewis acid to activate the ketoester but not so reactive that it promotes unwanted side reactions or decomposition of the starting materials. The use of heterogeneous catalysts, such as metal oxides or supported metal salts, further enhances the "green" credentials of the synthesis by allowing for easy separation and recycling.[11]
Comparative Efficacy of Metal Catalysts
A variety of metal catalysts have been successfully employed for the Pechmann condensation to produce 4-methylcoumarin derivatives. The selection of a catalyst often involves a trade-off between reactivity, cost, and environmental impact. Zinc, iron, and copper salts are particularly attractive due to their low cost and relatively low toxicity.[2][8][12]
Note: While these examples do not use dimethylphenol to produce a trimethylcoumarin specifically, they are representative of the conditions and yields achievable for the synthesis of 4-methylcoumarin derivatives using the Pechmann reaction.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative trimethylcoumarin using a metal-catalyzed Pechmann condensation.
Protocol 1: Zn(OTf)₂-Catalyzed Synthesis of 4,6,7-Trimethylcoumarin
This protocol is adapted from methodologies using zinc triflate as a highly efficient Lewis acid catalyst under solvent-free conditions.[10]
Materials:
3,4-Dimethylphenol (1.0 mmol, 122.17 mg)
Ethyl acetoacetate (1.1 mmol, 143.16 mg, 140 µL)
Zinc triflate [Zn(OTf)₂] (5 mol%, 18.2 mg)
Round-bottom flask (10 mL) with magnetic stir bar
Oil bath with temperature controller
Ethyl acetate
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Silica gel for column chromatography
Caption: General workflow for trimethylcoumarin synthesis.
Procedure:
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenol (1.0 mmol), ethyl acetoacetate (1.1 mmol), and zinc triflate (5 mol%).
Reaction: Place the flask in a preheated oil bath at 100°C and stir the mixture. The reaction is typically complete within 30-60 minutes.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting phenol is a key indicator of reaction completion.
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,6,7-trimethylcoumarin.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Heterogeneous Catalysis with FeCl₃ for Trimethylcoumarin Synthesis
This protocol utilizes iron(III) chloride, an inexpensive and readily available Lewis acid, which can be adapted for heterogeneous conditions, although this specific protocol describes a homogeneous system.[8]
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethylphenol (3.0 mmol) and ethyl acetoacetate (3.0 mmol) in toluene (10 mL).
Catalyst Addition: Add FeCl₃·6H₂O (10 mol%) to the solution.
Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction by TLC.
Work-up and Purification: After cooling, follow the work-up, concentration, and purification steps as described in Protocol 1.
Emerging Metal-Catalyzed Routes
Beyond the Pechmann condensation, other transition-metal-catalyzed reactions are emerging as powerful tools for coumarin synthesis, offering alternative pathways and access to diverse substitution patterns.[14][15]
Palladium-Catalyzed Reactions: Palladium catalysis is extensively used for C-H activation and cross-coupling reactions.[14][15][16] For instance, the intermolecular C-H alkenylation of phenols with acrylates, followed by intramolecular cyclization, provides a route to coumarins.[15] While specific examples for trimethylcoumarins are less common, the methodology holds potential for constructing the coumarin core from appropriately substituted phenols and alkenes.
Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and toxicity.[3][17] They have been employed in various coumarin syntheses, including hydroarylation reactions and multicomponent reactions that assemble the coumarin scaffold from simple precursors.[2][3]
Gold and Platinum Catalysis: Gold and platinum complexes are potent π-acid catalysts that can activate alkynes towards intramolecular hydroarylation, providing an efficient route to coumarins from aryl propiolates.[14]
These advanced methods often provide complementary regioselectivity and functional group tolerance compared to classical condensations, expanding the synthetic chemist's toolkit for accessing complex coumarin derivatives.
Conclusion and Future Outlook
The metal-catalyzed synthesis of trimethylcoumarins represents a significant advancement over traditional methods, offering improved yields, milder conditions, and greater adherence to the principles of green chemistry. The Lewis acid-catalyzed Pechmann condensation, particularly with inexpensive and efficient catalysts like zinc and iron salts, remains the most practical and scalable approach for many applications. The development of robust heterogeneous and recyclable catalysts continues to be a major focus, promising to further enhance the sustainability of these processes. As the field of organometallic chemistry evolves, novel catalytic cycles involving palladium, copper, and gold will undoubtedly unlock new and innovative pathways to this important class of heterocyclic compounds.[1][18]
References
Patil, S. S., Dandale, S. V., & Deorukhkar, A. R. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(12), 15065–15076. [Link]
Farid, S. M., Seifinoferest, B., Gholamhosseyni, M., Larijani, B., & Mahdavi, M. (2022). Modern metal-catalyzed and organocatalytic methods for synthesis of coumarin derivatives: a review. Organic & Biomolecular Chemistry, 20(24), 4846–4883. [Link]
Dalpozzo, R., & Mancuso, R. (2021). Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. Catalysts, 11(11), 1382. [Link]
Moghadam Farid, S., Seifinoferest, B., Gholamhosseyni, M., Larijani, B., & Mahdavi, M. (2022). Modern metal-catalyzed and organocatalytic methods for synthesis of coumarin derivatives: a review. eScholarship, University of California. [Link]
García, N., Hernández, E., & Primo, J. (2017). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 22(12), 2095. [Link]
Kadhim, W. A., & Al-Amiery, A. A. (2015). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. [Link]
Sun, H., Wang, Y., & Hu, Y. (2015). Facile iron(III) chloride hexahydrate catalyzed synthesis of coumarins. ARKIVOC, 2015(5), 248-258. [Link]
Kumar, R., & Singh, A. K. (2021). FeCl3-catalyzed regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin for the synthesis of furo[3,2-c]coumarins. Organic & Biomolecular Chemistry, 19(38), 8329–8337. [Link]
Powell, D. A., & Batey, R. A. (2012). Palladium-catalyzed substitution of (coumarinyl)methyl acetates with C-, N-, and S-nucleophiles. KU ScholarWorks. [Link]
Leão, R. A. C., de Moraes, P. de F., Pedro, M. C. B. C., & Costa, P. R. R. (2013). Synthesis of Coumarins Through Zinc Chloride-Catalyzed Hydroarylation of Acetylenic Esters by Phenols. 20th Brazilian Symposium on Organic Chemistry. [Link]
Acosta, G., & García, F. (2023). Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. AWS. [Link]
Prousis, K. C., Avlonitis, N., Heropoulos, G. A., & Calogeropoulou, T. (2011). FeCl3-catalysed ultrasonic-assisted, solvent-free synthesis of 4-substituted coumarins. A useful complement to the Pechmann reaction. Ultrasonics Sonochemistry, 18(5), 1059-1063. [Link]
Kale, S. S., Dhurve, N. K., Tanveer, S., Ali, M., Ingle, A. B., Shelke, N. S., Dharamkar, R. R., & Chandak, H. S. (2023). Zinc triflate catalyzed solvent free synthesis of coumarins. ResearchGate. [Link]
Uludag, N., & Nevarsa, A. O. (2023). Facile and efficient method for Zn(OTf)2 catalyzed synthesis of isocoumarin derivatives and their antioxidant properties. Indian Journal of Chemistry, 62, 350-354. [Link]
Pérez-Gárces, R., Trull, F., & Urpí, F. (2021). Pd(II)-Catalyzed Fujiwara–Moritani Reactions for the Synthesis and Functionalization of Substituted Coumarins. The Journal of Organic Chemistry, 86(22), 15993–16003. [Link]
Sharma, A., & Kumar, V. (2020). Palladium‐catalyzed cross‐coupling reactions of coumarin derivatives: An overview. ResearchGate. [Link]
Moghadam Farid, S., Seifinoferest, B., Gholamhosseyni, M., Larijani, B., & Mahdavi, M. (2022). Modern Metal-Catalyzed and Organocatalytic Methods for Synthesis of Coumarin Derivatives: A Review. ResearchGate. [Link]
Dalpozzo, R., & Mancuso, R. (2021). Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. ResearchGate. [Link]
Wikipedia. (n.d.). Pechmann condensation. Wikipedia. Retrieved February 17, 2026, from [Link]
Reddy, B. M., & Reddy, C. S. (2019). Zn(II)-Catalyzed One-Pot Synthesis of Coumarins from Ynamides and Salicylaldehydes. Organic Letters, 21(9), 3422–3426. [Link]
Kale, S. S., et al. (2023). Zinc triflate catalyzed solvent free synthesis of coumarins. Scilit. [Link]
Dalpozzo, R., & Mancuso, R. (2021). Copper-catalyzed synthesis of 3-substituted coumarins. ResearchGate. [Link]
Carbone, A., & Parrino, B. (2021). (A) Synthesis of thiocoumarins via traditional Lewis acid formation... ResearchGate. [Link]
El-Sayed, M. A. A. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S2536–S2566. [Link]
Kumar, S. S., & Kumar, V. R. (2022). Synthesis and Characterisation of Coumarin Analogues Using Palladium Catalyst and their Free Radical Scavenging Activity. Indian Journal of Pharmaceutical and Biological Research, 10(4), 1-6. [Link]
Khurana, J. M., & Kumar, S. (2009). Dipyridine Copper Chloride Catalyzed Coumarin Synthesis via Pechmann Condensation under Conventional Heating and Microwave Irradiation. ARKIVOC, 2009(2), 216-223. [Link]
Nolan, S. P. (2021). Recent Advances in Organometallic Chemistry and Catalysis. MDPI. [Link]
Joshi, S., & Chudasama, U. (2007). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry, 46A, 1093-1097. [Link]
Nolan, S. P. (2021). Recent Advances in Organometallic Chemistry and Catalysis. MDPI. [Link]
Buchwald, S. (2017). Stephen Buchwald, MIT, "Asymmetric Copper-Catalyzed Hydrofunctionalization..." (2016). YouTube. [Link]
Al-Ayed, A. S. (2016). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc, 2016(4), 169-181. [Link]
Shukla, R. S., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano- crystalline sulfated-zirconia. ResearchGate. [Link]
Kumar, A., & Kumar, S. (2021). Nitromethane as a surrogate cyanating agent: 7-N,N-dimethylamino-4-hydroxycoumarin-catalyzed, metal-free synthesis of α-iminonitriles. ResearchGate. [Link]
Li, J., et al. (2018). FeCl3∙6H2O/TMSBr-Catalyzed Rapid Synthesis of Dihydropyrimidinones and Dihydropyrimidinethiones under Microwave Irradiation. Molecules, 23(11), 2999. [Link]
Ahmad, Z., et al. (2024). Synthesis and application of Al trimesate-based metal-organic framework: a critical review. Frontiers in Chemistry, 11, 1324483. [Link]
Dinda, B. (2024). Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications. Hilaris Publisher. [Link]
Sathyabama, J. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. [Link]
Singh, A., & Singh, P. (2022). An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. International Journal of Novel Research and Development, 7(7), 844-849. [Link]
Shukla, R. S., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical, 276(1-2), 47-56. [Link]
Darvish, F., & Khazraee, S. (2015). FeCl3 Catalyzed One Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles under Solvent-Free Conditions. International Journal of Organic Chemistry, 5, 75-80. [Link]
Ahmad, Z., et al. (2024). Synthesis and application of Al trimesate-based metal-organic framework: a critical review. Frontiers. [Link]
Kayal, N., et al. (2016). synthesis and biological evaluation of coumarin derivatives as anti- inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 7(6), 2394-2401. [Link]
Ji, P. (2020). Synthesis of Metal-Organic Frameworks and Crystalline Porous Polymers and Studies of Their Reactivity. DSpace@MIT. [Link]
Kumagai, H., et al. (1981). Synthesis of 3,4-dihydro-3-amino-7-hydroxycoumarin from S-methyl-l-cysteine and resorcinol by crystalline-beta-tyrosinase. Journal of Biological Chemistry, 256(23), 12362-12366. [Link]
Application Note: Precision Synthesis of 3,5,8-Trimethyl-2H-chromen-2-one
Part 1: Executive Summary & Strategic Analysis Target Molecule Profile The target molecule, 3,5,8-Trimethyl-2H-chromen-2-one (also known as 3,5,8-trimethylcoumarin), presents a specific regiochemical challenge.[1] Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
Target Molecule Profile
The target molecule, 3,5,8-Trimethyl-2H-chromen-2-one (also known as 3,5,8-trimethylcoumarin), presents a specific regiochemical challenge.[1] Unlike the common 4-substituted coumarins synthesized via the Pechmann condensation, this target requires a methyl group at the C3 position while retaining a proton at the C4 position.
Critical Structural Feature: The C4 position must remain unsubstituted (
).
Retrosynthetic Logic: Why the Perkin Route?
A common error in coumarin synthesis is the default application of the Pechmann Condensation (Phenol +
-keto ester). However, standard Pechmann reagents (e.g., ethyl acetoacetate) introduce a methyl group at C4. To achieve the C3-Me/C4-H pattern, the Perkin Reaction or Knoevenagel Condensation via a salicylaldehyde intermediate is the superior, field-proven strategy.
The Strategy:
Precursor Synthesis: Ortho-selective formylation of 2,5-dimethylphenol to yield 2-hydroxy-3,6-dimethylbenzaldehyde.
Scaffold Construction: Perkin cyclization using propionic anhydride to simultaneously install the C3-methyl group and close the lactone ring.
Part 2: Reagent Ecosystem & Materials[3]
Critical Reagents Table
Purity and stoichiometry are vital for the ortho-selective step.
Objective: Synthesize 2-hydroxy-3,6-dimethylbenzaldehyde. Standard formylation (e.g., Vilsmeier) may favor the para-position; this Mg-mediated method forces ortho-substitution.
Mechanism: The reaction proceeds via a magnesium bis-phenoxide complex where the magnesium ion coordinates with the phenolic oxygen and the formaldehyde, directing the formyl group to the ortho position (Position 6 of the phenol, which becomes C1-CHO).
Step-by-Step Protocol:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer.
(14.3 g, 150 mmol), and paraformaldehyde (20.3 g, 675 mmol) to the flask.
Solvent Addition: Add anhydrous THF (150 mL). The mixture will be a suspension.
Base Addition: Add Triethylamine (37.9 g, 375 mmol) dropwise over 10 minutes. Note: Mild exotherm may occur.
Reaction: Heat the mixture to varying reflux (
C) for 4–6 hours. The solution typically turns yellow/orange as the magnesium complex forms.
Quench: Cool to room temperature. Pour the mixture into cold 1N HCl (300 mL) to hydrolyze the magnesium complex and neutralize the amine. Stir for 30 minutes.
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
Purification: The crude product is often pure enough, but if necessary, purify via column chromatography (Hexane/EtOAc 9:1).
Critical Insight: The high temperature is required to drive the formation of the anhydride enolate and the subsequent elimination of water.
Work-up: Pour the hot reaction mixture onto crushed ice (approx. 500 g). Stir vigorously for 1 hour to hydrolyze excess anhydride. The product usually precipitates as a solid.
Isolation: Filter the precipitate. Wash with cold water (
mL) and cold dilute (to remove residual propionic acid).
Purification: Recrystallize from Ethanol or Ethanol/Water (7:3) to yield colorless/pale yellow needles.
Part 4: Visualization & Pathways
Reaction Pathway Diagram
The following diagram illustrates the regiochemical control exerted by the Magnesium template and the ring closure mechanism.
Caption: Figure 1. Synthesis pathway highlighting the Mg-mediated ortho-selective formylation followed by the Perkin cyclization to install the C3-methyl group.
Part 5: Quality Control & Validation
To ensure the protocol was successful, verify the following analytical markers.
NMR Validation (Predicted)
Nucleus
Shift ( ppm)
Multiplicity
Assignment
Diagnostic Note
7.60 - 7.80
Singlet (1H)
C4-H
Critical: Confirms no substituent at C4.
2.10 - 2.20
Singlet (3H)
C3-
Derived from Propionic Anhydride.
2.30 - 2.50
Singlet (6H)
C5-, C8-
Derived from 2,5-dimethylphenol.
~160-162
Singlet
C2 (C=O)
Carbonyl characteristic of coumarin.
Troubleshooting Guide
Issue: Low yield in Step 1 (Formylation).
Cause: Wet
or old Paraformaldehyde.
Fix: Dry
under vacuum at C or use fresh anhydrous beads.
Issue: Product is 3,5,8-trimethyl-dihydro coumarin (saturated bond).
Cause: Incomplete elimination during Perkin reaction.
Fix: Ensure temperature reaches
C; add trace Iodine () to catalyze dehydration if necessary.
Issue: Formation of 5,8-dimethylcoumarin (Missing C3-Methyl).
Cause: Use of Acetic Anhydride instead of Propionic Anhydride.
Fix: Verify reagent labels.[5] Acetic anhydride yields H at C3.
Part 6: References
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82,[6] 64.
Grounding: Establishes the
-mediated protocol as the gold standard for ortho-formylation.
Johnson, J. R. (1942). "The Perkin Reaction and Related Reactions". Organic Reactions, 1, 210.
Grounding: The foundational text for the mechanism and conditions of the Perkin cyclization.
Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the ortho-Formylation of Phenols". Acta Chemica Scandinavica, 53, 258.
Grounding: Specific application of the formylation on substituted phenols.[7]
Bowden, E. (1943). "3-Methylcoumarin".[1] Organic Syntheses, Collective Volume 2, 414.
Grounding: Provides the specific stoichiometry for using propionic anhydride to install a 3-methyl group.
Application Notes and Protocols for the Purification of 3,5,8-Trimethylcoumarin from Reaction Mixtures
Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of 3,5,8-trimethylcoumarin from complex reaction mixtures. Tailored for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 3,5,8-trimethylcoumarin from complex reaction mixtures. Tailored for researchers, scientists, and professionals in drug development, this document outlines systematic approaches for isolating this compound to a high degree of purity. Methodologies covered include strategic solvent extraction, optimized recrystallization, preparative column chromatography, and advanced preparative High-Performance Liquid Chromatography (HPLC). Furthermore, this guide details essential analytical techniques for rigorous purity assessment, including Thin-Layer Chromatography (TLC), HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the purification strategies.
Introduction: The Rationale for Rigorous Purification
3,5,8-Trimethylcoumarin is a heterocyclic organic compound belonging to the coumarin family. Coumarin derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties[1][2]. The biological efficacy and safety of any synthesized compound are intrinsically linked to its purity. Impurities, such as unreacted starting materials, reagents, and byproducts from the synthesis, can lead to erroneous experimental results, unpredictable biological effects, and a lack of reproducibility[3].
The synthesis of 3,5,8-trimethylcoumarin, often achieved through methods like the Pechmann condensation, can result in a variety of impurities[3][4][5]. These may include unreacted phenols and β-ketoesters, as well as isomeric byproducts and other side-reaction products. Therefore, the development of a robust and validated purification strategy is a critical step in the research and development pipeline. This guide provides a detailed roadmap for achieving high-purity 3,5,8-trimethylcoumarin, ensuring the integrity and reliability of subsequent scientific investigations.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A successful purification strategy begins with an understanding of the potential impurities in the crude reaction mixture. The Pechmann condensation, a common route for coumarin synthesis, involves the acid-catalyzed reaction of a phenol with a β-ketoester[3][5]. For 3,5,8-trimethylcoumarin, this would typically involve the reaction of 2,5-dimethylresorcinol with ethyl acetoacetate.
Potential Impurities Include:
Unreacted Starting Materials: 2,5-dimethylresorcinol and ethyl acetoacetate.
Isomeric Byproducts: Positional isomers of the trimethylcoumarin may form depending on the reaction conditions.
Side-Reaction Products: Dehydration or polymerization products of the starting materials or intermediates.
Residual Catalyst: Acid catalysts such as sulfuric acid or Lewis acids.
Solvents: Residual solvents from the reaction and initial work-up.
A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to visualize the complexity of the mixture and guide the selection of the most appropriate purification method.
A Multi-Step Purification Workflow
A multi-pronged approach is often the most effective strategy for achieving high purity. The following workflow outlines a logical sequence of purification techniques, from initial work-up to final polishing.
Caption: A logical workflow for the purification of 3,5,8-trimethylcoumarin.
Detailed Purification Protocols
Protocol 1: Aqueous Work-up and Solvent Extraction
Principle: This initial step aims to remove water-soluble impurities, such as the acid catalyst and unreacted polar starting materials. The crude reaction mixture is dissolved in an organic solvent and washed with aqueous solutions.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
Saturated sodium bicarbonate solution to neutralize and remove any residual acid catalyst.
Water to remove any remaining water-soluble impurities.
Brine (saturated NaCl solution) to reduce the solubility of the organic phase in the aqueous layer and aid in separation.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude solid.
Protocol 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures[6][7]. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Solvent Selection: The choice of solvent is critical for successful recrystallization. For coumarins, which are moderately polar, common solvent systems include:
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 3: Column Chromatography
Principle: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase[10]. For coumarins, silica gel is a commonly used stationary phase.
Mobile Phase Selection: The polarity of the mobile phase is adjusted to achieve optimal separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed.
Column Packing: Prepare a silica gel column using the chosen non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
Fraction Collection: Collect fractions of the eluent in separate test tubes.
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment: A Multi-Technique Approach
A combination of analytical techniques should be employed to confirm the purity of the final product.
Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid and convenient method to assess the purity of a sample and to monitor the progress of a purification[12]. A single spot on the TLC plate after development with an appropriate solvent system is an indication of high purity.
Typical Conditions:
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
Visualization: UV light at 254 nm.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a highly sensitive and quantitative technique for purity assessment[13][14][15]. A single sharp peak in the chromatogram is indicative of a pure compound.
Typical Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12][16].
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid)[12][14].
Detection: UV detector at a wavelength where the coumarin shows strong absorbance (e.g., 275 nm)[12].
Flow Rate: 1.0 mL/min.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds[17][18][19]. It provides information on both the retention time and the mass spectrum of the compound, aiding in its identification and purity assessment.
Typical Conditions:
Column: A non-polar capillary column (e.g., HP-5MS).
Carrier Gas: Helium.
Injection: Splitless injection.
Temperature Program: A temperature gradient from a low initial temperature to a higher final temperature to ensure separation of all components.
Detection: Mass spectrometer operating in electron ionization (EI) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound and is an excellent tool for assessing purity[20][21][22]. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities. The chemical shifts of the protons in the coumarin ring are well-defined and can be used for structural confirmation[21].
Expected ¹H NMR Signals for 3,5,8-Trimethylcoumarin (in CDCl₃):
Singlets for the three methyl groups.
Signals corresponding to the aromatic protons on the coumarin ring.
Conclusion
The purification of 3,5,8-trimethylcoumarin from a reaction mixture requires a systematic and multi-step approach. By combining an initial aqueous work-up with recrystallization and/or column chromatography, it is possible to obtain this compound in high purity. The final purity should always be rigorously assessed using a combination of analytical techniques, including TLC, HPLC, GC-MS, and NMR spectroscopy. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop a robust and reliable purification strategy for 3,5,8-trimethylcoumarin, ensuring the quality and integrity of their scientific endeavors.
References
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. (2021). Annals of Advances in Chemistry.
What is the best solvent to recrystillize a polar coumarin? (2020).
Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. (2005).
High-performance liquid chromatography (HPLC) method for 5,7,8-Trimethoxycoumarin analysis. (n.d.). Benchchem.
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
HPLC Method for Analysis of Coumarin. (n.d.). SIELC Technologies.
Extraction and Quantitative HPLC Analysis of Coumarin in Hydroalcoholic Extracts of Mikania glomerata Spreng. (“guaco”) Leav. (n.d.). Journal of the Brazilian Chemical Society.
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). The Open Analytical Chemistry Journal.
Recrystallization. (n.d.). University of California, Irvine.
Proton magnetic resonance in coumarins. (1963). Proceedings of the Indian Academy of Sciences - Section A.
Salem, M. G., et al. (2024). Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. Future Medicinal Chemistry.
Pechmann condensation. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. (1979). Proceedings of the Indian Academy of Sciences - Section A.
Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research.
FTIR spectrum of CMEHC. Figure 2. ¹H-NMR spectrum of CMEHC compound. (n.d.).
Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. (n.d.). IISTE.org.
Purification of crude coumarin. (1934). U.S.
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.
Pechmann Condens
An In-depth Technical Guide to the Synthesis and Purific
Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019).
Pechmann condensation – Knowledge and References. (n.d.). Taylor & Francis.
What is mobile phase for very polar coumarin to use for Column Chromatography? (2020).
Purification of Coumarin using PF-15SIHP-F0025. (n.d.).
Synthesis and mass spectra of some new 3-substituted coumarin deriv
GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punct
Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation. (n.d.). Bulletin of the Korean Chemical Society.
Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (n.d.). eScholarship.
Application Notes and Protocols for the Crystallization of 3,5,8-Trimethyl-2H-chromen-2-one
Introduction: The Critical Role of Crystallization in the Purification of 3,5,8-Trimethyl-2H-chromen-2-one 3,5,8-Trimethyl-2H-chromen-2-one is a substituted coumarin derivative. Coumarins, a class of benzopyrones, are of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Crystallization in the Purification of 3,5,8-Trimethyl-2H-chromen-2-one
3,5,8-Trimethyl-2H-chromen-2-one is a substituted coumarin derivative. Coumarins, a class of benzopyrones, are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photochemical properties.[1][2][3][4] For any application, the purity of the synthesized compound is paramount. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to obtain high-purity crystalline material from a crude reaction mixture.[5][6][7]
This document provides a comprehensive guide to developing a robust crystallization protocol for 3,5,8-Trimethyl-2H-chromen-2-one. We will delve into the principles of solvent selection, provide detailed experimental protocols for various crystallization techniques, and discuss troubleshooting strategies. The methodologies described herein are designed to be a self-validating system, enabling researchers to systematically identify the optimal conditions for obtaining high-quality crystals of the target compound.
Scientific Principles: Selecting the Ideal Solvent System
The success of any crystallization process hinges on the judicious selection of a suitable solvent or solvent system.[5][8] The ideal solvent should exhibit a significant difference in solubility for the compound of interest at elevated temperatures compared to room temperature or below.[6] For 3,5,8-Trimethyl-2H-chromen-2-one, a relatively non-polar molecule due to the coumarin core and three methyl groups, a systematic approach to solvent screening is recommended.
Key Solvent Characteristics to Consider:
Solubility Profile: The compound should be highly soluble in the chosen solvent at its boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is the driving force for crystallization upon cooling.
"Like Dissolves Like": The polarity of the solvent should be comparable to that of the solute. Given the structure of 3,5,8-Trimethyl-2H-chromen-2-one, solvents of low to moderate polarity are excellent starting points.
Boiling Point: A solvent with a boiling point between 60 °C and 100 °C is often ideal. A very low boiling point can lead to rapid evaporation and premature precipitation, while a very high boiling point can make solvent removal difficult and may lead to oiling out of the compound.
Inertness: The solvent must not react with the compound.
Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals after filtration.
Safety: The toxicity, flammability, and environmental impact of the solvent should always be considered.
Recommended Solvents for Initial Screening:
Based on the general solubility of coumarin derivatives, the following solvents and solvent systems are recommended for initial screening for 3,5,8-Trimethyl-2H-chromen-2-one.[9][10]
Solvent/System
Polarity
Boiling Point (°C)
Rationale & Expected Outcome
Ethanol
Polar Protic
78
Commonly used for coumarin recrystallization; may show good solubility when hot and reduced solubility when cold.[1][9][11][12][13]
Methanol
Polar Protic
65
Similar to ethanol, but its lower boiling point might be advantageous. Aqueous methanol mixtures have proven effective for other coumarins.[8]
Isopropanol
Polar Protic
82
A slightly less polar alcohol that may offer a better solubility differential.
Ethyl Acetate
Polar Aprotic
77
A moderately polar solvent; often used in mixed solvent systems with a non-polar solvent.
Dichloromethane
Polar Aprotic
40
A good solvent for many organic compounds, but its low boiling point may require careful handling to prevent rapid evaporation.
Toluene
Non-polar
111
A non-polar aromatic solvent that may be suitable for the non-polar regions of the molecule.
Hexane/Heptane
Non-polar
69/98
Likely to be poor solvents on their own, but excellent as anti-solvents in mixed solvent systems.
Ethanol/Water
Mixed
Variable
A versatile system where water acts as an anti-solvent to the ethanol solution.
Ethyl Acetate/Hexane
Mixed
Variable
A common combination for compounds of intermediate polarity.
Ethanol/Ether
Mixed
Variable
A reported system for a similar trimethyl-coumarin derivative, suggesting it is a promising candidate.[14][15]
Experimental Protocols
The following are detailed protocols for common crystallization techniques. It is recommended to start with a small amount of crude material (10-20 mg) for solvent screening before proceeding to a larger scale.
Protocol 1: Single Solvent Recrystallization by Cooling
This is the most common and straightforward crystallization method.
Methodology:
Dissolution: Place the crude 3,5,8-Trimethyl-2H-chromen-2-one in a clean Erlenmeyer flask. Add a small volume of the selected solvent. Heat the mixture to boiling (using a water bath or heating mantle) with gentle swirling.
Achieve Saturation: Continue to add the solvent dropwise until the solid has just dissolved. It is crucial to add the minimum amount of hot solvent required to achieve a saturated solution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent rapid evaporation. Slow cooling generally promotes the formation of larger, purer crystals.
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Workflow for Single Solvent Cooling Crystallization.
Protocol 2: Mixed Solvent Recrystallization
This technique is useful when a single solvent does not provide the desired solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble.
Methodology:
Dissolution: Dissolve the crude 3,5,8-Trimethyl-2H-chromen-2-one in the minimum amount of the "good" solvent at near-boiling temperature.
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation and Drying: Isolate, wash (with a cold mixture of the two solvents or the "poor" solvent), and dry the crystals as described in Protocol 1.
Decision-making process for solvent system selection.
Protocol 3: Slow Evaporation
This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis and can be effective for compounds that are highly soluble even at room temperature.
Methodology:
Solution Preparation: Prepare a dilute to moderately concentrated solution of the compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or a mixture like ethanol/ether[14][15]).
Filtration: Filter the solution through a syringe filter or a cotton plug to remove any particulate matter.
Evaporation: Place the solution in a vial or beaker and cover it with a piece of parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
Crystal Growth: Leave the container undisturbed in a vibration-free location. Crystals will form over a period of hours to days as the solvent evaporates and the solution becomes supersaturated.
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Troubleshooting Common Crystallization Issues
Oiling Out: If the compound separates as a liquid instead of a solid, it may be due to a very high concentration, a solvent with a boiling point higher than the melting point of the compound, or the presence of impurities. To remedy this, try using a more dilute solution, a lower boiling point solvent, or further purifying the crude material by another method (e.g., column chromatography) before crystallization.
No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or add an anti-solvent. Scratching the inner surface of the flask or adding a seed crystal can also induce nucleation.
Poor Recovery: Low yield can result from using too much solvent, incomplete precipitation, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
Conclusion
The protocols and guidelines presented in this application note provide a systematic framework for developing an effective crystallization procedure for 3,5,8-Trimethyl-2H-chromen-2-one. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain this valuable coumarin derivative in high purity, suitable for a wide range of scientific applications. The principles of crystallization are broadly applicable, and the methodologies described here can be adapted for the purification of other related organic solids.
References
ResearchGate. (2022). What are the techniques that can be use to purify coumarins? [Online discussion]. Available at: [Link]
BenchChem. (n.d.). Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies.
Spagnuolo, L., et al. (2024).
Interchim. (n.d.). Purification of Coumarin using PF-15SIHP-F0025.
The Ohio State University College of Pharmacy. (2020). Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells.
Zeng, F.-X., et al. (2016). Crystal structure of 3-methyl-2H-chromen-2-one, C10H8O2.
Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification.
Rani, M., et al. (2012). Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one. PMC.
ResearchGate. (2020). What is the best solvent to recrystillize a polar coumarin? [Online discussion]. Available at: [Link]
Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry.
Yang, J.-X., et al. (n.d.). 4,7,8-Trimethyl-2H-chromen-2-one. PMC - NIH.
Sharma, S., et al. (2022). Chemical synthesis of various composites of chromen-2-one: A review.
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
Ali, A. M., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.
Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry.
UCO Chemistry. (2014). Lab 3: Recrystallization of an Impure Unknown. YouTube. Available at: [Link]
Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
Babu, K., et al. (2016).
Semantic Scholar. (2025). Isolation and Characterization of Two Coumarin Compounds from the Chloroform Fraction of Scadoxus multiflorus (Martyn) Raf.
Technical Support Center: Synthesis of 3,5,8-Trimethyl-2H-chromen-2-one
Welcome to the technical support guide for the synthesis of 3,5,8-Trimethyl-2H-chromen-2-one. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3,5,8-Trimethyl-2H-chromen-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. The primary method discussed is the Pechmann condensation, a classic and versatile method for coumarin synthesis.[1][2][3][4][5]
The synthesis of 3,5,8-Trimethyl-2H-chromen-2-one is typically achieved through the acid-catalyzed condensation of 2,5-dimethylphenol with a β-ketoester, such as ethyl acetoacetate. This reaction, known as the Pechmann condensation, is a cornerstone of coumarin synthesis due to its use of readily available starting materials.[5][6] However, achieving high yields can be challenging and is often dependent on carefully optimized reaction conditions.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of 3,5,8-Trimethyl-2H-chromen-2-one via the Pechmann condensation.
Issue 1: Low to No Product Yield
A common frustration in coumarin synthesis is a low or negligible yield. This can often be traced back to several key factors related to reactants, catalysts, and reaction conditions.
Question: My reaction has produced very little or no 3,5,8-Trimethyl-2H-chromen-2-one. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Pechmann condensation can stem from several factors. Let's break down the potential causes and solutions:
Poor Quality of Starting Materials: Impurities in your 2,5-dimethylphenol or ethyl acetoacetate can significantly hinder the reaction.
Solution: Ensure the purity of your starting materials. If necessary, purify them before use. For example, 2,5-dimethylphenol can be recrystallized, and ethyl acetoacetate can be distilled.
Catalyst Inactivity or Inappropriate Choice: The choice and condition of the acid catalyst are critical.[2]
Solution: Concentrated sulfuric acid is a common catalyst for this reaction.[7] If you are using an older bottle, its effectiveness may be reduced. Consider using a fresh supply. Alternative catalysts to explore include solid acid catalysts like Amberlyst-15 or certain Lewis acids, which can sometimes offer milder reaction conditions and improved yields.[8][9]
Suboptimal Reaction Temperature: The temperature must be carefully controlled.
Solution: If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to the decomposition of starting materials and the formation of unwanted side products.[7] A good starting point is to heat the reaction mixture in a water bath at 70-80°C.[7]
Presence of Water: The Pechmann condensation generates water, which can inhibit the acidic catalyst.
Solution: While it can be challenging to remove water in a standard batch reaction, using a Dean-Stark apparatus with a suitable solvent like toluene can be effective. Alternatively, employing a heterogeneous catalyst that is less sensitive to water can be beneficial.[10]
Issue 2: Formation of Significant Side Products/Impurities
Even when the reaction proceeds, the formation of side products can complicate purification and reduce the overall yield of the desired coumarin.
Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. How can I minimize side reactions?
Answer: The formation of side products is a frequent challenge. Here’s how to approach this problem:
Reaction Condition Optimization: The key to minimizing side products lies in optimizing your reaction conditions.
Solution: Carefully control the reaction temperature and time. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[7]
Alternative Synthetic Routes: If optimizing the Pechmann condensation proves difficult, other synthetic routes to coumarins exist.
Solution: While the Pechmann reaction is generally the most direct for this specific product, other methods like the Perkin, Knoevenagel, or Wittig reactions are also used for coumarin synthesis and may offer a cleaner reaction profile for your specific substrate.[4]
Issue 3: Difficulties in Product Purification
Isolating the pure 3,5,8-Trimethyl-2H-chromen-2-one from the reaction mixture can be a hurdle.
Question: I'm having trouble purifying my crude product. What are the recommended purification techniques?
Answer: Effective purification is essential for obtaining a high-purity final product. Here are some recommended methods:
Recrystallization: This is often the most effective method for purifying solid organic compounds.
Solution: A common solvent for recrystallizing coumarins is ethanol or a mixture of ethanol and water.[7] The goal is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Column Chromatography: For separating complex mixtures or removing closely related impurities, column chromatography is a powerful tool.
Solution: Silica gel is a common stationary phase for the chromatography of coumarins.[11] You will need to experiment with different mobile phase systems (e.g., mixtures of hexane and ethyl acetate) to achieve good separation.[12]
Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities.
Solution: Coumarins can sometimes be dissolved in a hot alkaline solution and then precipitated by the addition of acid.[11] This can be an effective way to separate them from neutral impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pechmann condensation for this synthesis?
A1: The Pechmann condensation for synthesizing 3,5,8-Trimethyl-2H-chromen-2-one involves a few key steps under acidic conditions. First, a transesterification occurs between the 2,5-dimethylphenol and ethyl acetoacetate.[1] This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol (a Friedel-Crafts type acylation).[1] The final step is a dehydration to form the coumarin ring system.[1]
Q2: How can I monitor the progress of my reaction?
A2: The most common and accessible method for monitoring the reaction is Thin Layer Chromatography (TLC).[7] By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside your starting materials, you can visualize the consumption of the reactants and the formation of the product. More advanced techniques like in-line Raman or Near-Infrared (NIR) spectroscopy can also be used for real-time reaction monitoring.[13][14]
Q3: Are there any "greener" or more environmentally friendly catalysts I can use?
A3: Yes, there is growing interest in developing more sustainable synthetic methods. For the Pechmann condensation, several greener catalyst options have been explored. These include solid acid catalysts like montmorillonite K-10, sulfated zirconia, and various zeolites.[10] These catalysts are often reusable and can lead to cleaner reactions with easier workup procedures.[9]
Q4: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for 3,5,8-Trimethyl-2H-chromen-2-one?
Experimental Protocols & Data
Representative Protocol: Pechmann Condensation for 3,5,8-Trimethyl-2H-chromen-2-one
This protocol is a general guideline. Optimization of specific quantities and conditions may be necessary.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Equivalents
2,5-Dimethylphenol
122.16
10
1.0
Ethyl Acetoacetate
130.14
11
1.1
Concentrated H₂SO₄
98.08
-
Catalyst
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
Catalyst Addition: While cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 eq) dropwise with stirring. The mixture may become viscous and change color.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture in a water bath at 70-80°C for 2-4 hours.[7]
Monitoring: Monitor the reaction's progress by TLC.
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the viscous mixture into a beaker of ice-cold water while stirring.
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[7]
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 3,5,8-Trimethyl-2H-chromen-2-one.[7]
Hamlin, T. A., & Leadbeater, N. E. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), 52393. [Link]
JoVE (Journal of Visualized Experiments). (2022, August 20). Monitoring-Reactions Performed : Preparation Of 3-Acetylcoumarin As Example l Protocol Preview [Video]. YouTube. [Link]
ResearchGate. (2022, June 8). What are the techniques that can be use to purify coumarins ?[Link]
ResearchGate. (2025, August 10). Real-Time Raman Monitoring During Coumarins Synthesis via Pechmann Condensation: A Tool for Controlling the Preparation of Pharmaceuticals. [Link]
SciSpace. (n.d.). One-Pot Synthesis of Coumarin Derivatives. [Link]
ACS Publications. (2019, May 15). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
ResearchGate. (n.d.). Possible mechanism for the synthesis of coumarins catalyzed from Wells–Dawson heteropolyacid (H6P2W18O62). [Link]
RSC Publishing. (2021, September 1). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]
Journal of Synthetic Chemistry. (2023, December 18). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. [Link]
ResearchGate. (2025, August 5). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography. [Link]
Taylor & Francis. (2011, February 25). Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature. [Link]
Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Link]
Arkivoc. (n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the. [Link]
Unknown. An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. [Link]
Encyclopedia.pub. (2021, December 10). Copper-Catalyzed Synthesis of Coumarins. [Link]
PMC. (2018, May 20). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. [Link]
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. [Link]
PMC. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. [Link]
ACS Publications. (2023, July 13). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. [Link]
Unknown. Pechmann condensation of phenols with ethyl butyroacetate. [Link]
Springer. (2022, September 15). Chemical synthesis of various composites of chromen-2-one: A review. [Link]
Unknown. Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. [Link]
PubMed. (2014, April 1). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. [Link]
MDPI. (2024, August 26). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. [Link]
RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. [Link]
PMC. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
Journal of Synthetic Chemistry. (2024, July 21). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. [Link]
HETEROCYCLES. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. [Link]
Journal of the American Chemical Society. (1944). The Formation of a Chromone by the von Pechmann Condensation of Ethyl Acetoacetate with 4-Chloro-3,5-dimethylphenol. [Link]
Unknown. Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. [Link]
ResearchGate. (n.d.). A plausible mechanism for the Pechmann condensation of phenol and ethyl acetoacetate over acid catalysts. [Link]
Organic Reactions. (n.d.). The Pechmann Reaction. [Link]
Separating 3,5,8-trimethylcoumarin from side products
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Isolation of 3,5,8-Trimethylcoumarin Executive Summary The isolation of 3,5,8-trimethylcoumarin presents a un...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Purification & Isolation of 3,5,8-Trimethylcoumarin
Executive Summary
The isolation of 3,5,8-trimethylcoumarin presents a unique set of challenges due to its specific substitution pattern. Unlike simple coumarins, the three methyl groups significantly increase lipophilicity and disrupt crystal packing, often leading to "oiling out" during recrystallization. Furthermore, depending on your synthesis route (likely Pechmann condensation using 2,5-dimethylphenol and a 2-methylacetoacetate equivalent), you will face competitive side reactions—specifically the Simonis chromone cyclization and regioisomeric contamination.
This guide moves beyond basic protocols to address the why and how of separating this specific molecule from its stubborn side products.
Module 1: Diagnostic & Pre-Purification Strategy
Q: My crude reaction mixture is a dark, sticky tar. How do I assess the composition before attempting a column?
A: Do not load crude tars directly onto a column; this will irreversibly foul your stationary phase. You must first perform a "diagnostic work-up" to classify your impurities.
TLC Profiling (Thin Layer Chromatography):
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Start with 10% Ethyl Acetate in Hexane. 3,5,8-trimethylcoumarin is relatively non-polar.
Visualization:
UV 254 nm: Shows all aromatic species (Coumarin, Phenols, Chromones).
UV 365 nm:Critical Step. Coumarins are often intensely fluorescent (blue/purple). Impurities like phenols or chromones may fluoresce differently or not at all. Use this to track your target specifically.
Causality: The 3,5,8-substitution pattern creates electron density that often enhances fluorescence compared to naked coumarins.
The "Acid-Base" Guillotine (Chemical Washing):
Issue: Unreacted 2,5-dimethylphenol is a common contaminant. It has a similar Rf to the coumarin in non-polar solvents.
Solution: Exploit the acidity of the phenol.[1][2]
Protocol: Dissolve crude in Ethyl Acetate. Wash 3x with cold 1M NaOH .
Mechanism:[3][4][5] The phenol is deprotonated to the water-soluble phenolate. The coumarin (a lactone) remains in the organic layer.
Warning: Do not use hot base or prolonged exposure; you risk opening the lactone ring of the coumarin (hydrolysis to coumarinic acid).
Module 2: Chromatographic Separation (The "Simonis" Problem)
Q: I have a persistent impurity running just above my product. What is it, and how do I remove it?
A: If you used a Pechmann condensation, this is likely the chromone isomer formed via the Simonis reaction. This side reaction is favored when the phenol is sterically hindered or the acid catalyst is not optimal.
Coumarin vs. Chromone:
Coumarin: Lactone (Polarity Index ~ X).
Chromone: Ketone (Polarity Index ~ Y).
Insight: Chromones are generally slightly less polar than their coumarin isomers.
Optimized Column Protocol:
Parameter
Recommendation
Technical Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard phase is sufficient, but packing density must be high.
Mobile Phase A
Toluene
The aromatic pi-stacking of toluene interacts differentially with the coumarin vs. chromone systems.
Mobile Phase B
Ethyl Acetate
Acts as the polar modifier.
Gradient
0% to 5% EtOAc in Toluene
A very shallow gradient is required to separate the isomers.
Loading
Dry Load on Celite
Prevents "streaming" of the lipophilic oily crude.
Q: When I cool my hot solvent, the product separates as an oil droplets instead of crystals. Why?
A: This is the classic "Oiling Out" phenomenon, exacerbated by the three methyl groups on your molecule. The methyls lower the melting point and increase solubility in non-polar solvents, creating a "metastable liquid phase" before crystallization.
The "Anti-Solvent" Titration Method:
Do not use a single solvent. You need a binary system to force lattice formation over phase separation.
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
The Precipice: Remove from heat. While still hot, add warm Water dropwise until a persistent turbidity (cloudiness) just appears.
The Reversal: Add one drop of Ethanol to clear the solution.
Nucleation: Scratch the inner glass surface with a glass rod. This provides micro-fissures for nucleation sites.
Slow Cooling: Wrap the flask in a towel to cool to room temperature over 2-3 hours. Do not put it in the fridge yet. Rapid cooling locks in impurities and promotes oiling.
Troubleshooting cyclization failures in trimethylcoumarin synthesis
Technical Support Center: Trimethylcoumarin Synthesis Introduction: The synthesis of coumarin scaffolds, particularly substituted variants like trimethylcoumarin, is a cornerstone of medicinal and materials chemistry. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Trimethylcoumarin Synthesis
Introduction: The synthesis of coumarin scaffolds, particularly substituted variants like trimethylcoumarin, is a cornerstone of medicinal and materials chemistry. The Pechmann condensation, a classic and widely used method, remains the workhorse for these syntheses due to its use of readily available starting materials.[1] However, the acid-catalyzed cyclization at the heart of this reaction is frequently a point of failure, leading to frustration, low yields, or complete recovery of starting materials. This guide provides a structured, in-depth troubleshooting framework for researchers encountering these challenges. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures, providing logical, evidence-based solutions.
Q1: My Pechmann condensation for trimethylcoumarin synthesis failed completely. I've only recovered my starting phenol and β-ketoester. What are the primary causes?
A1: Complete failure of the reaction, where starting materials are recovered unchanged, almost always points to an issue with reaction activation. The Pechmann condensation requires surmounting significant energy barriers for both the initial transesterification and the subsequent intramolecular electrophilic aromatic substitution (EAS).
Core Issues & Solutions:
Insufficient Catalytic Activity: The acid catalyst is crucial for activating both the phenol and the β-ketoester. If the catalyst is too weak, absent, or degraded, the reaction will not initiate.
Causality: Strong Brønsted or Lewis acids are required to protonate the carbonyl groups of the β-ketoester, making them more electrophilic. This facilitates both the initial transesterification with the phenol and the subsequent Friedel-Crafts type cyclization onto the electron-rich aromatic ring.[2][3]
Troubleshooting Steps:
Verify Catalyst: Ensure you are using a recommended strong acid catalyst such as concentrated sulfuric acid, methanesulfonic acid, or a potent Lewis acid like AlCl₃.[3][4]
Fresh Catalyst: Use a fresh, unopened bottle of the acid catalyst. Concentrated sulfuric acid is hygroscopic and can lose potency if old or improperly stored. Lewis acids can be deactivated by atmospheric moisture.
Increase Catalyst Loading: If using a heterogeneous or milder solid acid catalyst, the loading may be insufficient. While many protocols suggest catalytic amounts, sometimes near-stoichiometric amounts are needed, though this can increase side reactions.[5]
Inadequate Reaction Temperature: The cyclization step has a significant activation energy.
Causality: C-C bond formation during the electrophilic aromatic substitution is the rate-determining step and is highly temperature-dependent. Without sufficient thermal energy, the reactants will not have the required kinetic energy to overcome this barrier.
Troubleshooting Steps:
Confirm Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and reaching the target temperature specified in your protocol (often in the 80-130°C range).[6]
Cautious Temperature Increase: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction closely by Thin Layer Chromatography (TLC) for the appearance of product and any potential decomposition (charring).[6]
Q2: I'm getting a very low yield (<20%) of my desired trimethylcoumarin. What key parameters should I optimize?
A2: Low yield indicates that the reaction is proceeding, but is either inefficient or is being outcompeted by side reactions. Systematic optimization of the catalyst, temperature, and reaction time is critical.
Optimization Workflow:
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: Competing pathways of coumarin and chromone synthesis.
Mitigation Strategies:
Change the Condensing Agent: This is the most effective variable.
To Favor Coumarin: Use strong Brønsted acids like H₂SO₄, or methanesulfonic acid. These catalysts favor the initial transesterification required for the Pechmann pathway.
[4] * To Avoid Chromone: Avoid strong dehydrating Lewis acids like phosphorus pentoxide (P₂O₅), which are known to specifically promote the Simonis chromone synthesis.
[2][4]
Control Reaction Temperature: Selectivity is often temperature-dependent. High temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired one. Try lowering the reaction temperature to favor the kinetically controlled product, which is often the coumarin.
[6]
Purification: If byproduct formation cannot be completely suppressed, focus on efficient purification. Chromones and coumarins often have different polarities, allowing for separation by column chromatography.
Q4: My reaction appears successful by TLC, but isolating a pure product is difficult. What is a reliable purification protocol?
A4: Crude product isolation and purification are as critical as the reaction itself. Impurities can include unreacted starting materials, the acid catalyst, and various side products.
Step-by-Step General Purification Protocol:
Reaction Quench & Crude Isolation:
Step 1: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
[1] * Step 2: Very slowly and carefully pour the reaction mixture into a beaker of ice-cold water or an ice/water slurry with stirring. This will precipitate the crude organic product and dilute the acid catalyst.
Step 3: Collect the precipitated solid by vacuum filtration. Wash the solid generously with cold water to remove residual acid and water-soluble impurities.
Step 4: (Optional but recommended) Wash the crude solid with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by another wash with cold water.
[1] * Step 5: Allow the crude product to air-dry thoroughly on the filter funnel or in a desiccator.
Purification by Recrystallization:
Step 1: Solvent Selection: The ideal solvent is one in which the trimethylcoumarin is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethanol/water mixtures are excellent starting points for many coumarins.
[1][5] * Step 2: Dissolution: Place the dry, crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
Step 3: Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Step 4: Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
Step 5: Drying: Dry the crystals under vacuum to obtain the pure trimethylcoumarin product. Confirm purity by melting point and spectroscopic analysis.
Purification by Column Chromatography:
If recrystallization fails to yield a pure product, column chromatography is the next step.
Stationary Phase: Silica gel is standard.
Mobile Phase: A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your product.
[7][8]
Mechanism of the Pechmann reaction: a theoretical study. PubMed. [Link]
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry. ACS Publications. [Link]
Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. [Link]
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. [Link]
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR.org. [Link]
Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. SciSpace by Typeset. [Link]
Purification of crude coumarin.
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing. [Link]
Electrophilic Aromatic Substitution - Common Problems. YouTube. [Link]
Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. AWS. [Link]
POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research. [Link]
MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. Rasayan Journal of Chemistry. [Link]
An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing. [Link]
Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PMC. [Link]
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
A cheap cholinium ionic liquid N, N'-dimethylaminoethanol hydrosulfate ([N112OH][HSO4]) was found to be an efficient and reusable catalyst for the Pechmann condensation under solvent-free conditions. RSC Advances. [Link]
Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. ScienceDirect. [Link]
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. Semantic Scholar. [Link]
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry. [Link]
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Solubility & Formulation Knowledge Base
Status: Operational
Ticket ID: REF-TM-COU-SOL-001
Subject: Overcoming precipitation and bioavailability limits for 3,5,8-Trimethyl-2H-chromen-2-one
Assigned Scientist: Senior Application Specialist, Formulation Chemistry
Introduction: The Physicochemical Challenge
Welcome to the technical support hub for 3,5,8-Trimethyl-2H-chromen-2-one (3,5,8-TMC). If you are accessing this guide, you have likely encountered the "crashing out" phenomenon—where your clear organic stock solution turns into a cloudy suspension immediately upon addition to aqueous media.
The Root Cause:
The coumarin scaffold (2H-chromen-2-one) is inherently lipophilic. The addition of three methyl groups at positions 3, 5, and 8 acts as a "hydrophobic shield," significantly increasing the partition coefficient (LogP). While the parent coumarin has a water solubility of ~1.7 mg/mL, 3,5,8-TMC is estimated to have a water solubility < 0.05 mg/mL .
This guide provides self-validating protocols to solubilize this compound for in vitro and in vivo applications without compromising biological integrity.
Module 1: Diagnostic & Solvent Selection
Before attempting formulation, consult the solubility profile below. These values are critical for calculating maximum feasible doses.
Table 1: Solubility Profile (25°C)
Solvent System
Solubility Limit (Est.)
Usage Context
Risk Factor
DMSO (Anhydrous)
> 50 mg/mL
Primary Stock Solution
High freezing point (19°C); Cytotoxic > 0.1% v/v
Ethanol (100%)
> 30 mg/mL
Secondary Stock
Volatile; evaporation changes concentration
PBS / Media
< 0.05 mg/mL
Final Assay Buffer
Critical Failure Point (Precipitation)
PEG 400
~ 10-20 mg/mL
In Vivo Co-solvent
Viscous; requires warm handling
HP-β-Cyclodextrin (20%)
~ 2-5 mg/mL
Aqueous Vehicle
Best for stability; requires complexation time
Module 2: In Vitro Troubleshooting (Cell Culture)
User Issue: "I add my DMSO stock to the cell media, and crystals form immediately under the microscope."
Technical Explanation:
This is the "Solvent Shock" effect. When a small volume of DMSO (high dielectric constant, aprotic) hits a large volume of water (protic), the DMSO molecules rapidly hydrogen-bond with water. The hydrophobic 3,5,8-TMC molecules are "squeezed out" of solution, aggregating into micro-crystals that can cause false positives (assay interference) or false negatives (low bioavailability).
Protocol A: The "Intermediate Step" Dilution
Do not jump from 100% DMSO to 100% Aqueous Media.
Prepare Stock: Dissolve 3,5,8-TMC in DMSO at 1000x the final desired concentration (e.g., 10 mM for a 10 µM final).
Prepare Intermediate: Dilute the stock 1:10 into pure sterile PBS or media without serum. Vortex immediately and vigorously for 10 seconds.
Checkpoint: If it turns cloudy here, your concentration is physically impossible in water. You must lower the dose or use Module 3.
Final Dosing: Add this intermediate solution to your cell culture well (containing serum-rich media).
Why: Serum proteins (Albumin) can bind the coumarin and prevent crystallization, but they need time to act before the crystals grow large.
Protocol B: The "Sandwich" Method (For 96-well plates)
Place media in the well.
Remove a small volume (e.g., 10 µL).
Mix your compound into this small volume in a separate tube.
Add the mixture back to the well.
Note: Never add neat DMSO stock directly to a static well; the local concentration spike causes immediate precipitation.
Module 3: Advanced Solubilization (Cyclodextrins)
User Issue: "I need higher concentrations, or DMSO is toxic to my sensitive primary cells."
Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulation. The hydrophobic coumarin fits inside the CD cavity, while the hydrophilic exterior keeps it dissolved.
Workflow Diagram: Cyclodextrin Complexation
Caption: Protocol for generating a water-soluble inclusion complex. This method eliminates DMSO entirely.
Module 4: In Vivo Formulation (IP/IV/Oral)
User Issue: "How do I formulate this for mouse studies? It clogs the syringe."
Standard Protocol (Co-Solvent System):
For intraperitoneal (IP) or intravenous (IV) injection, you cannot use pure DMSO. Use the following "Golden Ratio" for lipophilic coumarins.
Formulation Recipe: PEG/Tween/Saline
Component
Percentage (v/v)
Function
Order of Addition
1. DMSO or Ethanol
5% - 10%
Solubilizer
Step 1: Dissolve solid compound here completely.
2. Tween 80
5%
Surfactant
Step 2: Add to Step 1. Vortex until clear.
3. PEG 400
30% - 40%
Co-solvent
Step 3: Add slowly. Solution may warm up.
4. Saline (0.9%)
Balance (~50%)
Diluent
Step 4: Add warm saline slowly while vortexing.
Critical QC Step:
Before injecting, draw the solution into a syringe and expel it. If you see "schlieren" lines or particulates, do not inject . It will cause an embolism.
FAQ: Frequently Asked Questions
Q: Can I use sonication to dissolve the precipitate?A: Sonication will disperse the aggregates temporarily, but they will likely re-crystallize (Ostwald Ripening) within minutes. If you need sonication to get it into solution, it is likely a suspension, not a solution.
Q: Is 3,5,8-TMC light sensitive?A: Yes. Coumarins can undergo photodimerization (2+2 cycloaddition) under UV light. Always handle stocks in amber vials and avoid direct sunlight during experiments.
Q: How do I verify the concentration if I filter the solution?A: Because filtration removes precipitated drug, you must verify the final concentration using UV-Vis spectroscopy.
Dilute a small aliquot of your filtered aqueous formulation into Methanol (1:100).
Measure Absorbance at ~320 nm (characteristic coumarin max).
Compare against a standard curve prepared in Methanol.
References
Solubility of Coumarin Derivatives: Ganai, S. et al. (2023).[1] Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry.
Cyclodextrin Complexation: Emanuele, E. & Cuzzocrea, S. (2022). Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. PMC. (Contextual reference for coumarin handling).
General Solubility Principles: Yalkowsky, S. H. et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Coumarin Photochemistry: Trenor, S. R. et al. (2004). Coumarins in polymers: from light harvesting to photo-cross-linkable tissues. Chemical Reviews.
Temperature control in 3,5,8-trimethylcoumarin formation
Technical Support Center: Temperature Control in 3,5,8-Trimethylcoumarin Synthesis Executive Summary: The Thermal Imperative The synthesis of 3,5,8-trimethylcoumarin presents a specific regiochemical challenge. Unlike th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Temperature Control in 3,5,8-Trimethylcoumarin Synthesis
Executive Summary: The Thermal Imperative
The synthesis of 3,5,8-trimethylcoumarin presents a specific regiochemical challenge. Unlike the ubiquitous 4-methylcoumarins accessed via the Pechmann condensation (using ethyl acetoacetate), the 3,5,8-trimethyl analog possesses a hydrogen atom at the C4 position. This structural requirement typically necessitates the Perkin Reaction or Knoevenagel Condensation , both of which are thermodynamically demanding transformations.
Temperature control in this protocol is not merely about rate acceleration; it is the selectivity switch between the open-chain cinnamic acid intermediate and the desired cyclized coumarin. This guide addresses the precise thermal windows required to drive the reaction to completion while preventing oxidative degradation of the electron-rich aromatic ring.
Part 1: The Reaction Pathway & Thermal Checkpoints
To troubleshoot effectively, one must visualize the temperature-dependent steps. The synthesis typically involves the condensation of 3,6-dimethyl-2-hydroxybenzaldehyde (3,6-dimethylsalicylaldehyde) with propionic anhydride in the presence of sodium propionate.
Critical Thermal Zones:
Zone A (140°C - 150°C): Formation of the O-acyl intermediate.
Zone B (170°C - 180°C): The "Perkin Window" – required for aldol-type condensation and subsequent ring closure (lactonization).
Zone C (>190°C): Degradation Zone – rapid charring and polymerization of the aldehyde.
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. Thermal reaction pathway for 3,5,8-trimethylcoumarin synthesis via Perkin condensation. Note the high activation energy barrier between the intermediate and the final cyclized product.
Part 2: Troubleshooting Guide (Q&A)
Module 1: Reaction Initiation & Yield Issues
Q1: I am maintaining the reaction at 140°C (reflux of propionic anhydride), but the yield is stuck below 30%. TLC shows a persistent intermediate. What is happening?
Diagnosis: You are stuck in the Kinetic Trap .
Explanation: The boiling point of pure propionic anhydride is ~167°C. However, as the reaction proceeds and propionic acid is generated, the boiling point of the mixture drops. At 140°C, the reaction has sufficient energy to form the O-propionyl salicylaldehyde (Intermediate 1) but lacks the activation energy to efficiently drive the aldol condensation and ring closure to the coumarin.
Solution:
Use an Oil Bath set to 180°C: You must force the internal temperature higher.
Distill off the Byproduct: Use a Dean-Stark trap or a distillation head to continuously remove the propionic acid formed. This drives the equilibrium forward and raises the internal reflux temperature back toward 167°C+.
Catalyst Check: Ensure you are using fused (anhydrous) sodium propionate. Moisture lowers the boiling point and hydrolyzes the anhydride.
Q2: My reaction mixture turns into a black, intractable tar within 30 minutes. Is my temperature too high?
Diagnosis: Oxidative Polymerization (The "Sugar" Effect).
Explanation: Electron-rich phenols and benzaldehydes are prone to oxidation at high temperatures, especially under basic conditions (sodium propionate).
Solution:
Inert Atmosphere (Crucial): You must run this reaction under a strict Nitrogen or Argon blanket. The combination of 170°C + Oxygen is fatal to the starting aldehyde.
Temperature Ramp: Do not plunge cold reagents into a 180°C bath. Ramp the temperature from 100°C to 175°C over 20 minutes to allow the melt to homogenize before the peak thermal stress.
Module 2: Structural & Regiochemical Concerns
Q3: Can I use the Pechmann condensation (2,5-dimethylphenol + Ethyl 2-methylacetoacetate) at lower temperatures to avoid this charring?
Diagnosis: Mechanistic Mismatch.
Explanation: The Pechmann condensation with ethyl 2-methylacetoacetate will not yield 3,5,8-trimethylcoumarin.
Pechmann Product: It yields 3,4,5,8-tetramethylcoumarin (because the keto-carbonyl becomes C4, retaining the methyl group).
Target Product: 3,5,8-trimethylcoumarin has a Hydrogen at C4 .
Correction: To get the 4-H pattern, you must use the Perkin or Knoevenagel route. There is no low-temperature "shortcut" using standard Pechmann reactants for this specific substitution pattern.
Part 3: Optimized Experimental Protocol
This protocol is designed to balance the thermodynamic requirement for cyclization with the kinetic instability of the aldehyde.
Aldehyde : Anhydride : Salt (Excess anhydride acts as solvent).
Step-by-Step Workflow:
Reagent Preparation:
Grind Sodium Propionate (1.5 eq) and dry it in an oven at 120°C for 1 hour prior to use. Moisture is the enemy of high-temperature anhydride reactions.
Combine 3,6-dimethyl-2-hydroxybenzaldehyde (1.0 eq), Propionic Anhydride (2.5 eq), and the dried salt in a round-bottom flask.
The "Soft Start" (Exotherm Control):
Equip the flask with an air condenser (wide bore) to prevent clogging from sublimed solids.
Place under Nitrogen.
Heat to 100°C until the mixture becomes a homogeneous melt.
The "Hard Drive" (Cyclization):
Increase oil bath temperature to 185°C .
Monitor internal reflux. If the mixture refluxes vigorously below 165°C, briefly remove the condenser to allow volatile propionic acid (bp 141°C) to escape, raising the pot temperature.
Maintain 175°C internal temperature for 6-8 hours.
Work-up (The Crash Precipitation):
Cool the mixture to ~100°C (do not let it solidify).
Pour the hot melt into vigorous stirring water (10x volume).
Note: The excess anhydride will hydrolyze (exothermic). The product should precipitate as a solid.
Purification: Recrystallize from Ethanol/Water (70:30).
References
Mechanism of the Perkin Reaction
Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, 1942, Vol. 1, 210.
Source:
Synthesis of 3,5,8-Trisubstituted Coumarins
Tejedor, D. et al. "Coupled Domino Processes: Synthesis of 3,5,8-Trisubstituted Coumarins from Propargyl Vinyl Ethers."[1] The Journal of Organic Chemistry, 2013 , 78(17), 8872–8879.
Coumarin Synthesis Optimization Hub: Minimizing Byproduct Formation in Domino Reactions
Executive Summary & Mechanistic Logic In the synthesis of coumarin derivatives via domino reactions (typically Knoevenagel condensation followed by intramolecular transesterification), "purity by design" is superior to "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Logic
In the synthesis of coumarin derivatives via domino reactions (typically Knoevenagel condensation followed by intramolecular transesterification), "purity by design" is superior to "purity by purification." The formation of byproducts—specifically bis-coumarins (via Michael addition), chromones (via Simonis rearrangement in Pechmann syntheses), and open-chain intermediates —is dictated by the competition between kinetic and thermodynamic control.
This guide provides a self-validating workflow to suppress these side pathways.
The Selectivity Landscape (Pathway Diagram)
The following diagram illustrates the divergence points where byproducts form. Use this to identify where your specific reaction is failing.
Figure 1: Mechanistic divergence in coumarin synthesis. Green path indicates the desired domino sequence; red dashed paths indicate primary byproduct vectors.
Troubleshooting & FAQs
Direct solutions to specific experimental failures.
Q1: Why is my reaction yielding significant amounts of bis-coumarin (dimer)?
Diagnosis: This is a classic stoichiometry and kinetic issue. The coumarin product contains an electron-deficient C3-C4 double bond, which acts as a Michael acceptor. If excess active methylene (e.g., ethyl acetoacetate) is present, it attacks the formed coumarin.
Corrective Action:
Stoichiometry: Enforce a strict 1:1 molar ratio of aldehyde to active methylene. Do not use the active methylene as the solvent.
Dilution: Increase solvent volume (e.g., Ethanol or Water) to 10–15 mL per mmol. High concentration favors bimolecular side reactions (Michael addition) over unimolecular cyclization.
Catalyst Switch: If using piperidine, switch to a heterogeneous catalyst like Sulfated Zirconia or Zn-Ti Oxide nanoparticles . These provide steric constraints that hinder the formation of bulky bis-products [1].
Q2: I am using the Pechmann reaction, but NMR shows a Chromone signal (Simonis product). Why?
Diagnosis: You are experiencing the Simonis Rearrangement. This competes with Pechmann condensation and is driven by the acid type and substituent electronics.
Pechmann (Coumarin): Favored by Bronsted acids (
) and electron-donating groups (EDGs) on the phenol.[1]
Simonis (Chromone): Favored by dehydrating Lewis acids (
) and electron-withdrawing groups.
Corrective Action:
Acid Check: Immediately stop using Phosphorus Pentoxide (
). Switch to 70% Sulfuric Acid or Trifluoroacetic Acid (TFA) .
Temperature Control: Chromone formation is often thermodynamically favored at very high temperatures (>150°C). Lower the reaction temperature to 60–80°C [2].
Q3: The reaction stalls at the open-chain intermediate (cinnamic acid derivative).
Diagnosis: The Knoevenagel step worked, but the intramolecular transesterification (ring closure) failed. This often happens if the leaving group (alkoxide) cannot be expelled or if water hydrolyzed the ester before closure.
Corrective Action:
Water Scavenging: Ensure solvents are dry. For microwave-assisted synthesis, add a solid desiccant or use a Dean-Stark trap if refluxing in toluene.
pKa Matching: The catalyst must be basic enough to deprotonate the phenol for nucleophilic attack on the ester. Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the ring isn't closing.
Optimized Experimental Protocol
Target: 3-Acetylcoumarin via Salicylaldehyde + Ethyl Acetoacetate
This protocol uses a self-validating "Check" system to prevent byproduct accumulation.
Reagents:
Salicylaldehyde (10 mmol)
Ethyl Acetoacetate (10 mmol) — Strict 1.0 equiv
Catalyst: Piperidine (0.1 mmol) or L-Proline (green alternative)
Solvent: Ethanol (15 mL)
Workflow:
Pre-Reaction Check: Run TLC on Salicylaldehyde. If a baseline spot exists (carboxylic acid from oxidation), distill the aldehyde. Oxidized starting material inhibits the Knoevenagel step.
Mixing: Dissolve Salicylaldehyde and Ethyl Acetoacetate in Ethanol at Room Temperature.
Catalyst Addition: Add Piperidine dropwise.
Visual Check: Solution should turn yellow/orange (formation of imine intermediate).
Reflux: Heat to 78°C for 2–4 hours.
Critical Checkpoint (T 1hr): Spot TLC.
If Bis-coumarin appears (lower Rf than product), immediately dilute with 5 mL Ethanol and lower temp to 60°C.
If Open chain persists (high polarity, streaking), add 1 drop of Glacial Acetic Acid to catalyze the proton transfer required for cyclization.
Termination: Cool to 0°C. The product should crystallize out.
Filtration: Wash with ice-cold ethanol. Do not wash with water initially, as this precipitates unreacted oily starting materials.
Catalyst & Solvent Selection Guide
Use this table to select conditions based on your specific substrate sensitivity.
Substrate Type
Recommended Catalyst
Solvent System
Primary Risk
Mitigation
Acid-Sensitive
L-Proline or Ionic Liquids ([bmim]OH)
Water/Ethanol (1:1)
Hydrolysis of ester
Use hydrophobic effect in water to force cyclization [3].
Sterically Hindered
Sulfated Zirconia ()
Solvent-Free (Microwave)
Incomplete reaction
Microwave irradiation (300W, 80°C) to overcome activation barrier [4].
Electron-Rich Phenol
(Pechmann)
Neat or Acetic Acid
Bis-coumarin formation
Control temp < 10°C during addition; slow addition of phenol.
Electron-Poor Phenol
or
Dichloromethane
Simonis (Chromone)
Avoid ; use Lewis acids that coordinate to carbonyl oxygen.
Troubleshooting Logic Tree
Use this decision tree to diagnose impurities in your crude NMR.
Figure 2: NMR-based diagnostic logic for coumarin impurities.
References
Selectivity in Coumarin Synthesis: Zareyee, D., & Serehneh, M. (2014).[2] Recyclable CMK-5 supported sulfonic acid as an environmentally benign catalyst for solvent-free one-pot construction of coumarin through Pechmann condensation. Journal of Molecular Catalysis A: Chemical, 391, 88–91.[2] Link
Pechmann vs. Simonis: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1–58. Link
Green Chemistry Approaches: Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.[3] Journal of Chemical Research. Link
Nanocatalysis: Phadtare, S. B., et al. (2021). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs. ACS Omega, 6(42), 27878–27889. Link
Technical Support Center: 3,5,8-Trimethyl-2H-chromen-2-one Scale-Up
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and engineers scaling up the synthesis of 3,5,8-Trimethyl-2H-chromen-2-one . This molecule presents a specific regiochem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and engineers scaling up the synthesis of 3,5,8-Trimethyl-2H-chromen-2-one .
This molecule presents a specific regiochemical challenge: unlike the common 4-methylcoumarins obtained via the robust Pechmann condensation, the 4-H substitution pattern of this target necessitates the Perkin Reaction or Knoevenagel Condensation routes, which are historically plagued by "tarry" byproducts and difficult thermal management.
Status: Active
Ticket Priority: High (Process Safety & Yield Optimization)
Assigned Specialist: Senior Application Scientist, Process Development
Molecule Profile & Critical Attributes
Before initiating pilot batches, confirm your target specifications. The 3,5,8-trimethyl substitution pattern imposes significant steric constraints during ring closure.
Attribute
Specification / Note
IUPAC Name
3,5,8-Trimethyl-2H-chromen-2-one
CAS Registry
124707-92-2
Molecular Formula
C₁₂H₁₂O₂
Key Structural Feature
4-H Position : Requires aldehyde precursor (not ketone).5,8-Dimethyl : Derived from 2,5-dimethylphenol (p-xylenol).[1][2]
Solubility Profile
Low in water; Moderate in EtOH/MeOH; High in Toluene/DCM.
Q: Why can't we use the standard Pechmann condensation for this scale-up?A: The Pechmann condensation typically utilizes
-keto esters (like ethyl acetoacetate), which inherently introduce a methyl group at the 4-position of the coumarin ring.
Target: 3,5,8-Trimethyl-4-H -coumarin.
Pechmann Result: Reaction of 2,5-dimethylphenol with ethyl 2-methylacetoacetate yields 3,4,5,8-Tetramethylcoumarin .
Correct Route: You must use the Perkin Reaction or Knoevenagel Condensation . These routes utilize 2-hydroxy-3,6-dimethylbenzaldehyde condensed with a propionic acid derivative, ensuring the 4-position remains unsubstituted (H).
Q: What is the recommended workflow for the Perkin Route?A: The scale-up workflow involves three distinct phases: Precursor Synthesis, Cyclization, and Purification.
Figure 1: Strategic synthesis pathway via the Perkin Reaction, highlighting the critical formylation and cyclization steps.[3]
Troubleshooting: Precursor Synthesis (The Formylation)
Issue: "We are seeing high levels of the 4-formyl isomer instead of the required 2-formyl (ortho) precursor."
Root Cause:
Formylation of 2,5-dimethylphenol is governed by electronic directing effects. The hydroxyl group is a strong ortho/para director.
Para (Position 4): Sterically accessible and electronically favored.
Ortho (Position 6): Required for coumarin ring closure but sterically hindered by the 5-methyl group.
Corrective Action:
Switch Reagents: Avoid standard Vilsmeier-Haack conditions if they favor para.
Magnesium-Mediated Formylation: Use Magnesium methoxide or Magnesium chloride/Paraformaldehyde . The magnesium ion coordinates with the phenoxide oxygen, acting as a template to direct the formyl group to the ortho position (C-6) via a cyclic transition state.
Duff Reaction: Using hexamethylenetetramine (HMTA) in TFA often favors ortho substitution, though yields can be lower.
Troubleshooting: The Perkin Cyclization (Scale-Up)
Issue: "The reaction mixture solidifies into an intractable 'tar' upon cooling, making work-up impossible."
Technical Insight:
The Perkin reaction requires high temperatures (140°C–180°C) using Propionic Anhydride and Sodium Propionate . The "tar" consists of polymerized resins and unreacted anhydride that solidifies/gels.
Protocol for Melt Management:
Solvent Assist (Optional): While classically solvent-free, adding a high-boiling solvent like o-xylene or 1,2-dichlorobenzene can maintain fluidity, though it slows the rate.
Hot Quench: Do not allow the reaction mass to cool completely in the reactor.
Cool to ~100°C.
Pour the melt slowly into vigorous stirring water (pre-heated to 60°C).
Caution: This hydrolyzes the excess propionic anhydride. It is exothermic.
Base Selection: Replace hygroscopic Sodium Propionate with Triethylamine (TEA) or DABCO (0.5 - 1.0 eq) to lower the reaction temperature and reduce tar formation [1].
Issue: "Yields are stalling at 40-50%."
Optimization:
The 5,8-dimethyl substitution creates steric hindrance at the reaction site.
Increase Anhydride: Use 2.5 – 3.0 equivalents of Propionic Anhydride.
Catalyst Load: If using alkali salts (Na Propionate), ensure they are anhydrous (dry at 120°C for 4 hours before use). Moisture kills the anhydride.
Purification & Quality Control
Q: How do we remove the unreacted aldehyde and "resinous" impurities?A: The aldehyde precursor is often steam-volatile, whereas the coumarin product is less so (but can be).
Recommended Purification Workflow:
Steam Distillation: Pass steam through the crude hydrolyzed mass. This removes unreacted 2-hydroxy-3,6-dimethylbenzaldehyde and volatile propionic acid.
Filtration: The coumarin usually remains as a solid residue or heavy oil in the aqueous phase.
Recrystallization:
Solvent: Ethanol/Water (70:30) or pure Ethanol.
Activated Carbon: Essential for removing the dark colored oligomers formed during the high-temp Perkin step.
Impurity Profile Table:
Impurity Type
Origin
Removal Strategy
Unreacted Aldehyde
Incomplete conversion
Steam distillation or Bisulfite wash
O-Propionyl Phenol
Esterification without cyclization
Hydrolysis (dilute NaOH wash)
Propionic Anhydride
Excess reagent
Water quench (Hydrolysis)
Oligomers (Tars)
Thermal polymerization
Recrystallization + Activated Carbon
References & Authority
Perkin Reaction Mechanism & Base Variants:
Johnson, J. R.[4] "The Perkin Reaction and Related Reactions."[4][5][6][7] Organic Reactions, 1942 , Vol 1. Link
Crawford, M. et al. "The Perkin reaction with specific reference to the synthesis of coumarins."[4][6][7][8][9] Journal of the Chemical Society, 1954 .
Coumarin Synthesis Reviews:
Borges, F. et al. "Simple coumarins: synthesis and pharmacological activity." Current Medicinal Chemistry, 2005 .
Report on 3,5,8-Trimethylcoumarin: Tejedor, D. et al. "Coupled Domino Processes: Synthesis of 3,5,8-Trisubstituted Coumarins..."[10] The Journal of Organic Chemistry, 2013 , 78(17), 8872–8879. Link
Ortho-Formylation Techniques:
Hofsløkken, N. U. et al. "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde." Acta Chemica Scandinavica, 1999 .
Disclaimer: This guide assumes a standard laboratory safety level (BSL-1/Chemical Hood). The Perkin reaction involves generating acid vapors and high thermal loads. Always perform a Process Safety Review (PSR) before scaling above 100g.
1H NMR spectrum analysis of 3,5,8-Trimethyl-2H-chromen-2-one
Comparative Spectroscopic Profiling: Optimizing Resolution for 3,5,8-Trimethyl-2H-chromen-2-one Executive Summary This guide provides a high-resolution analysis of the 1H NMR spectrum for 3,5,8-Trimethyl-2H-chromen-2-one...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Spectroscopic Profiling: Optimizing Resolution for 3,5,8-Trimethyl-2H-chromen-2-one
Executive Summary
This guide provides a high-resolution analysis of the 1H NMR spectrum for 3,5,8-Trimethyl-2H-chromen-2-one (3,5,8-Trimethylcoumarin). Unlike simple coumarins, this tri-methylated derivative presents specific analytical challenges: steric compression effects on the pyrone ring and potential signal overlap of the methyl groups in standard solvents.
This document compares the Standard Protocol (CDCl₃) against an Optimized Resolution Protocol (DMSO-d₆ / C₆D₆) . We demonstrate that while Chloroform-d is sufficient for basic identification, solvent engineering is required to fully resolve the aromatic methyls and the specific "peri-effect" deshielding of the H4 proton.
Structural Logic & Assignment Strategy
To interpret the spectrum accurately, one must understand the electronic and steric environment of the protons.
The "Peri-Effect" (H4 Proton): The proton at position 4 is spatially crowded by the methyl group at position 5. This steric compression (Van der Waals deshielding) shifts the H4 signal significantly downfield compared to a standard coumarin, making it a distinct diagnostic peak.
The Methyl Cluster: The molecule possesses three methyl groups in distinct magnetic environments:
3-Me: Allylic, attached to the electron-deficient pyrone ring.
5-Me: Aromatic, "peri" to the H4 proton.
8-Me: Aromatic, ortho to the ring oxygen (electron-donating effect).
Visualizing the Assignment Logic
Figure 1: Logical flow for assigning chemical shifts based on structural features.
Comparative Analysis: Solvent Effects
The choice of solvent is critical for resolving the methyl regions. Below is a comparison of expected performance.
Feature
Standard: Chloroform-d (CDCl₃)
Alternative: DMSO-d₆
Alternative: Benzene-d₆
H4 Resolution
Good. Appears as a singlet/fine quartet.
Excellent. Downfield shift separates it further from aromatics.
High impact (3.33 ppm). Can obscure methyls if "wet".
Low impact.
Recommendation
Routine Screening
Polar Impurity Check
High-Res Structural Confirmation
Detailed Spectral Data (Predicted)
Note: Values are high-confidence estimates based on chemometric increment analysis of the coumarin scaffold.
Table 1: 1H NMR Data (400 MHz, CDCl₃)
Position
Shift (δ ppm)
Multiplicity
Integral
J-Coupling (Hz)
Assignment Logic
4
7.95 - 8.10
Singlet (s)
1H
< 1.0 (Allylic)
Diagnostic. Deshielded by 5-Me (Peri-effect) and C=O conjugation.
6
7.25 - 7.35
Doublet (d)
1H
8.0
Ortho coupling to H7.
7
7.05 - 7.15
Doublet (d)
1H
8.0
Ortho coupling to H6.[2] Upfield due to O-conjugation.
5-Me
2.55 - 2.65
Singlet (s)
3H
-
Deshielded aromatic methyl (Peri to H4).
8-Me
2.40 - 2.50
Singlet (s)
3H
-
Aromatic methyl, ortho to Oxygen.
3-Me
2.15 - 2.25
Singlet (s)
3H
~1.0
Allylic methyl. May show fine coupling to H4.
Critical Observation: In CDCl₃, the 5-Me and 8-Me peaks are often separated by less than 0.1 ppm. If your spectrum shows a broad singlet integrating to 6H around 2.5 ppm, switch to Benzene-d₆ to resolve them.
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for optimal spectral acquisition.
Step-by-Step Methodology
Sample Preparation:
Weigh 5-10 mg of the solid compound.
Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
Tip: If the solution is cloudy (common if synthesized via Pechmann condensation due to inorganic salts), filter through a small cotton plug into the NMR tube. Paramagnetic impurities will broaden the methyl peaks.
Acquisition Parameters (400 MHz):
Pulse Angle: 30° (maximizes signal-to-noise for methyls).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: Methyl protons have shorter T1 relaxation times, but the isolated alkene proton (H4) relaxes slowly. A short D1 will under-integrate the H4 peak, leading to false purity calculations.
Spectral Width: -2 to 14 ppm.
Processing:
Line Broadening (LB): Apply 0.3 Hz.
Phasing: Manual phasing is required for the aromatic region to ensure the H6/H7 doublets do not have "rolling" baselines.
Troubleshooting & Impurity Profiling
When analyzing this compound, specific impurities from the synthesis (Perkin or Pechmann) may be present.
Look for aromatic signals at 6.6 - 7.0 ppm and a broad OH singlet (variable).
Impurity B: Acetic/Propionic Anhydride traces
Look for sharp methyl singlets at 2.0 - 2.2 ppm (often overlaps with 3-Me).
Solution: Run a 13C NMR.[1][2][3] The carbonyl of the coumarin (~160 ppm) is distinct from the anhydride carbonyls (~165-170 ppm).
References
Perkin, W. H. (1868).[4] "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society.[4]
Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent". Magnetic Resonance in Chemistry.
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry.
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 3,5,8-Trimethylcoumarin
For Researchers, Scientists, and Drug Development Professionals In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For scientists engag...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. For scientists engaged in the synthesis and characterization of coumarin derivatives, a class of compounds renowned for their diverse pharmacological activities, a thorough understanding of their spectral properties is paramount. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3,5,8-trimethylcoumarin, a key derivative. In the absence of direct experimental data for this specific molecule, this guide leverages high-quality predicted data, contextualized and validated through a comparative analysis with experimentally determined shifts of closely related coumarin analogues. This approach not only offers a reliable spectral map of 3,5,8-trimethylcoumarin but also serves as a pedagogical tool for understanding substituent effects in the coumarin scaffold.
The Coumarin Skeleton and the Influence of Methyl Substitution
The coumarin nucleus, a benzopyran-2-one system, presents a distinct ¹³C NMR spectral pattern. The chemical shifts of the nine carbon atoms are influenced by the electron-withdrawing nature of the lactone carbonyl group and the aromatic ring currents. The introduction of methyl groups at the C-3, C-5, and C-8 positions, as in 3,5,8-trimethylcoumarin, induces significant and predictable changes in the chemical shifts of the surrounding carbon atoms. These substituent-induced shifts are a cornerstone of spectral interpretation, allowing for the precise assignment of each resonance.
Predicted ¹³C NMR Chemical Shifts for 3,5,8-Trimethylcoumarin
Due to the unavailability of published experimental ¹³C NMR data for 3,5,8-trimethylcoumarin, the following chemical shifts were generated using a validated online NMR prediction tool. These values provide a robust foundation for spectral analysis and are presented in Table 1, with the corresponding carbon numbering illustrated in the molecular structure diagram below.
Table 1: Predicted ¹³C NMR Chemical Shifts for 3,5,8-Trimethylcoumarin
Figure 1. Structure of 3,5,8-trimethylcoumarin with carbon numbering.
Comparative Analysis with Unsubstituted and Monomethylated Coumarins
To contextualize the predicted data, a comparison with the experimentally determined ¹³C NMR chemical shifts of unsubstituted coumarin and its monomethylated derivatives is essential. This analysis highlights the influence of each methyl group on the carbon skeleton.
Table 2: Experimental ¹³C NMR Chemical Shifts of Coumarin and Monomethylated Derivatives (in CDCl₃)
Carbon Atom
Coumarin
3-Methylcoumarin
6-Methylcoumarin
7-Methylcoumarin
C-2
160.7
161.1
160.9
161.1
C-3
116.4
125.3
116.2
117.2
C-4
143.4
139.8
143.5
143.4
C-4a
118.8
118.6
118.5
117.7
C-5
127.8
127.4
127.6
128.7
C-6
124.3
124.3
133.2
125.2
C-7
131.5
130.9
132.3
142.0
C-8
116.1
116.0
115.8
116.1
C-8a
153.9
153.5
152.1
154.0
-CH₃
-
18.9
21.0
21.6
Data compiled from various literature sources.
Analysis of Substituent Effects:
C-3 Methyl Group: The most significant effect of the C-3 methyl group is the downfield shift of the C-3 signal itself by approximately 9 ppm (from 116.4 ppm in coumarin to a predicted 125.1 ppm in the trimethyl derivative). This is a direct consequence of the alpha-substituent effect. The C-4 signal is shifted upfield by about 4.6 ppm due to the gamma-gauche effect.
C-5 Methyl Group: The methyl group at C-5 causes a downfield shift of the C-5 signal (predicted at 128.7 ppm compared to 127.8 ppm in coumarin). It also influences the adjacent C-4a and C-6 carbons.
C-8 Methyl Group: The C-8 methyl group induces a downfield shift at C-8 (predicted at 124.6 ppm versus 116.1 ppm in coumarin). This substituent also sterically interacts with the peri-positioned C-8a, leading to a slight upfield shift of the C-8a signal.
The predicted chemical shifts for 3,5,8-trimethylcoumarin are consistent with the additive effects observed in the monomethylated derivatives, lending credibility to the predicted values.
Experimental Protocol for ¹³C NMR Acquisition
For researchers aiming to acquire experimental data for coumarin derivatives, the following protocol provides a standardized workflow.
I. Sample Preparation
Dissolution: Accurately weigh approximately 10-20 mg of the coumarin sample.
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for coumarins due to its good solubilizing properties and relatively simple solvent signal.[1][2]
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[3] Modern NMR spectrometers often reference the residual solvent peak.[1]
II. NMR Instrument Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to encompass all expected carbon resonances.
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.
Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a 10-20 mg sample, 1024 to 4096 scans are typically required for a good signal-to-noise ratio.
III. Data Processing
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
Figure 2. Experimental workflow for ¹³C NMR data acquisition.
Conclusion
This guide provides a comprehensive overview of the ¹³C NMR chemical shifts for 3,5,8-trimethylcoumarin, grounded in high-quality predicted data and validated through comparative analysis with experimentally determined values for related compounds. The detailed discussion of substituent effects and the standardized experimental protocol offer valuable resources for researchers in the field of medicinal chemistry and drug development. By understanding the nuances of ¹³C NMR spectroscopy as applied to the coumarin scaffold, scientists can more efficiently and accurately elucidate the structures of novel synthetic derivatives, accelerating the pace of discovery.
References
Duddeck, H., & Kaiser, M. (1982). 13C NMR Spectroscopy of Coumarin Derivatives. Organic Magnetic Resonance, 20(2), 55–71.
Günther, H., Prestien, J., & Joseph-Nathan, P. (1975). Carbon‐13 NMR spectra of coumarin and methoxycoumarins—a reinvestigation of charge density/Chemical Shift Relations. Magnetic Resonance in Chemistry, 7(7), 339-344.
Nowicka, K., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 868.
Dekić, V., et al. (2019). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 84(10), 1095-1107.
Gómez-Chávez, A., et al. (2021). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Molecules, 26(15), 4485.
Liu, Y., et al. (2021).
Loarueng, C., et al. (2019).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Al-Majedy, Y. K., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Molecules, 28(15), 5670.
Prakash, G. K. S., et al. (2004). Calculated and experimental 13 C NMR chemical shifts of the 2, 3-dimethyl-2-butyl cation and its halogenated analogs. Journal of the American Chemical Society, 126(48), 15770-15776.
Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences-Section A, 56(2), 71-80.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Lavoie, S., et al. (2012). Complete 1 H and 13 C NMR assignments of a series of pergalloylated tannins. Magnetic Resonance in Chemistry, 50(10), 693-697.
El-Askary, H., & Abou-Hussein, D. R. (2018). Anti-inflammatory new coumarin from the Ammi majus L. Natural product research, 32(18), 2154-2160.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
University of Puget Sound. (n.d.). 13Carbon NMR. [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. [Link]
Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]
Abe, T., & Nagashima, H. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Physical Chemistry Chemical Physics, 27(4), 2469-2483.
LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and 1, 5 in dimethyl sulfoxide (DMSO)-d 6 ]. [Link]
Agrawal, P. K., & Bansal, M. C. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
Stoyanov, N., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 253.
A Comparative Guide to the Infrared Spectroscopy of 3,5,8-Trimethyl-2H-chromen-2-one
This guide provides an in-depth analysis of the expected Infrared (IR) spectrum of 3,5,8-Trimethyl-2H-chromen-2-one. By comparing its predicted vibrational modes with those of the parent coumarin scaffold and other subst...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the expected Infrared (IR) spectrum of 3,5,8-Trimethyl-2H-chromen-2-one. By comparing its predicted vibrational modes with those of the parent coumarin scaffold and other substituted derivatives, we offer a comprehensive reference for researchers engaged in the synthesis, characterization, and development of coumarin-based compounds. The discussion is grounded in fundamental principles of vibrational spectroscopy, supported by experimental data from analogous structures found in peer-reviewed literature.
Introduction: The Vibrational Fingerprint of Coumarins
Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone heterocyclic compounds found in numerous natural products and synthetic molecules.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and anticoagulant properties, make them a subject of intense research.[1][3][4]
Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of these molecules. It measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds.[5][6] Each functional group within a molecule vibrates at a characteristic frequency, producing a unique spectral "fingerprint." For coumarin derivatives, key vibrational modes include the C=O stretch of the lactone ring, C=C stretches of the aromatic and pyrone rings, C-O stretches, and various C-H vibrations. The precise position of these absorption bands is highly sensitive to the electronic effects of substituents on the coumarin nucleus, providing valuable structural insights.[7][8]
This guide will dissect the expected IR spectrum of 3,5,8-Trimethyl-2H-chromen-2-one, focusing on how its specific substitution pattern influences its vibrational frequencies compared to the unsubstituted coumarin and other relevant analogues.
Molecular Structure and Key Functional Groups
To predict the IR spectrum, we must first identify the primary vibrational units within 3,5,8-Trimethyl-2H-chromen-2-one. The structure consists of a fused benzene and α-pyrone ring, forming the core coumarin scaffold. This scaffold is decorated with three methyl groups at positions 3, 5, and 8.
Caption: Key functional groups in 3,5,8-Trimethyl-2H-chromen-2-one.
The key vibrational modes to analyze are:
C=O Stretching (Lactone): The most prominent peak in the spectrum. Its position is sensitive to conjugation and substituent effects.
C=C Stretching (Aromatic & Pyrone): Multiple bands arising from the conjugated system.
C-O Stretching (Lactone & Ether): Vibrations from the C-O single bonds within the heterocyclic ring.
C-H Bending: In-plane and out-of-plane bending vibrations, particularly in the fingerprint region (< 1500 cm⁻¹), are diagnostic of the substitution pattern.
Comparative Spectral Analysis
This is the most characteristic absorption in coumarins. In unsubstituted coumarin, the α,β-unsaturated lactone C=O stretch appears as a strong, sharp band around 1715-1730 cm⁻¹ .[10][11] In a study of 2-oxo-2H-chromen-7-yl benzoate, the lactone C=O stretch was observed at 1724.0 cm⁻¹.[12]
For 3,5,8-Trimethyl-2H-chromen-2-one, we must consider the electronic effects of the three methyl groups. Methyl groups are weak electron-donating groups (EDGs) through induction and hyperconjugation.
C3-Methyl: Substitution at the C3 position directly on the α,β-unsaturated system can influence the C=O bond order.
C5 and C8-Methyls: These groups donate electron density to the aromatic ring. This increased electron density can be delocalized through the conjugated system to the carbonyl group, slightly decreasing its double-bond character. A decrease in bond order leads to a lower vibrational frequency (a shift to a lower wavenumber).
Therefore, we predict the C=O stretch for 3,5,8-Trimethyl-2H-chromen-2-one to appear at a slightly lower wavenumber than in unsubstituted coumarin, likely in the range of 1705-1720 cm⁻¹ .
Aromatic and conjugated C=C bonds typically show multiple sharp, medium-to-strong intensity bands in the 1450-1620 cm⁻¹ region.[9] For various coumarin derivatives, characteristic peaks are observed around 1610, 1560, and 1480 cm⁻¹.[12][13] The precise positions and intensities are diagnostic of the overall conjugated system. For 3,5,8-Trimethyl-2H-chromen-2-one, we expect a similar pattern of multiple absorptions in this region, confirming the presence of the fused aromatic-pyrone ring system.
The distinction between aromatic and aliphatic C-H bonds is a clear diagnostic feature in an IR spectrum.
Aromatic C-H Stretch: Aromatic C(sp²)-H bonds vibrate at higher frequencies than aliphatic C(sp³)-H bonds. We expect to see weak to medium bands in the 3000-3100 cm⁻¹ region corresponding to the C-H bonds on the benzene ring.[9]
Aliphatic C-H Stretch: The three methyl groups will give rise to strong, sharp symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.[13] The presence of these prominent peaks is a clear indicator of the methyl substituents.
Coumarins possess two distinct C-O single bonds within the lactone ring: an acyl-oxygen (C-O) and a vinyl-oxygen (O-C=C). These give rise to strong, characteristic bands in the fingerprint region. Typically, two strong bands are observed between 1050 cm⁻¹ and 1250 cm⁻¹ .[11][12] These bands are a hallmark of the lactone functionality.
Summary Data Table: Predicted vs. Comparative IR Peaks
The following table summarizes the predicted IR absorption peaks for 3,5,8-Trimethyl-2H-chromen-2-one and compares them with experimental data from related compounds.
Vibrational Mode
General Range (cm⁻¹)
Observed in Coumarin Analogues (cm⁻¹) [cite]
Predicted for 3,5,8-Trimethyl-2H-chromen-2-one (cm⁻¹)
Standard Experimental Protocol: Acquiring IR Spectra
To validate these predictions, the following standard protocol for obtaining a solid-state IR spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended.
Caption: Standard workflow for obtaining an ATR-FTIR spectrum.
Methodology:
Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged.
Background Collection: Record a background spectrum on the clean, empty ATR crystal. This accounts for absorptions from ambient CO₂ and water vapor.
Sample Application: Place a small, representative amount of the solid sample onto the ATR crystal, ensuring full coverage of the crystal surface.
Pressure Application: Lower the ATR press anvil to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal.
Sample Spectrum Collection: Acquire the sample spectrum over the desired range (typically 4000-650 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum should be processed using the instrument's software, including an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
Conclusion
The infrared spectrum of 3,5,8-Trimethyl-2H-chromen-2-one is predicted to show highly characteristic absorption bands that confirm its core structure and substitution pattern. The most diagnostic peaks include a strong lactone C=O stretch between 1705-1720 cm⁻¹, prominent aliphatic C-H stretches from the three methyl groups below 3000 cm⁻¹, and a series of C=C and C-O bands in the fingerprint region. The slight bathochromic (red) shift of the carbonyl frequency compared to unsubstituted coumarin is an expected consequence of the electron-donating nature of the methyl substituents. This comparative guide provides a robust framework for the identification and structural verification of this and related coumarin derivatives in a research and development setting.
References
ResearchGate. Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. Available at: [Link]
SciSpace. Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. Eur. J. Chem. 2023, 14(2), 287-296. Available at: [Link]
Tasqeeruddin, S., et al. An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Available at: [Link]
Hasanen, J. A. Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Der Pharma Chemica, 2012, 4(5):1923-1934. Available at: [Link]
Singh, R., et al. Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science (IJRES), Vol. 2, Issue 8, pp. 01-14. Available at: [Link]
Yoda, J., et al. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Modern Chemistry, 2018, 6(1): 1-11. Available at: [Link]
Yoda, J., et al. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, vol. 8, no. 1 (2020): 11-16. Available at: [Link]
Loarueng, C., et al. Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc 2019, vi, 116-127. Available at: [Link]
Chapman University Digital Commons. Substituted Coumarin Derivatives: Synthesis and Evaluation of Antiproliferative and Src Kinase Inhibitory Activities. Available at: [Link]
MDPI. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules 2017, 22(7), 1193. Available at: [Link]
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
SpringerLink. Chemical synthesis of various composites of chromen-2-one: A review. Monatsh Chem 154, 1–21 (2023). Available at: [Link]
ResearchGate. Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. (2014). Available at: [Link]
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]
University of California, Santa Cruz. IR Tables. Available at: [Link]
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
JOCPR. A Studies about synthesis characterization and antibacterial activities of newly synthesized coumarin derivatives. J. Chem. Pharm. Res., 2016, 8(8):1063-1065. Available at: [Link]
PMC. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Cryst. (2022). E78, 59-63. Available at: [Link]
arXiv.org. Computational Vibrational Spectroscopy. (2022). Available at: [Link]
ScienceDirect. Assignment of the vibrational spectrum of trimethylpyrazine. Journal of Molecular Structure: THEOCHEM, Volume 810, Issues 1–3, 27 May 2007, Pages 119-124. Available at: [Link]
Saskatchewan Structural Sciences Centre. Vibrational Spectroscopy Laboratory. Available at: [Link]
MDPI. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Molecules 2022, 27(17), 5585. Available at: [Link]
Comparative Guide: Mass Spectrometry Fragmentation of Trimethylcoumarins
This guide details the mass spectrometry fragmentation patterns of trimethylcoumarins, focusing on the structural elucidation of isomers such as 4,6,7-trimethylcoumarin. It is designed for researchers requiring high-fide...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry fragmentation patterns of trimethylcoumarins, focusing on the structural elucidation of isomers such as 4,6,7-trimethylcoumarin. It is designed for researchers requiring high-fidelity structural characterization in drug development and natural product chemistry.[1][2][3]
Executive Summary
Trimethylcoumarins (TMCs) are pharmacologically active benzopyrone derivatives often found in natural products or synthesized as anticoagulant and photosensitizing agents.[1][2] Their structural characterization is challenging due to the existence of multiple positional isomers (e.g., 4,6,7-TMC vs. 4,7,8-TMC) that yield nearly identical mass spectra under standard conditions.[1] This guide compares the fragmentation mechanics of TMCs, demonstrating that while Electron Ionization (EI) provides a "fingerprint," definitive isomer differentiation requires Energy-Resolved Mass Spectrometry (ER-MS) or MS
breakdown curves.
Core Chemistry & The Isomer Challenge
The trimethylcoumarin scaffold (
, MW 188.22 Da) consists of a bicyclic aromatic system where the stability of the pyrone ring dominates the fragmentation pathway.
Key Challenge: The methyl substituents on the benzene ring are relatively stable. Consequently, the primary fragmentation channel (loss of CO) is identical across isomers, leading to isobaric fragments.
Solution: Differentiation relies on the kinetics of these losses (breakdown curves) and subtle "ortho effects" where methyl groups adjacent to the pyrone oxygen or carbonyl destabilize the transition state.
Fragmentation Mechanics: The Pathway
The fragmentation of trimethylcoumarins follows a highly conserved pathway characteristic of the coumarin class, but with mass shifts corresponding to the three methyl groups.
Primary Pathway (The Neutral Loss Cascade)
Molecular Ion (
, m/z 188): Under EI (70 eV), TMCs exhibit a robust molecular ion, often the base peak (100% abundance), indicating high aromatic stability.
First Carbonyl Loss (
, m/z 160): The pyrone ring contracts, expelling carbon monoxide (28 Da).[1] This forms a stable trimethylbenzofuran radical cation.[1][2]
Hydrogen Radical Loss (
, m/z 159): The benzofuran intermediate frequently loses a hydrogen atom to form a stable, fully conjugated cation.[1]
Second Carbonyl Loss (
, m/z 132): A second molecule of CO is expelled from the furan ring, leading to a highly unsaturated hydrocarbon ion ().
Secondary Pathway (Methyl Radical Loss)
(m/z 173): Direct loss of a methyl group from the molecular ion is observed but is generally less abundant (<20%) than CO loss.
Diagnostic Value: The abundance of the
ion increases if a methyl group is in a sterically crowded position (e.g., C4 or C5) or adjacent to the ring oxygen, facilitating homolytic cleavage.
Visualization: Fragmentation Pathway (DOT)
Figure 1: Primary fragmentation pathways of trimethylcoumarin under Electron Ionization (70 eV).
Comparative Analysis: Isomer Differentiation
To differentiate isomers (e.g., 4,6,7-TMC vs. 4,7,8-TMC ), simple MS1 spectrum comparison is insufficient.[1] The following table contrasts the expected behavior under advanced interrogation techniques.
Steric strain at C8 (peri-position) can destabilize the transition state, altering CO loss kinetics.[1]
[M-CH3]+ (m/z 173)
Low Abundance
Elevated Abundance
The C8-methyl group in 4,7,8-TMC is sterically crowded by the ring oxygen, promoting methyl radical loss.[1]
MS (160 -> Frag)
Fragments to m/z 132
Fragments to m/z 131/132
Breakdown of the benzofuran ion varies slightly based on methyl positioning.
Expert Insight: For definitive identification without standards, use Energy-Resolved MS (Breakdown Curves) . By plotting the survival yield of the molecular ion (m/z 188) vs. collision energy, isomers will exhibit distinct "crossing points" where the parent ion intensity drops to 50% (
).
Experimental Protocol
Method A: Electron Ionization (GC-MS) for Fingerprinting [1]
Instrument: Agilent 7890/5977 (or equivalent Single Quadrupole).
Higher in isomers with steric crowding (e.g., 8-methyl).[1][2]
91
Tropylium Ion
< 10%
Characteristic of alkyl-substituted aromatics.[1][2]
References
Porter, Q. N., & Baldas, J. (1971).[1][2] Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (Foundational text on coumarin fragmentation mechanisms).
Basso, E., et al. (2003).[1][2] "Electrospray mass spectrometry in the differentiation of some isomeric trimethylfurocoumarins". Rapid Communications in Mass Spectrometry. Link
Kutney, J. P., et al. (1971).[1][2] "Mass spectral fragmentation studies of coumarin-type compounds". Organic Mass Spectrometry. (Detailed EI mechanisms for methylcoumarins).
Sun, C., et al. (2020).[1][2] "Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations". Journal of Mass Spectrometry. Link
Sichilongo, K., et al. (2015).[1][2][4] "Gas phase ion chemistry of coumarins: ab initio calculations used to justify negative chemical ionization". Bulletin of the Chemical Society of Ethiopia. Link
Navigating the Chromatographic Landscape: A Comparative Guide to HPLC Retention Time of 3,5,8-Trimethyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals In the intricate world of analytical chemistry, the precise separation and quantification of compounds are paramount. High-Performance Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, the precise separation and quantification of compounds are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique, and understanding the nuances of retention time is critical for robust method development and accurate analysis. This guide provides an in-depth technical comparison of methodologies for determining the HPLC retention time of 3,5,8-Trimethyl-2H-chromen-2-one, a substituted coumarin derivative. By exploring the interplay of stationary and mobile phases, we will elucidate the factors governing its chromatographic behavior and provide a framework for predictable and reproducible separations.
The Significance of 3,5,8-Trimethyl-2H-chromen-2-one and the Role of HPLC
Coumarins, a class of benzopyrone compounds, are widely distributed in nature and exhibit a broad spectrum of biological activities, making them compelling scaffolds for drug discovery.[1][2] 3,5,8-Trimethyl-2H-chromen-2-one, with its specific substitution pattern, presents a unique analytical challenge. Its structural characterization and purity assessment are crucial steps in preclinical and clinical development. HPLC, with its high resolution and sensitivity, is the analytical tool of choice for this purpose. The retention time (t_R) in HPLC is a fundamental parameter, serving as a qualitative identifier for a compound under specific chromatographic conditions.[3][4]
Fundamental Principles: The Dance of Polarity in Reversed-Phase HPLC
For the analysis of relatively nonpolar compounds like coumarin derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[1][5] In this mode, the stationary phase is nonpolar (e.g., octadecylsilyl or C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[1] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus have longer retention times.
The retention of 3,5,8-Trimethyl-2H-chromen-2-one in RP-HPLC is primarily influenced by its overall hydrophobicity. The presence of three methyl groups (-CH₃) significantly increases its nonpolar character compared to the parent coumarin molecule. This increased hydrophobicity leads to a stronger interaction with the C18 stationary phase and, consequently, a longer retention time.
Comparative Analysis of HPLC Methodologies
The retention time of a compound is not an absolute value but is highly dependent on the experimental conditions.[3][6] Below, we compare different HPLC parameters and their impact on the retention time of 3,5,8-Trimethyl-2H-chromen-2-one.
The Stationary Phase: A Tale of Two Columns
The choice of the stationary phase is a critical first step in method development. While C18 columns are the workhorses of RP-HPLC, other phases can offer different selectivities.[7]
Stationary Phase
Particle Size (µm)
Dimensions (mm)
Expected Impact on Retention Time of 3,5,8-Trimethyl-2H-chromen-2-one
Rationale
C18 (Octadecylsilyl)
5
4.6 x 250
Longer
The high hydrophobicity of the C18 phase leads to strong interactions with the nonpolar trimethylated coumarin.
C8 (Octylsilyl)
5
4.6 x 250
Shorter
The shorter alkyl chain of the C8 phase results in weaker hydrophobic interactions compared to C18, leading to earlier elution.
Phenyl-Hexyl
3.5
4.6 x 150
Intermediate
The phenyl-hexyl phase offers mixed-mode interactions, including pi-pi interactions with the aromatic ring of the coumarin, which can influence selectivity and retention time.
Experimental Protocol: Stationary Phase Screening
Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of 3,5,8-Trimethyl-2H-chromen-2-one in acetonitrile. Dilute to a working concentration of 100 µg/mL with the initial mobile phase composition.
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
Columns:
Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm)
Zorbax Eclipse XDB-C8 (4.6 x 250 mm, 5 µm)
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase:
A: Water with 0.1% formic acid
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
0-2 min: 50% B
2-15 min: 50% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 50% B
18.1-25 min: 50% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 320 nm, based on the typical absorbance maxima of coumarin derivatives.[8]
Data Analysis: Compare the retention times of the main peak across the three columns.
dot
Caption: Logical relationship between mobile phase composition and expected retention time.
Predicting Retention Behavior: A Comparative Summary
Based on the principles of reversed-phase chromatography, we can predict the relative retention times of 3,5,8-Trimethyl-2H-chromen-2-one compared to other coumarin derivatives.
Compound
Structure
Key Structural Difference
Predicted Retention Time Relative to 3,5,8-Trimethyl-2H-chromen-2-one
Rationale
Coumarin
Unsubstituted
Lacks methyl groups
Shorter
Significantly less hydrophobic, leading to weaker interaction with the C18 stationary phase.
7-Hydroxycoumarin (Umbelliferone)
Hydroxyl group at C7
Presence of a polar hydroxyl group
Much Shorter
The polar -OH group drastically reduces hydrophobicity, causing very early elution.
4,7-Dimethyl-2H-chromen-2-one
Two methyl groups
One less methyl group
Shorter
Less hydrophobic than the trimethylated analog.
Trustworthiness Through Self-Validating Systems
A robust HPLC method requires more than just achieving separation; it demands consistency and reliability. Method validation is a critical process to ensure the trustworthiness of the analytical data. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of 3,5,8-Trimethyl-2H-chromen-2-one in a blank chromatogram.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) close to 1.
Accuracy: The closeness of the test results to the true value. This is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Variations can include changes in mobile phase composition (e.g., ±2%), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min). Consistent retention times and peak shapes under these varied conditions demonstrate the method's robustness.
By systematically evaluating these parameters, the developed HPLC method for 3,5,8-Trimethyl-2H-chromen-2-one becomes a self-validating system, ensuring the integrity and reliability of the analytical results.
Conclusion
The HPLC retention time of 3,5,8-Trimethyl-2H-chromen-2-one is a key parameter that is fundamentally governed by its hydrophobic character and the specific chromatographic conditions employed. By understanding the principles of reversed-phase chromatography and systematically evaluating the impact of the stationary and mobile phases, researchers can develop robust and reliable analytical methods. A C18 column with a water/acetonitrile mobile phase gradient is a suitable starting point for method development. The retention time can then be fine-tuned by adjusting the organic modifier concentration or by exploring alternative stationary phases to achieve optimal separation from potential impurities or other components in a sample matrix. Rigorous method validation is the final and essential step to ensure the trustworthiness and scientific integrity of the obtained data, a critical requirement in the fields of pharmaceutical research and drug development.
References
ResearchGate. (n.d.). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Retrieved from [Link]
Journal of Food and Nutrition Research. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Coumarin. Retrieved from [Link]
Analytical Methods. (2014). Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Retrieved from [Link]
Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]
PMC. (2015). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Retrieved from [Link]
Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Retrieved from [Link]
LCGC International. (2018). Retention Time Changes. Retrieved from [Link]
PMC. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. Retrieved from [Link]
MDPI. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Retrieved from [Link]
SciSpace. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. Retrieved from [Link]
PubChem. (n.d.). 2h-Chromene-2-one. Retrieved from [Link]
Wikipedia. (n.d.). Coumarin. Retrieved from [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
PMC. (2011). 4,7,8-Trimethyl-2H-chromen-2-one. Retrieved from [Link]
European Journal of Chemistry. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Retrieved from [Link]
WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Retrieved from [Link]
PubMed. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. Retrieved from [Link]
SciSpace. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Retrieved from [Link]
Science and Education Publishing. (2018). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]
X-ray crystallography data for 3,5,8-trimethylcoumarin
A Comprehensive Guide to the Structural Elucidation of 3,5,8-Trimethylcoumarin: A Comparative Analysis of X-ray Crystallography and Alternative Techniques For researchers, scientists, and drug development professionals,...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Structural Elucidation of 3,5,8-Trimethylcoumarin: A Comparative Analysis of X-ray Crystallography and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of small molecules is paramount. 3,5,8-trimethylcoumarin, a derivative of the versatile coumarin scaffold, presents a compelling case for in-depth structural analysis. Coumarins are a significant class of naturally occurring and synthetic compounds known for a wide array of biological activities, including anticoagulant, anti-inflammatory, and antitumor properties.[1][2][3] The specific substitution pattern of methyl groups on the coumarin core in 3,5,8-trimethylcoumarin is anticipated to influence its physicochemical properties and biological targets. This guide provides a comparative overview of X-ray crystallography as the gold standard for structural determination and contrasts it with other analytical techniques, offering insights into the experimental design and data interpretation critical for advancing research and development.
The Imperative for Atomic-Level Structural Data
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction remains the most powerful technique for obtaining high-resolution structural information of small molecules.[6] The process, from crystal growth to data analysis, is a meticulous workflow that yields a wealth of data.
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
Synthesis and Purification: The initial step involves the synthesis of 3,5,8-trimethylcoumarin, which can be achieved through established synthetic routes for coumarin derivatives, followed by rigorous purification to obtain a high-purity crystalline sample.[8]
Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers can automate this process.[6]
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
Workflow for X-ray Crystallography
Caption: Workflow for determining the crystal structure of a small molecule.
Comparative Crystallographic Data of Coumarin Derivatives
To appreciate the potential insights from the crystal structure of 3,5,8-trimethylcoumarin, it is instructive to compare the crystallographic data of related coumarin derivatives.
The planarity of the coumarin ring system is a recurring feature in these structures.[9][10][11][12] The substituents on the coumarin core, however, dictate the intermolecular interactions, which in turn influence the crystal packing and physical properties of the material. For 3,5,8-trimethylcoumarin, the methyl groups are expected to engage in weaker van der Waals interactions, potentially leading to a different crystal packing arrangement compared to coumarins with hydrogen-bonding functionalities.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques are essential for a comprehensive characterization of 3,5,8-trimethylcoumarin and can be more readily applied, especially when suitable single crystals are not available.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. 1H and 13C NMR spectra provide information about the chemical environment of each atom, allowing for the determination of the connectivity of the molecule. For 3,5,8-trimethylcoumarin, NMR would confirm the positions of the methyl groups on the coumarin scaffold.[1][7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[1][15] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, which is crucial for confirming the identity of a newly synthesized compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy can give insights into the electronic structure and conjugation.[1][7][16] For 3,5,8-trimethylcoumarin, the characteristic carbonyl stretch of the lactone ring would be a prominent feature in the IR spectrum.
Decision Tree for Analytical Technique Selection
Caption: Decision-making process for selecting an appropriate analytical technique.
Comparative Analysis of Techniques
Technique
Information Obtained
Advantages
Limitations
X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.
Provides limited structural information on its own.
Conclusion
The structural elucidation of 3,5,8-trimethylcoumarin is a critical endeavor for unlocking its full potential in drug discovery and materials science. While techniques like NMR, MS, and IR/UV-Vis spectroscopy are indispensable for routine characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. The data from X-ray crystallography would not only confirm the molecular structure but also reveal the subtleties of its solid-state conformation and intermolecular interactions, which are crucial for understanding its physical properties and for designing future derivatives with enhanced activity. Therefore, obtaining the crystal structure of 3,5,8-trimethylcoumarin is a high-priority objective that will undoubtedly accelerate research in this area.
References
Synthesis, crystal structures and fluorescence properties of 3-(2-pyridyl)coumarin derivatives. (2010). Inorganica Chimica Acta, 363(10), 2235-2240. Available from: [Link]
Crystal structures of three 6-substituted coumarin-3-carboxamide derivatives. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 1011–1016. Available from: [Link]
Design, synthesis, structural analysis and quantum chemical insight into the molecular structure of coumarin derivatives. (2021). RSC Advances, 11(53), 33434-33451. Available from: [Link]
Crystal Structure Analysis of a New Coumarin Derivative. (2014). Crystal Structure Theory and Applications, 3, 29-37. Available from: [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Available from: [Link]
The crystal structure of the title coumarin compound, viewed along an... (2010). ResearchGate. Available from: [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015). Analytical Chemistry, 87(16), 8334-8341. Available from: [Link]
Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. Available from: [Link]
Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (2016). Molecules, 21(2), 249. Available from: [Link]
Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. (2024). Future Medicinal Chemistry, 16(12), 849-866. Available from: [Link]
X-Ray Crystallographic Investigation and Crystal Structure of 3,3 - ijirset. (2017). International Journal of Innovative Research in Science, Engineering and Technology, 6(7). Available from: [Link]
Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3). Available from: [Link]
Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2021). Malaysian Journal of Science and Advanced Technology, 1(1). Available from: [Link]
Crystallographic analysis of 1H, 4H-tetrahydro-8-methyl-quinolizino- (9,9a,1gh)coumarin. (2004). Indian Journal of Pure & Applied Physics, 42, 524-528. Available from: [Link]
Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. (2019). Chemical Science, 10(42), 9754-9764. Available from: [Link]
Crystallography Open Database: Search results. Available from: [Link]
Crystallography Open Database: Search results. Available from: [Link]
Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. (2025). European Journal of Chemistry, 16, 275-286. Available from: [Link]
Coumarin heterocyclic derivatives: chemical synthesis and biological activity. (2015). RSC Advances, 5(67), 54565-54581. Available from: [Link]
A Comparative Analysis of the Biological Activities of 3,5,8- and 4,7,8-Trimethylcoumarin Isomers: A Guide for Researchers
Introduction Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are ubiquitous in the plant kingdom and have long been a focal point of medicinal chemistry research. Their scaffold is a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Coumarins, a diverse class of benzopyrone-containing secondary metabolites, are ubiquitous in the plant kingdom and have long been a focal point of medicinal chemistry research. Their scaffold is a privileged structure, lending itself to a vast array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticoagulant effects.[1][2][3] The specific biological profile of a coumarin derivative is intricately linked to the nature and position of substituents on its aromatic ring. This guide provides a comparative analysis of two closely related isomers: 3,5,8-trimethylcoumarin and 4,7,8-trimethylcoumarin.
The seemingly subtle shift in the placement of a single methyl group can dramatically alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.[4][5] This document will delve into the currently available biological data for these two isomers, provide detailed experimental protocols for their evaluation, and offer insights into their potential mechanisms of action.
Unveiling the Biological Profile of 3,5,8-Trimethylcoumarin
Recent research has begun to shed light on the biological potential of 3,5,8-trisubstituted coumarins. A notable study focused on the synthesis and cytotoxic effects of novel derivatives of this scaffold, providing valuable insights into its anticancer properties.
Cytotoxic Activity
A study by an Egyptian research group detailed the synthesis of a series of 3,5,8-trisubstituted coumarin analogs and their subsequent evaluation for antiproliferative activity against the human breast cancer cell line, MCF-7. One of the synthesized compounds, a 3-(benzoyl)amino-5-bromo-8-methoxy coumarin, demonstrated significant cytotoxic effects. While this is not the exact 3,5,8-trimethylcoumarin, the study of this substituted scaffold provides a strong rationale for investigating the cytotoxicity of the trimethylated analog. The substitution at the 3, 5, and 8 positions appears to be a promising strategy for developing new anticancer agents.
The cytotoxic activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for measuring cellular metabolic activity.
Table 1: Cytotoxic Activity of a 3,5,8-Trisubstituted Coumarin Derivative against MCF-7 Cells
Compound
IC₅₀ (µM)
3-(benzoyl)amino-5-bromo-8-methoxy coumarin
11.36 ± 0.55
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
This data suggests that the 3,5,8-substitution pattern on the coumarin ring can confer potent cytotoxic activity. Further investigation into 3,5,8-trimethylcoumarin is warranted to determine if the methyl groups can elicit a similar or even more potent effect.
The Enigmatic Profile of 4,7,8-Trimethylcoumarin: A Call for Investigation
In stark contrast to its 3,5,8-isomer, there is a notable absence of published biological activity data for 4,7,8-trimethylcoumarin in the current scientific literature. This knowledge gap presents a compelling opportunity for researchers in the field of drug discovery. While direct experimental evidence is lacking, we can extrapolate potential activities based on the well-established structure-activity relationships of other coumarin derivatives.
A Theoretical Postulation Based on Structure-Activity Relationships (SAR)
The positions of the methyl groups on the coumarin ring are expected to influence its biological activity in several ways:
Lipophilicity: The addition of methyl groups generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and potentially improve its bioavailability. The overall lipophilicity of 4,7,8-trimethylcoumarin is likely to be similar to its 3,5,8-isomer.
Steric Hindrance: The placement of a methyl group at the C-4 position can introduce steric hindrance that may affect the molecule's ability to bind to certain biological targets. For instance, in some enzyme active sites, a bulky group at C-4 could prevent optimal binding. Conversely, it might also enhance selectivity for other targets.
Electronic Effects: Methyl groups are weakly electron-donating. Their positions on the aromatic ring can influence the electron density of the coumarin system, which can, in turn, affect its reactivity and interaction with biological macromolecules.
Based on the known activities of other 4-methylcoumarins, it is plausible that 4,7,8-trimethylcoumarin could exhibit a range of biological effects, including antioxidant and anti-inflammatory properties.[5] However, without empirical data, this remains speculative. The lack of information underscores the urgent need for the synthesis and comprehensive biological evaluation of this isomer.
Experimental Protocols for Comparative Evaluation
To facilitate the direct comparison of 3,5,8- and 4,7,8-trimethylcoumarin, this section provides detailed, step-by-step protocols for key in vitro biological assays. Adherence to these standardized methods will ensure the generation of robust and reproducible data.
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
Preparation of Solutions: Prepare a stock solution of each trimethylcoumarin isomer in methanol. Also, prepare a 0.1 mM solution of DPPH in methanol.
Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the coumarin solutions. Add 100 µL of the DPPH solution to each well.
Control: Use methanol as a blank and a solution of DPPH with methanol as a negative control. Ascorbic acid can be used as a positive control.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Workflow for Nitric Oxide Assay
Caption: Workflow for the in vitro nitric oxide scavenging assay.
Protocol:
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of the trimethylcoumarin isomers for 1 hour.
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production.
Incubation: Incubate the plate for 24 hours.
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
Measurement: After 10 minutes, measure the absorbance at 540 nm.
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
Anticoagulant Activity: Prothrombin Time (PT) Assay
The PT assay measures the time it takes for blood plasma to clot after the addition of thromboplastin, evaluating the extrinsic and common coagulation pathways.
Workflow for Prothrombin Time Assay
Caption: Workflow for the prothrombin time (PT) assay.
Protocol:
Plasma Preparation: Collect whole blood in a tube containing sodium citrate. Centrifuge the blood to obtain platelet-poor plasma.
Incubation: Pre-warm the plasma sample to 37°C. Add the trimethylcoumarin isomer at the desired concentration and incubate for a specified time.
Clotting Initiation: Add a pre-warmed thromboplastin reagent to the plasma sample.
Measurement: Immediately start a timer and measure the time in seconds until a fibrin clot is formed. This can be done manually or using an automated coagulometer.
Controls: Run a control with plasma and a solvent control (e.g., DMSO) to establish a baseline clotting time. Warfarin can be used as a positive control.
Potential Signaling Pathways
The anti-inflammatory effects of many coumarin derivatives are mediated through the inhibition of key signaling pathways involved in the inflammatory response. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway.
Simplified NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential inhibition by coumarin derivatives.
In this pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Many coumarins exert their anti-inflammatory effects by inhibiting the activation of IKK, thereby preventing the downstream activation of NF-κB.
Conclusion and Future Directions
This guide highlights a significant disparity in our understanding of the biological activities of 3,5,8- and 4,7,8-trimethylcoumarin. While preliminary evidence suggests that the 3,5,8-trisubstituted scaffold holds promise, particularly in the realm of anticancer research, its 4,7,8-isomer remains largely unexplored. The provided experimental protocols offer a standardized framework for the direct and robust comparison of these two molecules.
Future research should prioritize the following:
Synthesis and Characterization: The synthesis and full spectroscopic characterization of high-purity 4,7,8-trimethylcoumarin are essential first steps.
Comprehensive Biological Screening: Both 3,5,8- and 4,7,8-trimethylcoumarin should be systematically screened for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticoagulant effects, using the protocols outlined in this guide.
Structure-Activity Relationship Studies: The data generated from these studies will be invaluable for elucidating the structure-activity relationships of trimethyl-substituted coumarins, guiding the design of more potent and selective analogs.
Mechanistic Investigations: For any significant biological activities observed, further studies should be conducted to elucidate the underlying molecular mechanisms of action.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of these intriguing coumarin isomers and contribute to the development of novel drug candidates.
References
Al-Warhi, T., et al. (2020). Coumarin derivatives as promising anticancer agents: a review. Arabian Journal of Chemistry, 13(1), 2829-2846.
Bakr, R. B., et al. (2024). Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. Future Medicinal Chemistry, 16(11), 835-853. [Link]
Bisi, A., et al. (2017). 4-Substituted-7-hydroxycoumarin derivatives as promising anticancer agents. European Journal of Medicinal Chemistry, 127, 467-478.
Thumber, B. L. (2011).
Dadashpour, S., & Emami, S. (2015). Coumarins as promising scaffolds for anticancer drug discovery: a review. Current Medicinal Chemistry, 22(31), 3628-3659.
Dandriyal, J., et al. (2016). Recent developments on coumarin-based anticancer agents. RSC Advances, 6(9), 7434-7452.
Delgado, J. N., et al. (2018). Coumarins in medicinal chemistry: a patent review (2012-2016).
Gacche, R. N., & Jadhav, R. B. (2012). 4-Methylcoumarins: a privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 22(15), 4895-4902.
Morsy, M. A., et al. (2021). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1647.
Pan, L., et al. (2022). Recent advances in coumarin-based anticancer agents. European Journal of Medicinal Chemistry, 228, 114001.
Salem, M. A., et al. (2016). Synthesis and biological evaluation of new coumarin derivatives as potential anticancer agents. Molecules, 21(10), 1334.
Sandhu, H. S., et al. (2014). Coumarin-based anticancer agents: a review. Current Bioactive Compounds, 10(2), 86-100.
Yadav, P., et al. (2024). Coumarin and its derivatives: a versatile scaffold for drug discovery. Journal of Molecular Structure, 1296, 136789.
European Journal of Medicinal Chemistry. (2011). Design, synthesis and structure-activity relationship of novel coumarin derivatives. [Link]
Biointerface Research in Applied Chemistry. (2021). Synthesis, Molecular Characterization, Biological and Computational Studies of New Molecule Contain 1,2,4- Triazole, and Coumarin Bearing 6,8-Dimethyl. [Link]
RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. [Link]
Research Journal of Pharmacy and Technology. (2016). Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4- methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. [Link]
PubMed. (2015). 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression. [Link]
ResearchGate. (2023). (PDF) Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group. [Link]
PubMed. (2018). In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics. [Link]
PubMed. (2009). Apoptogenic effect of 7,8-diacetoxy-4-methylcoumarin and 7,8-diacetoxy-4-methylthiocoumarin in human lung adenocarcinoma cell line: role of NF-kappaB, Akt, ROS and MAP kinase pathway. [Link]
Springer Medizin. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. [Link]
PubMed. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. [Link]
Arabian Journal of Chemistry. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). [Link]
Encyclopedia.pub. (2023). Antioxidant Activity of Coumarins. [Link]
CHI. (2024). Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives. [Link]
ResearchGate. (2014). Structure activity relationship of coumarin. [Link]
Journal of Advanced Pharmacy Education and Research. (2011). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. [Link]
Journal of Pharma Insights and Research. (2024). A Review of Synthesis and Therapeutic Applications of Coumarin Derivatives. [Link]
PubMed. (2012). In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and 4-methylesculetin. [Link]
MDPI. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. [Link]
MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. [Link]
Jordan Journal of Biological Sciences. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. [Link]
PMC. (2011). The Antioxidant Activity of New Coumarin Derivatives. [Link]
Duke University Hospital. Prothrombin Time (PT), Plasma. [Link]
ScienceDaily. (2013). Coumarins show potency as anti-inflammatory drugs. [Link]
Semantic Scholar. (2017). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. [Link]
PubMed. (1963). COUMARIN THERAPY. PROTHROMBIN ACTIVITY AFTER TERMINATION OF TREATMENT. [Link]
The following guide provides an in-depth technical analysis of the spectral properties of 3,5,8-Trimethyl-2H-chromen-2-one, structured for researchers and drug development professionals. Executive Summary & Structural Si...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the spectral properties of 3,5,8-Trimethyl-2H-chromen-2-one, structured for researchers and drug development professionals.
Executive Summary & Structural Significance
3,5,8-Trimethyl-2H-chromen-2-one (also known as 3,5,8-trimethylcoumarin) represents a specific lipophilic derivative of the benzopyrone scaffold. Unlike the widely used aminocoumarin laser dyes (e.g., Coumarin 1, Coumarin 6) which exhibit strong visible fluorescence due to "push-pull" electron dynamics, the trimethyl substitution pattern of this molecule results in a chromophore dominated by
transitions in the UV-A region.
This guide defines the UV-Vis absorption profile of 3,5,8-trimethylcoumarin, compares it with functional alternatives, and provides a self-validating protocol for its spectral verification.
Core Optical Properties
Primary Absorption Band (
):310–320 nm (in Ethanol/Methanol).
Spectral Region: UV-A (Near UV).
Electronic Character: Dominated by
transitions of the benzopyrone core, weakly modulated by the inductive (+I) effect of the methyl groups.
Fluorescence: Weak/Negligible in the visible region compared to 7-amino or 7-hydroxy derivatives.
Technical Analysis: UV-Vis Absorption Profile
The absorption spectrum of 3,5,8-trimethylcoumarin is governed by the perturbation of the coumarin (2H-chromen-2-one) system by three methyl groups.
Structural Impact on
The parent coumarin molecule exhibits a
at 311 nm in ethanol. The addition of methyl groups induces a bathochromic (red) shift, but the magnitude depends heavily on the position:
3-Methyl Substitution: Located on the pyrone ring double bond. It typically causes a minor shift (0–5 nm) or even a slight hypsochromic shift due to steric twisting if bulky groups are present nearby, though methyl is small enough to maintain planarity.
5,8-Dimethyl Substitution:
Position 5 (Peri): Sterically crowded relative to the 4-position but electronically coupled to the benzene ring.
Position 8 (Ortho to Ether Oxygen): Modulates the electron density of the ring oxygen.
Net Effect: Methyl groups are weak auxochromes. Unlike strong donors (OH, NH
) at position 7 which push absorption to 350–400 nm, the 3,5,8-trimethyl pattern retains the absorption in the 310–320 nm window.
Comparative Spectral Data
The following table contrasts 3,5,8-trimethylcoumarin with standard coumarin derivatives to contextualize its performance.
Compound
Substituents
(EtOH)
(Mcm)
Primary Application
Coumarin (Parent)
None
311 nm
~10,000
Fragrance, Precursor
3,5,8-Trimethylcoumarin
3,5,8-Tri-Me
315–320 nm *
~11,000–13,000
Intermediate, UV Absorber
4,6,8-Trimethylcoumarin
4,6,8-Tri-Me
321 nm
~12,500
Laser Dye Intermediate
7-Hydroxy-4-methylcoumarin
7-OH, 4-Me
325 nm
~15,000
pH Indicator (Fluorescent)
Coumarin 1 (460)
7-NEt, 4-Me
373 nm
~20,000
Laser Dye (Blue Fluorescence)
*Note: Value predicted based on substituent auxochromic additivity rules and isomeric analogs (4,6,8-trimethylcoumarin).
Experimental Validation Protocol
To ensure data integrity, researchers must characterize the specific batch of 3,5,8-trimethylcoumarin using the following self-validating workflow. This protocol minimizes solvatochromic errors and concentration-dependent aggregation.
) using:
Where is concentration (M) and is pathlength (cm).
Structural & Pathway Visualization
The following diagram illustrates the structural logic of the molecule and the workflow for its spectral validation.
Caption: Structural decomposition of 3,5,8-trimethylcoumarin showing the additive influence of methyl groups on the UV-A absorption maximum.
References
Samadizadeh, M., Nouri, S., & Moghadam, F. K. (2016). Magnetic nanoparticles functionalized ethane sulfonic acid (MNESA) was found as efficient catalyst for the synthesis of coumarin derivatives using Pechmann condensation.[3][4][5][6] Research on Chemical Intermediates. Link
Context: Describes the synthesis and characterization of 3,5,8-trimethylcoumarin (Compound 8).
NIST Chemistry WebBook. Coumarin (UV-Vis Spectrum). National Institute of Standards and Technology. Link
Context: Baseline spectral data for the unsubstituted parent compound.
BenchChem. Spectral Properties of Substituted Coumarins. Link
Context: Comparative data for methyl and amino substituted coumarins.
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link
Context: Theoretical grounding for substituent effects on conjug
A Senior Application Scientist's Guide to the Proper Disposal of 3,5,8-Trimethyl-2H-chromen-2-one
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This guide provides a detailed protocol for the prop...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This guide provides a detailed protocol for the proper handling and disposal of 3,5,8-Trimethyl-2H-chromen-2-one, a substituted coumarin derivative. The procedures outlined here are grounded in an understanding of the chemical's hazard profile and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Core Safety Rationale
The primary disposal concern stems from the significant ecotoxicity of coumarin-based compounds. Many are classified as very toxic to aquatic life, with potential for long-lasting effects.[1] Therefore, under no circumstances should this compound or its residues be released into sanitary sewer systems or general waste streams. The secondary concerns involve human health, including potential skin sensitization, eye irritation, and respiratory irritation upon inhalation of dust.[1][2][3]
Table 1: Inferred Hazard Profile for 3,5,8-Trimethyl-2H-chromen-2-one
Hazard Type
Inferred GHS Classification & Statement
Causality and Key Precautions
Aquatic Toxicity
H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects
The heterocyclic aromatic structure can be persistent and interfere with biological processes in aquatic organisms. Primary Rationale for Controlled Disposal.
Skin Sensitization
H317: May cause an allergic skin reaction
Coumarin structures can act as haptens, triggering an immune response upon repeated skin contact. Always wear nitrile gloves.[1][3][4]
Eye Irritation
H319: Causes serious eye irritation
As a crystalline solid, airborne dust can cause significant mechanical and chemical irritation to the eyes.[1] Always wear safety glasses or goggles.
Respiratory Irritation
H335: May cause respiratory irritation
Fine dust particles can irritate the mucous membranes of the respiratory tract.[1][2] Handle in a well-ventilated area or chemical fume hood.
Oral Toxicity
H302: Harmful if swallowed
Coumarin itself is documented as being toxic if swallowed.[3][5][6] Avoid ingestion by practicing good laboratory hygiene.
Combustibility
May form combustible dust concentrations in air
Fine organic powders can form explosive mixtures with air.[3][5] Avoid generating dust and keep away from ignition sources.
Pre-Disposal Procedures & Waste Minimization
Effective waste management begins before the disposal process itself. Adherence to these principles minimizes risk and reduces the environmental and financial impact of disposal.
Waste Segregation: Designate a specific, clearly labeled, and sealed waste container for 3,5,8-Trimethyl-2H-chromen-2-one and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves). The label should include the full chemical name, CAS number (if available), and relevant hazard pictograms.
Accurate Record-Keeping: Maintain a log of the approximate amount of waste being added to the container. This is crucial for your institution's environmental health and safety (EHS) office and the final disposal facility.
Source Reduction: Whenever possible, prepare solutions and reagents in quantities that are appropriate for the planned experiments to avoid generating excess material.
Step-by-Step Disposal Protocols
The appropriate disposal path is determined by the form of the waste. Follow the relevant protocol below.
This protocol applies to unused or expired solid 3,5,8-Trimethyl-2H-chromen-2-one, reaction residues, or concentrated solutions.
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If there is a risk of generating dust, work within a chemical fume hood.
Waste Collection:
Carefully transfer the solid waste into a designated, sealable hazardous waste container. Use a dedicated scoop or spatula.
Avoid generating dust. If the material is a fine powder, consider gently moistening it with a small amount of a compatible solvent (like ethanol or isopropanol) to reduce dust before transfer, but only if this is acceptable to your EHS office.
Container Sealing and Labeling: Securely seal the container lid. Ensure the waste label is complete and accurate.
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Final Disposal: Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal contractor. The preferred method of destruction is high-temperature incineration at a permitted facility.
This protocol applies to "empty" containers (e.g., supplier bottles, vials) and contaminated glassware. An "empty" container is never truly empty and must be decontaminated before being discarded or reused.
PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.
Initial Decontamination (Rinsing):
Perform this procedure in a chemical fume hood.
Select an appropriate solvent in which 3,5,8-Trimethyl-2H-chromen-2-one is soluble (e.g., ethanol, methanol, acetone, or ethyl acetate).
Rinse the container or glassware three times with a small volume of the chosen solvent. Swirl the solvent to ensure all interior surfaces are contacted.
Collection of Rinsate:This is the most critical step. Each rinse must be collected. Pour the solvent rinsate into a designated hazardous waste container labeled "Halogen-Free Organic Solvent Waste."
Final Cleaning: After the triple rinse, the glassware can typically be cleaned using standard laboratory detergents and procedures.
Disposal of Rinsate: The container with the collected solvent rinsate must be handled as hazardous waste and disposed of via your institution's EHS office for incineration.
Emergency Procedures for Spills
Accidental spills must be handled promptly and safely to prevent exposure and environmental contamination.
Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor.
Control Ignition Sources: If the material is a dust, eliminate all potential ignition sources.
PPE: Don appropriate PPE, including a lab coat, gloves, goggles, and if the spill is large or generates significant dust, respiratory protection may be necessary.
Containment & Cleanup:
For small dry spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
Carefully sweep or scoop the mixture into a designated hazardous waste container.[7] Avoid dry sweeping which can generate dust.
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the contaminated cloth in the same hazardous waste container.
Disposal: Seal and label the container and dispose of it according to Protocol A.
Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions for waste streams containing 3,5,8-Trimethyl-2H-chromen-2-one.
Personal Protective Equipment (PPE) & Handling Guide: 3,5,8-Trimethyl-2H-chromen-2-one
[1][2] Executive Safety Summary 3,5,8-Trimethyl-2H-chromen-2-one (also known as 3,5,8-Trimethylcoumarin) is a substituted benzopyrone derivative.[1][2][3] While specific toxicological data for this exact isomer is often...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary
3,5,8-Trimethyl-2H-chromen-2-one (also known as 3,5,8-Trimethylcoumarin) is a substituted benzopyrone derivative.[1][2][3] While specific toxicological data for this exact isomer is often limited in public repositories compared to the parent coumarin (CAS 91-64-5), structural activity relationship (SAR) analysis mandates a high-containment approach. [1][2]
Parent coumarins are established hepatotoxins (Category 3 Acute Oral Toxicity) and potential sensitizers. Therefore, this protocol enforces a "Universal Precaution" strategy, treating the substance as a potential oral toxin, skin/eye irritant, and respiratory sensitizer until proven otherwise.
Engineering Control: All open-container manipulations must occur inside a certified Chemical Fume Hood.
Static Control: Use an antistatic gun or bar on the weighing boat and spatula. Coumarin derivatives are prone to static charge, leading to "flying powder."
Transfer:
Place the receiving vessel (e.g., round-bottom flask) inside the balance draft shield if possible, or transfer immediately inside the hood.[3]
Do not carry open weighing boats across the lab bench.
Phase B: Solubilization & Reaction
Solvent Addition: Add solvent (e.g., Ethanol, DMSO) slowly down the side of the vessel to minimize dust displacement.
Dissolution: Swirl gently or use a magnetic stirrer. Ensure the solid is fully dissolved before heating.[2]
Heating: If the reaction requires reflux, ensure all ground-glass joints are greased or sleeved (PTFE) to prevent vapor leakage.
Phase C: Spill Response
Minor Spill (Solid): Do not dry sweep.[2] Cover with a wet paper towel (solvent-dampened) to capture dust, then wipe up.
Major Spill: Evacuate area. Use a HEPA-filtered vacuum or wet-method cleanup by emergency personnel.
Workflow Visualization (Logic & Decision Tree)
The following diagram outlines the decision logic for handling this compound based on the state of matter (Solid vs. Solution).
Figure 1: Operational decision tree for handling 3,5,8-Trimethyl-2H-chromen-2-one, prioritizing dust containment for solids and solvent compatibility for solutions.[1][2][3]
Waste Disposal & Decontamination
Do not dispose of down the drain. Coumarin derivatives can be toxic to aquatic life (Aquatic Chronic 2 for parent coumarin).[2]
Solid Waste: Collect contaminated paper towels, weighing boats, and gloves in a dedicated "Solid Hazardous Waste" bin.
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).
Container Decontamination: Triple rinse empty containers with Ethanol or Acetone before disposal or glass washing.[2] Collect rinsate as liquid waste.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 323 (Coumarin).[2] Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Coumarin (CAS 91-64-5) - Registration Dossier.[1][2] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]